5-Methyl-1H-pyrazolo[3,4-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-4-9-10-7(6)8-3-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUJUMZCZFHRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-04-7, 1426427-07-7 | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426427-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Synthetic Landscape of 5-Methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Chemical Architects
Abstract
5-Methyl-1H-pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural analogy to purine bases has made it a cornerstone for the design of a diverse array of bioactive molecules, including kinase inhibitors and central nervous system agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this core structure, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent and efficient synthetic routes, offering field-proven insights to empower the rational design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, of which the [3,4-b] isomer is particularly prominent.[1] The 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than its 2H counterpart, making it the predominant form.[1] The structural resemblance to adenine and guanine allows molecules incorporating this scaffold to interact with a wide range of biological targets, often by acting as ATP-competitive inhibitors. This has led to the development of numerous compounds with demonstrated therapeutic potential. The 5-methyl substitution on this core can serve as a crucial anchoring point or a modulator of physicochemical properties in drug candidates.
This guide will focus on the two primary retrosynthetic strategies for the construction of the this compound framework:
-
Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole
-
Strategy B: Formation of a Pyrazole Ring onto a Pre-existing Pyridine
We will explore the most effective methodologies within each strategy, providing detailed protocols and mechanistic insights to facilitate their successful implementation in a laboratory setting.
Strategy A: Building the Pyridine Ring on a Pyrazole Foundation
This is the most widely employed and versatile approach for the synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridines. The general principle involves the reaction of a 3-amino-5-methylpyrazole with a suitable three-carbon electrophilic synthon to construct the pyridine ring.
Cyclocondensation with 1,3-Dicarbonyl Compounds
A classic and straightforward method involves the condensation of 3-amino-5-methylpyrazole with a 1,3-dicarbonyl compound. The choice of the dicarbonyl component is critical as it dictates the substitution pattern at the 4 and 6 positions of the final product.
-
Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization via attack of the pyrazole ring nitrogen onto the remaining carbonyl group, followed by dehydration, affords the pyrazolo[3,4-b]pyridine core. When using an unsymmetrical 1,3-dicarbonyl, the regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[1]
dot
Caption: Pathway A: Cyclocondensation of 3-amino-5-methylpyrazole.
Three-Component Reactions: A Convergent Approach
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single pot.[2][3] For the synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridines, a popular MCR involves the reaction of 3-amino-5-methylpyrazole, an aldehyde, and an active methylene compound.
-
Mechanistic Rationale: This reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to generate an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the 3-aminopyrazole to the unsaturated system. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the desired product.[1]
dot
Caption: Logical flow of the three-component synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Typical Conditions | Yield | Reference |
| 3-Amino-5-methylpyrazole | Aromatic Aldehyde | Ethyl Pyruvate | Reflux | Good | [4] |
| 3-Amino-5-methylpyrazole | Benzaldehyde | Malononitrile | Grinding | 90-96% | [5] |
Reaction with α,β-Unsaturated Ketones
A variation of the above, this two-component reaction involves the condensation of a 5-aminopyrazole with a pre-formed α,β-unsaturated ketone. This method provides excellent control over the substituents at the 4- and 6-positions of the pyridine ring.
-
Experimental Protocol:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add a solution of 5-amino-3-methylpyrazole (1.0 eq).
-
Add a catalyst, such as ZrCl₄ or an acid/base, and heat the reaction mixture.[6]
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and purify the product by chromatography.
-
Strategy B: Pyrazole Annulation on a Pyridine Scaffold
While less common than Strategy A, constructing the pyrazole ring onto a pre-existing, suitably functionalized pyridine is a viable alternative. This approach is particularly useful when the desired pyridine precursors are readily available.
From 2-Halonicotinonitriles
The reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate is a well-established method for synthesizing 3-amino-1H-pyrazolo[3,4-b]pyridines.
-
Mechanistic Considerations: The reaction can proceed via two potential pathways. The first involves an initial nucleophilic aromatic substitution of the chloride by hydrazine, followed by intramolecular cyclization of the resulting hydrazine onto the cyano group. Alternatively, the hydrazine could first add to the cyano group to form an amidrazone, which then undergoes intramolecular cyclization to displace the chloride.[7]
dot
Caption: Dual mechanistic pathways for pyrazole annulation.
-
Experimental Protocol:
-
A mixture of the 2-chloro-3-cyanopyridine derivative (1.0 eq) and hydrazine hydrate (excess) in a solvent like ethanol or ethylene glycol is heated to reflux.[5]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Conclusion and Future Perspectives
The synthesis of this compound is well-established, with the annulation of a pyridine ring onto a 3-amino-5-methylpyrazole core representing the most versatile and widely adopted strategy. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. Multicomponent reactions, in particular, offer a highly efficient and convergent means to access a wide diversity of derivatives. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, sustainable, and diversity-oriented synthetic methods for this important heterocyclic scaffold will remain an active area of research.
References
- Cerezo-Galan, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Nikoloudaki, F., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.
- ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.
- ResearchGate. (n.d.). Synthesis of substituted pyrazolo[3,4-b]pyridine derivatives 169.
- Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
- Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.
- Sokolov, A. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
- ORCA. (2022). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates.
- Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Pipzine Chemicals. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Indian Academy of Sciences. (2013). Synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3´-indoline] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3´-indoline] derivatives. Journal of Chemical Sciences.
- ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates -ORCA [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 5-Methyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases and its ability to interact with a wide array of biological targets. This guide focuses on a key derivative, 5-Methyl-1H-pyrazolo[3,4-b]pyridine, providing an in-depth exploration of its chemical and physical properties, synthesis, and burgeoning applications in the field of drug discovery, particularly as a core component of kinase inhibitors.
Core Compound Identification
CAS Number: 1160246-04-7[1][2]
Molecular Formula: C₇H₇N₃
Molecular Weight: 133.15 g/mol [2]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [2][3] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Density (Predicted) | 1.273±0.06 g/cm³ | [2] |
| InChI | 1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) | |
| SMILES | Cc1cc2cn[nH]c2cn1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the methyl group. The chemical shifts of the aromatic protons are influenced by the nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the carbons in the heterocyclic rings being deshielded due to the electronegativity of the nitrogen atoms. The methyl carbon will appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of small molecules like HCN, reflecting the stability of the heterocyclic core.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic framework.
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached through two primary retrosynthetic strategies: annelation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a pyridine precursor.[6]
A common and versatile method for constructing the pyrazolo[3,4-b]pyridine system involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[6][7]
Representative Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
While a specific protocol for the synthesis of this compound is not detailed in the available literature, the following is a representative procedure for the synthesis of a related derivative, which can be adapted by selecting the appropriate starting materials. This protocol is based on the general principles of pyrazolo[3,4-b]pyridine synthesis.
Reaction: Condensation of 3-amino-5-methylpyrazole with a suitable β-dicarbonyl compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl Compound: To the stirred solution, add the appropriate 1,3-dicarbonyl compound (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux Conditions: Provides the necessary activation energy for the cyclization to occur.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Neutralization and Washing: Removes the acidic solvent and any water-soluble impurities.
Caption: General synthesis of Pyrazolo[3,4-b]pyridines.
Reactivity and Chemical Behavior
The pyrazolo[3,4-b]pyridine nucleus exhibits a rich and diverse reactivity profile, allowing for further functionalization. The presence of both a pyrazole and a pyridine ring offers multiple sites for electrophilic and nucleophilic substitution reactions. The nitrogen atoms can also be alkylated or acylated. This chemical versatility is a key attribute that medicinal chemists exploit to fine-tune the pharmacological properties of drug candidates based on this scaffold.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of pyrazolo[3,4-b]pyridines allow them to mimic the purine core of ATP, the natural substrate for kinases, thereby enabling them to bind to the ATP-binding site and inhibit kinase activity.
Derivatives of the pyrazolo[3,4-b]pyridine core have been investigated as inhibitors of a variety of kinases, including:
-
Raf Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[9]
-
TAM and MET Kinases: These receptor tyrosine kinases are implicated in tumor growth, invasion, and metastasis.[10]
-
Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in the ALK gene are oncogenic drivers in several cancers, including non-small cell lung cancer.[11]
-
Monopolar Spindle Kinase 1 (Mps1): A critical regulator of the mitotic checkpoint, making it an attractive target for cancer therapy.[12]
Caption: Inhibition of Kinase-driven Cancer Progression.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its versatile synthesis and the amenability of its core structure to further functionalization make it a valuable building block for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent kinase inhibitors underscores the potential of the pyrazolo[3,4-b]pyridine scaffold in the ongoing quest for more effective and targeted cancer therapies. Further research into the synthesis of novel derivatives and the elucidation of their structure-activity relationships will undoubtedly continue to fuel advancements in drug discovery.
References
- Synthesis of substituted pyrazolo [3,4-b]pyridines deriv
- † 1H-NMR and 13C-NMR Spectra. (URL: [Link])
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
- Pyrazolopyridine kinase inhibitors.
- Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. (URL: [Link])
- PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. (URL: [Link])
- Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
- This compound. Pipzine Chemicals. (URL: [Link])
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. (URL: [Link])
- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (URL: [Link])
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. (URL: [Link])
- This compound. ChemBK. (URL: [Link])
- Product Name: this compound. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (URL: [Link])
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. (URL: [Link])
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. (URL: [Link])
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (URL: [Link])
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. (URL: [Link])
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. (URL: [Link])
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. (URL: [Link])
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
- Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
- 1H-pyrazolo(3,4-b)pyridine. PubChem. (URL: [Link])
- 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST WebBook. (URL: [Link])
- 4-iodo-5-methyl-1h-pyrazolo[3,4-b]pyridine. PubChemLite. (URL: [Link])
Sources
- 1. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 10. WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Google Patents [patents.google.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 5-Methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purine bases and thus positioning it as a prime candidate for interacting with a multitude of biological targets.[1] The strategic introduction of a methyl group at the 5-position creates the 5-Methyl-1H-pyrazolo[3,4-b]pyridine core, a foundational structure for a diverse range of biologically active molecules. This guide provides an in-depth analysis of the biological activities associated with derivatives of this core, offering insights into its therapeutic potential and outlining key experimental workflows for its investigation. The versatility of this scaffold has led to the development of compounds with significant anticancer, kinase inhibitory, and antimicrobial properties.[2][3][4][5][6]
I. Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively documented biological activity of this compound derivatives is their potent anticancer effect. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action, most notably through the inhibition of critical cellular enzymes.
A. Mechanism of Action: Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the this compound scaffold have emerged as potent inhibitors of several key kinases.
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors.[7][8][9] For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[7]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a key regulator of innate immunity and is implicated in oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y demonstrating an exceptionally low IC50 value of 0.2 nM.[10] This highlights the potential of the scaffold in developing targeted cancer immunotherapies.
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is another important target in non-small cell lung cancer. Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives to overcome resistance to existing ALK inhibitors.[11]
-
c-Met Kinase Inhibition: The c-Met tyrosine kinase is crucial in oncogenic processes. Novel pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of c-Met, with IC50 values in the nanomolar range.[12]
The following diagram illustrates the central role of kinase inhibition in the anticancer activity of this compound derivatives.
Caption: Workflow for investigating mGluR5 PAMs.
IV. Synthesis Strategies
The synthesis of this compound derivatives is versatile, often involving the cyclization of a substituted aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. [1]A common synthetic route involves the reaction of a 5-aminopyrazole with an appropriate enaminone or a multicomponent reaction involving an aldehyde, an active methylene nitrile, and an aminopyrazole. [13][14]These methods allow for the introduction of a wide range of substituents at various positions of the pyrazolopyridine core, enabling the fine-tuning of biological activity.
Conclusion and Future Directions
The this compound core is a remarkably versatile scaffold with demonstrated potential across multiple therapeutic areas. Its derivatives have shown potent activity as anticancer agents, particularly as kinase inhibitors, as well as promising antimicrobial and neurological effects. The continued exploration of this scaffold, aided by rational drug design and combinatorial chemistry, is likely to yield novel drug candidates with improved efficacy and selectivity. Future research should focus on elucidating the structure-activity relationships for different biological targets and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.
References
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- Facile Synthesis and In‐Vitro Antitumor Activity of Some Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines Linked to a Thiazolo[3,2‐a]benzimidazole Moiety. (URL: )
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: )
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (URL: )
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (URL: )
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (URL: )
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (URL: )
- Antimicrobial activity of some pyrazolo[3,4-b]pyridine deriv
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: [Link])
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (URL: [Link])
- Some biologically active pyrazolo[3,4-b]pyridine deriv
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modul
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (URL: [Link])
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis and In‐Vitro Antitumor Activity of Some Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines Linked to a Thiazolo[3,2‐a]benzimidazole Moiety | Semantic Scholar [semanticscholar.org]
The Ascendant Scaffold: A Technical Guide to 5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases has made it a versatile framework for the design of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of this compound analogs. We will explore the key structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, anti-proliferative agents, and modulators of other critical biological pathways. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
The Strategic Significance of the this compound Core
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[3,4-b]pyridine system creates a bioisostere of purine, a fundamental building block of nucleic acids. This inherent similarity allows molecules incorporating this scaffold to interact with a multitude of biological targets, particularly enzymes that bind purine-based substrates, such as kinases. The 1H-pyrazolo[3,4-b]pyridine tautomer is generally more stable than its 2H-counterpart, making it the predominant form in physiological conditions.
The introduction of a methyl group at the C5 position of the pyridine ring provides a critical handle for both steric and electronic modulation of the molecule. This seemingly simple modification can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The 5-methyl substituent can engage in beneficial hydrophobic interactions within a target's binding pocket, enhance metabolic stability, and fine-tune the overall electronic nature of the heterocyclic system.
Synthetic Strategies for Assembling the this compound Scaffold
The construction of the this compound core can be broadly approached from two main retrosynthetic pathways: building the pyridine ring onto a pre-existing pyrazole or, less commonly, forming the pyrazole ring from a substituted pyridine precursor.
The Pre-formed Pyrazole Approach: A Versatile and Widely Adopted Strategy
The most prevalent and versatile method for the synthesis of this compound derivatives involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophilic synthon.
A cornerstone of this approach is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The regioselectivity of this reaction is dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl species.[1]
Another powerful method is the multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules in a single step. For instance, the reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone can yield highly substituted pyrazolo[3,4-b]pyridines.[2][3]
The Gould-Jacobs reaction offers another avenue, where a 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate or a similar biselectrophile to construct the pyridine ring.[1]
Diagram 1: Key Synthetic Pathways to the this compound Core
Caption: Key areas for SAR exploration.
Experimental Protocols: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of a this compound derivative, based on common synthetic strategies.
Protocol: Synthesis of a Substituted this compound via Condensation
-
Reaction Setup: To a solution of a 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a 1,3-dicarbonyl compound (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-24 hours), with monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its proven success in the development of potent kinase inhibitors highlights its potential for the treatment of cancer and other diseases driven by aberrant kinase activity. Future research in this area will likely focus on:
-
Exploration of Novel Analogs: The synthesis of new libraries of this compound derivatives with diverse substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying their specific molecular targets will be crucial for understanding their mechanism of action.
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent and allosteric modulators based on this scaffold could lead to drugs with improved efficacy and reduced off-target effects.
References
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900066. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 2022, 13, 1335-1346. [Link]
- 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Molecules. 2021, 26(15), 4478. [Link]
- This compound. Pipzine Chemicals. [Link]
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J. Med. Chem. 2020, 63, 1, 348–367. [Link]
- Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxyl
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022; 37(1): 1614–1634. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2021, 26(2), 465. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Eur J Med Chem. 2017; 138: 1129–1142. [Link]
- Examples of pyrazolo[3,4-b]pyridines biologically actives.
- Synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline] derivatives. J. Chem. Sci. 2013, 125, 601-606. [Link]
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. 2015, 46. [Link]
- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
- Current status of pyrazole and its biological activities. J. Chem. Pharm. Res. 2015, 7, 114-124. [Link]
- 1H-Pyrazolo[3,4-b]pyridine active against mitogen-activated protein kinase 4 (MKK4).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022, 27(9), 2775. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. J. Med. Chem. 2014, 57, 14, 5950–5966. [Link]
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
The Ascendant Scaffold: A Comprehensive Technical Guide to 5-Methyl-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to multiple, biologically significant targets. The 1H-pyrazolo[3,4-b]pyridine ring system is a prime example of such a scaffold, demonstrating a versatile and potent range of biological activities. This in-depth technical guide focuses on a key derivative, 5-Methyl-1H-pyrazolo[3,4-b]pyridine, and its analogues, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, biological significance, and application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research, offering a holistic view of this promising molecular entity.
The this compound Core: Structural and Physicochemical Rationale
The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring. This arrangement results in a structure that is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous signaling pathways. This inherent similarity to endogenous molecules is a primary reason for its broad biological activity. The introduction of a methyl group at the 5-position provides a crucial handle for modulating steric and electronic properties, which can significantly impact target binding and pharmacokinetic profiles.
The nitrogen atoms in the pyrazolo[3,4-b]pyridine core act as both hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets. The aromatic nature of the fused ring system allows for π-π stacking interactions, further enhancing binding affinity. The strategic placement of substituents on this core scaffold is the cornerstone of medicinal chemistry efforts to fine-tune activity and selectivity.
Synthetic Strategies: From Foundational Reactions to Modern Methodologies
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Classic Approach: Condensation of 5-Aminopyrazoles
A prevalent and versatile method for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][2] The regioselectivity of this reaction is a key consideration, as unsymmetrical 1,3-dicarbonyls can lead to the formation of two different regioisomers.[1] The reaction mechanism typically proceeds through an initial condensation to form an enamine intermediate, followed by cyclization and dehydration to yield the final fused ring system.
Workflow for the Condensation of 5-Aminopyrazoles:
Caption: Condensation of 5-aminopyrazoles with 1,3-dicarbonyls.
Multi-Component Reactions (MCRs): A Strategy for Efficiency and Diversity
Multi-component reactions (MCRs) have gained prominence in medicinal chemistry due to their ability to generate complex molecules in a single step, thereby increasing efficiency and facilitating the rapid creation of compound libraries for screening.[3] The synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives has been achieved through a one-pot condensation of isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid, showcasing the power of MCRs in generating structural diversity.[3]
Modern Catalytic Approaches
Recent advancements have seen the incorporation of various catalytic systems to improve the efficiency and scope of pyrazolo[3,4-b]pyridine synthesis. These include metal-catalyzed reactions, the use of nanocatalysts, and microwave-assisted synthesis, which often lead to higher yields, shorter reaction times, and more environmentally friendly processes.[4]
A Spectrum of Biological Activity: Targeting Key Players in Disease
The this compound scaffold and its derivatives have been shown to exhibit a remarkable array of biological activities, with a particular emphasis on kinase inhibition and anticancer effects.
Kinase Inhibition: A Dominant Theme
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine core has proven to be an exceptional scaffold for the development of potent and selective kinase inhibitors.
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a key enzyme implicated in various diseases, including neurodegenerative disorders and diabetes.[5]
-
AMP-Activated Protein Kinase (AMPK) Activation: Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as activators of AMPK, a central regulator of cellular energy homeostasis.[6] Compound 17f from one study demonstrated potent activation of AMPK and effectively inhibited cell proliferation in the NRK-49F cell line.[6]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: In the realm of immunology and oncology, 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of TBK1, a noncanonical IKK family member involved in innate immunity and oncogenesis.[7] One optimized compound, 15y, exhibited an impressive IC50 value of 0.2 nM against TBK1.[7]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: The TRK family of receptor tyrosine kinases are validated targets in oncology. Pyrazolo[3,4-b]pyridine derivatives have been designed as TRK inhibitors, with some compounds showing nanomolar inhibitory activity against TRKA.[8][9]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has also been utilized to develop inhibitors of ALK, a key driver in certain types of non-small cell lung cancer, including crizotinib-resistant mutants.[10]
Signaling Pathway of a Generic Pyrazolo[3,4-b]pyridine Kinase Inhibitor:
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine framework is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this core have been investigated for applications including, but not limited to, kinase inhibition, anti-inflammatory effects, and as agents against various pathogens.[2][3] The precise substitution pattern on the bicyclic ring system is critical for modulating potency, selectivity, and pharmacokinetic properties. The focus of this guide, 5-Methyl-1H-pyrazolo[3,4-b]pyridine, introduces a methyl group onto the pyridine ring, which is expected to significantly influence its electronic distribution and, consequently, its spectroscopic signature.
A thorough understanding of the spectroscopic properties of this molecule is paramount for unambiguous identification, quality control in synthesis, and for studying its interactions in biological systems.
Molecular Structure and Numbering
To ensure clarity throughout this guide, the standard IUPAC numbering for the 1H-pyrazolo[3,4-b]pyridine ring system is utilized. The tautomeric form with the hydrogen on the N1 position of the pyrazole ring is considered the more stable and is the focus of this analysis.
Figure 1: Structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and the chemical environment of each atom.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methyl group.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
|---|---|---|---|---|
| NH (N1-H) | ~13.5 - 14.0 | broad singlet | - | The N-H proton of a pyrazole ring is typically deshielded and often broad due to quadrupole broadening and exchange. Its position is highly dependent on solvent and concentration. |
| H3 | ~8.2 - 8.4 | singlet | - | This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to a downfield shift. It is not coupled to other protons. |
| H4 | ~7.2 - 7.4 | doublet | J ≈ 8.5 Hz | This proton is ortho to the C5-methyl group and will be coupled to H6. The methyl group will cause a slight upfield shift compared to the unsubstituted parent compound. |
| H6 | ~8.5 - 8.7 | doublet | J ≈ 8.5 Hz | This proton is adjacent to the pyridine nitrogen (N7), causing a significant downfield shift. It will show coupling to H4. |
| CH₃ (C5-CH₃) | ~2.5 - 2.6 | singlet | - | The methyl group protons will appear as a singlet in the typical range for an aryl methyl group. |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their electronic environment. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C3 | ~135 - 137 | This carbon is in the pyrazole ring and its chemical shift is influenced by the adjacent nitrogens. |
| C3a | ~115 - 117 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~120 - 122 | This aromatic CH carbon is influenced by the adjacent methyl-substituted carbon. |
| C5 | ~138 - 140 | The methyl-substituted carbon will be shifted downfield. |
| C6 | ~148 - 150 | This carbon is adjacent to the pyridine nitrogen (N7) and is expected to be the most deshielded of the CH carbons. |
| C7a | ~152 - 154 | A quaternary carbon at the ring fusion, adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| CH₃ | ~18 - 20 | Typical chemical shift for an aryl methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. This methodology includes standard sample preparation and the use of 2D NMR techniques for unambiguous assignment.
Workflow for NMR Analysis
Figure 2: Standard workflow for comprehensive NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like N-H.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
DEPT-135: This experiment is essential for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks will appear between signals of protons that are coupled to each other (e.g., H4 and H6), confirming their connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). This is the primary method for assigning the protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (C5-CH₃) to C4, C5, and C6 would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Analysis
The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C=N/C=C bonds within the heterocyclic ring system.
Predicted IR Absorption Bands (Solid, KBr)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3100 - 3300 | N-H stretch (pyrazole) | Medium, Broad | The N-H stretching vibration in heterocyclic compounds often appears as a broad band due to hydrogen bonding in the solid state. |
| ~3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Stretching vibrations of C-H bonds on the aromatic rings. |
| ~2850 - 2960 | Aliphatic C-H stretch | Medium-Weak | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| ~1620 - 1640 | C=N stretch | Strong | Stretching vibrations of the carbon-nitrogen double bonds within the pyridine and pyrazole rings. |
| ~1500 - 1600 | C=C stretch | Strong-Medium | Aromatic carbon-carbon double bond stretching vibrations of the fused ring system. |
| ~1370 - 1390 | CH₃ bend | Medium | Symmetric bending (umbrella mode) of the methyl group. |
| ~750 - 850 | C-H out-of-plane bend | Strong | Bending vibrations of the aromatic C-H bonds, which can be characteristic of the substitution pattern. |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and highly efficient method that requires minimal sample preparation.
Step-by-Step Methodology (ATR):
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key to reproducible results.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrum Analysis (Electron Impact)
Electron Impact (EI) is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.
-
Molecular Ion (M⁺•): The molecular weight of C₇H₇N₃ is 133.15 g/mol . The molecular ion peak should be observed at m/z = 133 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. This peak is expected to be relatively intense due to the stability of the aromatic system.
-
Key Fragmentation Pathways: The fragmentation of pyrazolo[3,4-b]pyridines is often initiated by the loss of stable neutral molecules like HCN.[4][5]
-
Loss of HCN (m/z 106): A common fragmentation pathway for pyrazole and pyridine rings is the expulsion of a molecule of hydrogen cyanide (27 u). This would result in a significant fragment ion at m/z 106.
-
Loss of Methyl Radical (m/z 118): Cleavage of the methyl group would lead to the loss of a methyl radical (•CH₃, 15 u), producing an ion at m/z 118.
-
Ring Cleavage: Further fragmentation of the m/z 106 ion could occur, leading to smaller fragments characteristic of pyridine or pyrazole ring remnants.
-
Figure 3: Plausible EI fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (EI-MS):
-
Sample Introduction: Introduce a small quantity of the sample (typically in a volatile organic solvent or via a direct insertion probe for solids) into the instrument.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a magnetic field, a quadrupole, or a time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a comprehensive framework for this analysis, from detailed, self-validating experimental protocols to an expert interpretation of the expected spectral data. While based on well-established spectroscopic principles and comparison with close analogues, the predicted data presented herein offers a robust starting point for any researcher working with this compound. The true power of this approach lies in the integration of data from all three techniques: MS to confirm the molecular formula, IR to identify key functional groups, and detailed 1D and 2D NMR to unambiguously assemble the molecular structure. This methodical approach ensures the highest level of scientific integrity and confidence in the structural assignment.
References
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Bitesize Bio. (2023).
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022).
- Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, No. 5, pp. 397-453). Bentham Science Publishers. [Link]
- Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Understanding the mechanism of action of 5-Methyl-1H-pyrazolo[3,4-B]pyridine
An In-Depth Technical Guide to the Mechanism of Action of 5-Methyl-1H-pyrazolo[3,4-b]pyridine and its Derivatives as Kinase Inhibitors
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on this compound and its derivatives, which have emerged as potent inhibitors of various protein kinases. Understanding the precise mechanism by which these compounds exert their effects is crucial for the development of targeted therapies in oncology and other disease areas. This document provides a detailed exploration of their mechanism of action, from molecular interactions to cellular consequences, supported by experimental evidence and methodologies.
The Primary Molecular Target: Protein Kinases
Derivatives of the this compound core have been predominantly identified as inhibitors of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Specificity and Selectivity
While the general class of targets is protein kinases, the specific kinases inhibited by this compound derivatives can vary based on the substitutions on the core scaffold. Research has highlighted several key kinase targets, including:
-
Janus Kinases (JAKs): Certain derivatives have demonstrated potent inhibitory activity against members of the JAK family, which are critical components of the JAK-STAT signaling pathway involved in immune response and hematopoiesis.
-
Casein Kinase 2 (CK2): Substituted pyrazolo[3,4-b]pyridine compounds have been shown to be effective inhibitors of CK2, a kinase involved in cell growth, proliferation, and suppression of apoptosis.
-
Other Kinases: Depending on the specific analogue, activity has also been reported against other kinases, underscoring the versatility of this scaffold.
The selectivity of these inhibitors is a key determinant of their therapeutic window and potential side effects. The development of highly selective inhibitors for a specific kinase is a major goal of drug discovery efforts.
Molecular Mechanism of Inhibition
The primary mechanism by which this compound derivatives inhibit kinase activity is through competitive binding at the ATP-binding site of the enzyme.
ATP-Competitive Inhibition
Kinases possess a highly conserved binding pocket for ATP, the phosphate donor. This compound-based inhibitors are designed to mimic the adenine moiety of ATP, allowing them to dock within this pocket. By occupying the ATP-binding site, the inhibitor prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's function.
The binding affinity of the inhibitor to the kinase, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), is a critical measure of its potency. For instance, a study on a series of 1-aryl-4-amino-1H-pyrazolo[3,4-b]pyridines as CK2 inhibitors reported IC50 values in the low micromolar to nanomolar range.
Key Binding Interactions
The stability of the inhibitor-kinase complex is determined by a network of non-covalent interactions within the ATP-binding pocket. These interactions typically include:
-
Hydrogen Bonds: The nitrogen atoms within the pyrazolopyridine ring system can act as hydrogen bond acceptors and donors, forming critical interactions with amino acid residues in the hinge region of the kinase, which connects the N- and C-lobes of the enzyme.
-
Van der Waals Forces: The aromatic rings of the scaffold and its substituents engage in favorable van der Waals interactions with hydrophobic residues lining the binding pocket.
-
Substituent Effects: The specific chemical groups attached to the core scaffold play a crucial role in determining the inhibitor's potency and selectivity. These groups can form additional interactions with the kinase, occupying specific sub-pockets within the ATP-binding site and fine-tuning the inhibitor's affinity for its target. For example, the methyl group at the 5-position can contribute to hydrophobic interactions.
The following diagram illustrates the general principle of ATP-competitive inhibition by a this compound derivative.
Caption: ATP-competitive inhibition of a protein kinase by a this compound derivative.
Downstream Cellular Effects and Signaling Pathways
By inhibiting their target kinases, this compound derivatives can modulate the activity of entire signaling pathways, leading to specific cellular responses. The precise downstream effects depend on the kinase being inhibited.
Inhibition of the JAK-STAT Pathway
If the derivative targets a Janus Kinase (JAK), it will disrupt the JAK-STAT signaling cascade. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Inhibition of a JAK by a this compound derivative would block these phosphorylation events, preventing STAT activation and the subsequent transcription of target genes involved in inflammation, immune response, and cell proliferation.
The following diagram outlines the disruption of the JAK-STAT pathway by a pyrazolopyridine inhibitor.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Experimental Protocols for Elucidating the Mechanism of Action
A series of in vitro and cell-based assays are essential to fully characterize the mechanism of action of a this compound-based kinase inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of the compound against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, kinase-specific peptide substrate, ATP, and the test compound (this compound derivative).
-
Procedure: a. The test compound is serially diluted to create a range of concentrations. b. The kinase, peptide substrate, and test compound are incubated together in an appropriate buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a set period at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.
ATP Competition Assay
Objective: To confirm that the inhibitor binds at the ATP-binding site.
Methodology:
-
Procedure: The in vitro kinase inhibition assay is performed at multiple fixed concentrations of the test compound and varying concentrations of ATP.
-
Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).
-
If the lines for the different inhibitor concentrations intersect on the y-axis, it indicates competitive inhibition with respect to ATP.
-
If the lines are parallel, it suggests non-competitive inhibition.
-
If the lines intersect on the x-axis, it indicates uncompetitive inhibition.
-
Cell-Based Phosphorylation Assay
Objective: To determine if the compound can inhibit the target kinase within a cellular context.
Methodology:
-
Cell Culture: A cell line that expresses the target kinase and has a known downstream phosphorylation event is used.
-
Procedure: a. Cells are treated with various concentrations of the test compound for a specific duration. b. The cells are then stimulated with an appropriate agonist to activate the signaling pathway involving the target kinase. c. The cells are lysed, and the total protein is extracted. d. The phosphorylation status of a known downstream substrate of the target kinase is assessed using Western blotting with a phospho-specific antibody.
-
Data Analysis: The intensity of the band corresponding to the phosphorylated substrate is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The reduction in phosphorylation in the presence of the compound indicates its cellular activity.
The following diagram illustrates the general workflow for characterizing a kinase inhibitor.
Caption: Experimental workflow for characterizing the mechanism of action of a kinase inhibitor.
Quantitative Data Summary
The potency of various pyrazolo[3,4-b]pyridine derivatives can be compared by their IC50 values against different kinases. The table below provides a representative summary of such data, as would be found in the literature.
| Compound Class | Target Kinase | IC50 Range (µM) | Reference |
| 1-Aryl-4-amino-1H-pyrazolo[3,4-b]pyridines | CK2 | 0.1 - 10 | |
| Substituted Pyrazolo[3,4-b]pyridines | JAK2 | 0.05 - 5 | |
| N-Aryl-pyrazolo[3,4-b]pyridin-4-amines | p38 MAP Kinase | 0.5 - 20 |
Conclusion
This compound and its derivatives represent a versatile and potent class of kinase inhibitors. Their mechanism of action is primarily centered on ATP-competitive inhibition, where they occupy the ATP-binding site of target kinases, thereby blocking the phosphotransfer reaction and disrupting downstream signaling pathways. The specificity and potency of these compounds can be finely tuned through chemical modifications, making them attractive candidates for the development of targeted therapies. A thorough understanding of their mechanism, validated through a combination of in vitro and cell-based assays, is fundamental to advancing these promising compounds in drug discovery and development.
References
- Martyniszyn, A., Taciak, B., Kłossowski, S., et al. (2020). 1-Aryl-4-amino-1H-pyrazolo[3,4-b]pyridines as a new class of casein kinase 2 (CK2) inhibitors. European Journal of Medicinal Chemistry, 198, 112353. [Link]
- PubChem. (n.d.). Pyrazolo[3,4-b]pyridine.
- Menichincheri, M., Ardini, E., Ballinari, D., et al. (2010). N-Aryl-pyrazolo[3,4-b]pyridin-4-amines: A new class of potent and selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 358-362. [Link]
Preliminary pharmacological profiling of 5-Methyl-1H-pyrazolo[3,4-B]pyridine
An In-Depth Technical Guide to the Preliminary Pharmacological Profiling of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative for Novel Scaffold Exploration
In the landscape of modern drug discovery, the identification and characterization of novel heterocyclic scaffolds remain a cornerstone of innovation. The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged" structure, a framework that has repeatedly demonstrated the ability to bind to a range of biological targets with high affinity.[1][2] Derivatives of this scaffold have shown significant therapeutic potential across oncology, virology, and neurology.[3][4] This guide focuses on a specific, yet under-characterized derivative: This compound . Our objective is to provide a comprehensive, experience-driven roadmap for its initial pharmacological evaluation, moving from theoretical potential to actionable, data-driven insights. This document is designed for drug development professionals, offering not just protocols, but the strategic rationale behind them.
Introduction to the this compound Scaffold
The pyrazolo[3,4-b]pyridine system is structurally analogous to purine bases, a feature that allows it to function as a versatile hinge-binding motif in numerous kinases.[5] The core structure has been successfully leveraged to develop inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[6][7][8] It has also been implicated as an inhibitor of enzymes crucial for DNA topology, such as Topoisomerase IIα.[1][9]
The introduction of a methyl group at the C5 position is a subtle but potentially impactful modification. This substitution can influence the compound's solubility, metabolic stability, and steric interactions within the target's binding pocket. This guide will outline the necessary steps to elucidate the pharmacological profile of this specific analogue.
Foundational Step: Synthesis and Characterization
A robust and scalable synthetic route is paramount. While numerous methods exist for the synthesis of the pyrazolo[3,4-b]pyridine core, a common and effective strategy involves the condensation of a 5-aminopyrazole precursor with a suitable 1,3-dicarbonyl compound.[10]
Proposed Synthetic Workflow
A logical synthetic approach for this compound would likely start from 3-amino-5-methylpyrazole. The following diagram illustrates a plausible multi-step synthesis.
Caption: Inhibition of the FGFR1 signaling pathway by the compound.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat a sensitive cell line (e.g., H1581, which is FGFR1-driven) with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. [7]2. Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate. A dose-dependent decrease in the phosphorylated forms of FGFR and ERK would confirm on-target activity.
Preliminary In Vivo Characterization
Promising in vitro data warrants progression to in vivo models to assess the compound's drug-like properties.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical. A preliminary PK study in mice is standard practice.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.
-
Parameter Calculation: Use PK software to calculate key parameters.
Illustrative Pharmacokinetic Data (Mouse Model):
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUCinf (ng*h/mL) | 2500 | 4500 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Cl (mL/min/kg) | 13.3 | - |
| Vdss (L/kg) | 2.8 | - |
| Oral Bioavailability (F%) | - | 36% |
Note: Data is illustrative. Good oral bioavailability is a key goal for kinase inhibitors. [7]
In Vivo Efficacy Study
The ultimate preliminary test is to assess whether the compound can inhibit tumor growth in an animal model. A xenograft study using a cell line shown to be sensitive in vitro is the gold standard.
Experimental Protocol: H1581 Xenograft Model
-
Tumor Implantation: Implant H1581 cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound orally, once daily, at a well-tolerated dose determined from prior toxicity studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Significant TGI in the treatment group relative to the vehicle group indicates in vivo efficacy. [7]
Conclusion and Strategic Outlook
This guide provides a systematic and technically grounded framework for the preliminary pharmacological profiling of this compound. By following this tiered approach—from broad antiproliferative screening to specific MoA studies and in vivo validation—researchers can efficiently determine the therapeutic potential of this novel compound. The pyrazolo[3,4-b]pyridine scaffold is a proven entity in medicinal chemistry. [11]The key to unlocking the potential of the 5-methyl derivative lies in this rigorous, multi-faceted evaluation. Positive results from this cascade of experiments would build a strong data package to justify further investment in lead optimization and preclinical development.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central (PMC). [Link]
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]
- The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health (NIH). [Link]
- A simple and efficient synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline] derivatives. Journal of Chemical Sciences. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central (PMC). [Link]
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- This compound. Pipzine Chemicals. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC) - NIH. [Link]
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central (PMC) - NIH. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Early-Stage Toxicological Assessment of 5-Methyl-1H-pyrazolo[3,4-B]pyridine
Introduction: De-risking a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases has made it a cornerstone for the development of a wide array of kinase inhibitors and other targeted therapies.[1][2][3] The specific analogue, 5-Methyl-1H-pyrazolo[3,4-b]pyridine, represents a novel chemical entity with therapeutic potential. However, early and rigorous toxicological assessment is paramount to mitigate the risk of late-stage failures that can derail a promising development program.[4][5][6] Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading causes for the withdrawal of drugs from the market.[4]
This technical guide provides a comprehensive, field-proven framework for the early-stage toxicological evaluation of this compound. The outlined strategy is designed to identify potential liabilities early, enabling data-driven decisions and guiding the optimization of lead candidates. We will move beyond a simple checklist of assays, delving into the scientific rationale behind the experimental choices and the logical flow of a robust safety assessment.
A Phased Approach to Early Toxicological Profiling
A tiered, or phased, approach to toxicological screening is the most efficient use of resources in early drug discovery. This strategy begins with broad, high-throughput in vitro assays and progresses to more complex, specific evaluations for candidates that clear initial safety hurdles.
Caption: A tiered workflow for early-stage toxicology assessment.
Tier 1: Foundational Safety Assessment
In Vitro Cytotoxicity: Establishing a Therapeutic Window
Causality: The initial step is to determine the concentration at which this compound induces general cellular death. This is crucial for establishing a preliminary therapeutic window and for guiding the dose selection in subsequent, more specific assays. A compound that is highly cytotoxic at concentrations required for efficacy is unlikely to succeed. The Neutral Red Uptake (NRU) assay is a widely accepted method for assessing cytotoxicity and is recognized by the OECD for its utility in estimating starting doses for in vivo studies.[7][8]
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver carcinoma cell line, or Balb/c 3T3 fibroblasts) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and below a non-toxic level (typically ≤0.5%).
-
Incubation: Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a defined period (e.g., 24 or 48 hours).
-
Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye. This dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: After a further incubation (approx. 3 hours), wash the cells and add a destain solution to extract the dye from the viable cells.
-
Quantification: Measure the absorbance of the extracted dye using a plate reader at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity Profile
| Parameter | This compound | Positive Control (e.g., Doxorubicin) |
| Cell Line | HepG2 | HepG2 |
| Exposure Time | 48 hours | 48 hours |
| IC50 (µM) | Experimental Value | Known Value |
Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Causality: Genotoxicity assays are a critical component of safety assessment as they evaluate a compound's potential to damage genetic material, which can lead to cancer or heritable defects.[9] A standard battery of in vitro tests is required by regulatory agencies to assess different genotoxic mechanisms.[10][11]
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screen detects compounds that cause gene mutations.[10] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) is crucial to detect metabolites that may be genotoxic.
-
In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage (clastogenicity) or affect chromosome number (aneugenicity).[10][12] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[12]
Caption: Standard two-assay workflow for in vitro genotoxicity screening.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and culture to an appropriate density.
-
Compound Exposure: Treat cells with this compound at multiple concentrations (typically 3-4), including a maximum concentration based on cytotoxicity data (aiming for ~55% cytotoxicity).[13] Include both a vehicle (negative) control and a known clastogen/aneugen (positive) control.
-
Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (S9 fraction).
-
Cell Harvest: After treatment, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one nuclear division. This allows for the specific analysis of micronuclei in binucleated cells.
-
Staining and Scoring: Harvest the cells, fix, and stain the cytoplasm and nuclei. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[13]
Data Presentation: Genotoxicity Summary
| Assay | Test System | Metabolic Activation (S9) | Result (Positive/Negative) |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | With & Without | Experimental Result |
| In Vitro Micronucleus | CHO-K1 Cells | With & Without | Experimental Result |
Tier 2: Organ-Specific Toxicity Assessment
In Vitro Hepatotoxicity: Probing for Liver Liabilities
Causality: Drug-induced liver injury (DILI) is a major reason for drug development failure and market withdrawal.[14][15] Early assessment of hepatotoxicity is therefore essential. Using human-relevant cell models, such as primary human hepatocytes or 3D liver spheroids, provides more physiologically relevant data than immortalized cell lines.[14][16] These models maintain key liver functions, including metabolic enzyme activity.[16]
Experimental Protocol: 3D Human Liver Spheroid Assay
-
Spheroid Formation: Culture primary human hepatocytes in ultra-low attachment plates to allow for self-assembly into 3D spheroids over several days. This 3D structure better mimics the in vivo liver microenvironment.[14]
-
Compound Exposure: Treat the mature spheroids with this compound at a range of concentrations for an extended period (e.g., 7-14 days) to assess the effects of chronic exposure.
-
Multiplexed Readouts: At various time points, assess multiple toxicity endpoints from the same well.
-
Cell Viability: Measure intracellular ATP levels (e.g., using CellTiter-Glo®) as an indicator of metabolically active cells.
-
Apoptosis: Measure caspase-3/7 activity, key executioners of apoptosis.
-
Reactive Oxygen Species (ROS): Quantify ROS production as a marker of oxidative stress.
-
-
Data Analysis: Determine the concentration-dependent effects on each endpoint to identify the primary mechanism of toxicity.
Data Presentation: Hepatotoxicity Profile
| Endpoint | Test System | IC50 (µM) |
| Cell Viability (ATP) | 3D Human Liver Spheroids | Experimental Value |
| Apoptosis (Caspase-3/7) | 3D Human Liver Spheroids | Experimental Value |
| Oxidative Stress (ROS) | 3D Human Liver Spheroids | Experimental Value |
Cardiotoxicity: Screening for hERG Channel Inhibition
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development.[17] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[18] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement and a crucial safety screen.[17]
Sources
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bioivt.com [bioivt.com]
- 16. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
The Emergence and Evolution of 5-Methyl-1H-pyrazolo[3,4-b]pyridine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide
Abstract
The 1H-pyrazolo[3,4-b]pyridine core, a bioisostere of the purine bases adenine and guanine, has garnered significant attention from medicinal chemists as a "privileged scaffold" for the development of kinase inhibitors.[1][2] Its ability to mimic the hinge-binding interactions of ATP in the kinase active site has led to the discovery and development of numerous potent and selective inhibitors targeting a wide array of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of 5-Methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives as kinase inhibitors. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the mechanistic basis for their inhibitory action. Furthermore, this guide will furnish detailed experimental protocols for the synthesis, in vitro kinase assays, and cell-based functional assays, offering researchers, scientists, and drug development professionals a practical resource to navigate the exploration of this important class of molecules.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold – A Century of Chemical Exploration
The history of the 1H-pyrazolo[3,4-b]pyridine ring system dates back over a century, with the first synthesis of a monosubstituted derivative reported by Ortoleva in 1908.[1][2] Just three years later, Bülow described the synthesis of N-phenyl-3-methyl substituted derivatives.[1][2] However, it was the recognition of its structural similarity to purines that catalyzed its exploration in medicinal chemistry.[1][2] The nitrogen arrangement in the pyrazolo[3,4-b]pyridine core allows for the formation of key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition.[3][5] The 5-methyl substitution, in particular, has been a common feature in many active kinase inhibitors, often serving as a crucial anchor point or a modulator of physicochemical properties. This guide will focus on the journey of this specific scaffold from its chemical origins to its current status as a cornerstone in modern kinase inhibitor design.
The Dawn of Kinase Inhibitory Activity: Initial Discoveries
The journey of pyrazolo[3,4-b]pyridines as kinase inhibitors began with high-throughput screening campaigns that identified this scaffold as a hit against various kinase targets. Early investigations revealed that derivatives of this core could potently inhibit a range of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[6][7] These initial findings sparked a wave of medicinal chemistry efforts aimed at optimizing the potency, selectivity, and drug-like properties of these early hits. The versatility of the pyrazolo[3,4-b]pyridine core, with multiple points for chemical modification, provided a fertile ground for extensive structure-activity relationship (SAR) studies.[1][2]
Decoding the Structure-Activity Relationship (SAR): A Systematic Exploration
The development of potent and selective this compound-based kinase inhibitors has been driven by systematic SAR studies. These investigations have elucidated the critical role of various substituents on the core scaffold in dictating kinase binding affinity and selectivity.
Key Structural Modifications and their Impact on Kinase Inhibition:
-
N1-Substitution: The N1 position of the pyrazole ring is a crucial hydrogen bond donor, interacting with the kinase hinge region.[8][9] N-methylation or the introduction of larger substituents at this position often leads to a significant loss of activity, highlighting the importance of an unsubstituted N1-H for potent inhibition of many kinases.[8][9]
-
C3-Substitution: The C3 position offers a vector for exploring the solvent-exposed region of the ATP-binding pocket. Introduction of various aryl, heteroaryl, and alkyl groups at this position has been shown to significantly impact both potency and selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, optimization of amide substituents at the C3 position led to improved activity.[3]
-
C4 and C6-Substitutions: Modifications at the C4 and C6 positions of the pyridine ring project into different regions of the kinase active site and have been instrumental in fine-tuning selectivity. For example, in the design of FGFR inhibitors, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position was found to be critical for achieving high potency and selectivity over VEGFR2.[8][9]
Quantitative SAR Data Summary:
The following table summarizes representative SAR data for a series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting FGFR1 and VEGFR2, illustrating the impact of key structural modifications.
| Compound | R1 | R6 | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/FGFR1) |
| 4a | H | 2,6-dichloro-3,5-dimethoxyphenyl | 0.3 | 365.9 | ~1220 |
| 5 | H | 3,5-dimethoxyphenyl (indazole core) | 3.4 | >10000 | >2941 |
| 9 | H | 3,5-dimethoxyphenyl | 3709.0 | 548.4 | ~0.15 |
| 10 | Me | 2,6-dichloro-3,5-dimethoxyphenyl | >5000 | ND | - |
Data adapted from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.[8][9]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which this compound derivatives inhibit kinase activity is through competitive binding to the ATP-binding site. The pyrazolo[3,4-b]pyridine core acts as a scaffold that presents key pharmacophoric features to the hinge region of the kinase, mimicking the binding of the adenine ring of ATP.
Signaling Pathway Context:
Kinases are central nodes in cellular signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, differentiation, and migration. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3] By blocking the ATP-binding site, this compound inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the aberrant signaling cascade.
Figure 1: A simplified representation of a generic kinase signaling pathway (e.g., MAPK pathway) and the point of intervention for a pyrazolo[3,4-b]pyridine-based kinase inhibitor.
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via a cyclization reaction.[10]
Materials:
-
α,β-unsaturated ketone
-
5-amino-1-phenyl-pyrazole
-
Zirconium tetrachloride (ZrCl4)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl3)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[10]
-
Degas the reaction mixture.
-
Add ZrCl4 (35 mg, 0.15 mmol) to the reaction mixture.[10]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[10]
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl3 twice.[10]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Figure 2: Workflow for the synthesis of a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.[11]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[11]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Figure 3: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context.[12][13]
Methods: There are two primary approaches for cell-based kinase assays:
-
Activity measurement by phosphorylation level: This method involves treating cells with the inhibitor and then measuring the phosphorylation status of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.[13]
-
Activity measurement by cell survival/proliferation: This approach is particularly useful for kinases that are oncogenic drivers.[12] In this assay, cell lines that are dependent on the activity of the target kinase for their survival and proliferation are treated with the inhibitor, and the effect on cell viability is measured.[14]
General Protocol for a Cell Proliferation Assay (e.g., using Ba/F3 cells):
-
Use a Ba/F3 cell line engineered to be dependent on the activity of the target kinase for proliferation in the absence of IL-3.[14]
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the inhibitor concentration.
Therapeutic Potential and Future Outlook
The this compound scaffold has proven to be a highly successful starting point for the development of kinase inhibitors with therapeutic potential in various diseases. Several compounds based on this and related pyrazolopyridine cores have entered clinical trials, and some have even received regulatory approval for the treatment of cancer.[3][15] The continued exploration of this privileged scaffold is expected to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on targeting novel and challenging kinase targets, as well as developing inhibitors that can overcome drug resistance. The combination of rational drug design, advanced screening technologies, and a deeper understanding of kinase biology will undoubtedly fuel the discovery of the next generation of this compound-based therapeutics.
References
- Stavrou, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
- Gomez-Alvarez, I., et al. (2022).
- Profacgen. Cell-based Kinase Assays. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- R Discovery. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
- Thomas, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 23-45. [Link]
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 621-627. [Link]
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- ACS Omega. (2024). Cu(II)
- Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
- ACS Medicinal Chemistry Letters. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
- Reaction Biology. (2022).
- PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
- PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
- MDPI. (2022).
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- PubMed. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
- PubMed. (2022).
- PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- National Center for Biotechnology Information. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
- RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
- ACS Publications. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. [Link]
- protocols.io. (2023). In vitro kinase assay. [Link]
- Semantic Scholar.
- Springer. (2013).
- PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
- CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. [Link]
- PubMed. (2023).
- ACS Publications. (2012).
- Pipzine Chemicals. This compound. [Link]
- ResearchGate. (2025). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]
- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
- Wiley Online Library. (2025). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). [Link]
- PubMed. (2021).
- Digital.Grinnell.edu. (2022).
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its structural resemblance to purine bases has made it a cornerstone for the design of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2][3] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of pharmacological properties. This guide provides a detailed, step-by-step protocol for the synthesis of 5-methyl-substituted 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant therapeutic potential.
This document is intended for researchers, medicinal chemists, and process development scientists. It offers a comprehensive, field-proven methodology, explains the underlying chemical principles, and provides the necessary data for the successful synthesis and characterization of these valuable compounds.
Core Synthetic Strategy: Annulation of a Pyridine Ring onto a Pyrazole Precursor
The most robust and widely adopted strategy for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the annulation (ring-forming reaction) of a pyridine ring onto a pre-existing, suitably functionalized pyrazole.[1] This approach offers high regiochemical control and versatility. The primary method detailed in this guide is the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
Causality of the Chosen Pathway
The selection of 5-amino-3-methylpyrazole as the starting material is critical for achieving the desired substitution pattern. The amino group at the C5 position, along with the endocyclic pyrazole nitrogen, acts as a binucleophile. The reaction with a symmetric 1,3-diketone, such as pentane-2,4-dione (acetylacetone), ensures a single product isomer is formed, yielding the target 3,5,7-trimethyl-1H-pyrazolo[3,4-b]pyridine. The acid catalyst is essential for activating the carbonyl groups of the diketone and facilitating the dehydration steps in the cyclization process.
Primary Protocol: Synthesis of 3,5,7-Trimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a representative 5-methyl derivative, 3,5,7-trimethyl-1H-pyrazolo[3,4-b]pyridine, via a one-pot cyclocondensation reaction.
Reaction Scheme
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq. |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | 1.0 |
| Pentane-2,4-dione (Acetylacetone) | C₅H₈O₂ | 100.12 | 1.1 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (2.0 g, 20.6 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add pentane-2,4-dione (2.27 g, 22.7 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the aminopyrazole spot indicates reaction completion.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 150 mL of crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. A precipitate will form during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3,5,7-trimethyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.
Visualization of the Synthetic Workflow
Mechanistic Insights
The formation of the pyrazolo[3,4-b]pyridine ring system proceeds through a well-established cascade of condensation and cyclization reactions.
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the acid-activated carbonyl groups of pentane-2,4-dione. This is followed by dehydration to form an enamine intermediate.[1]
-
Intramolecular Cyclization: The C4 carbon of the pyrazole ring, which is nucleophilic due to the enamine character, then attacks the remaining carbonyl group in an intramolecular fashion. This key step forms the six-membered pyridine ring.[4]
-
Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 1H-pyrazolo[3,4-b]pyridine ring system.
Characterization Data
The following table provides representative analytical data for a trimethyl-substituted pyrazolo[3,4-b]pyridine derivative. Note that this data is based on the closely related structure, 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, and serves as an excellent reference for expected values.[5][6]
| Analysis | Expected Results for Trimethyl-Pyrazolo[3,4-b]pyridine Derivatives |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~2.8 (s, 3H, CH₃), ~7.0 (s, 1H, Ar-H), ~8.0-9.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~15.0 (CH₃), ~18.0 (CH₃), ~24.0 (CH₃), ~110.0 (Ar-C), ~115.0 (Ar-C), ~140.0 (Ar-C), ~145.0 (Ar-C), ~150.0 (Ar-C), ~155.0 (Ar-C) |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for C₉H₁₁N₃: 162.10 |
Alternative Synthetic Route: The Gould-Jacobs Reaction
For certain substitution patterns, particularly for accessing 4-hydroxy or 4-chloro derivatives, the Gould-Jacobs reaction provides a powerful alternative. This method involves the reaction of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM).
The reaction proceeds via an initial Michael-type addition of the amino group to DEEM, followed by a thermal cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylate intermediate. Subsequent hydrolysis, decarboxylation, and, if desired, chlorination (e.g., with POCl₃) can yield a variety of derivatives.[1]
Conclusion
The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds represents a highly efficient and versatile strategy for the synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The protocol described herein is robust, scalable, and utilizes readily available starting materials. By understanding the underlying reaction mechanism and key experimental parameters, researchers can confidently synthesize these important heterocyclic scaffolds for applications in drug discovery and materials science.
References
- Dymek, M., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry, 7(1), 89-95.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
- Hamri, S., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1966.
- Kumar, A., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 6(42), 11525-11529.
- Hamri, S., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. ResearchGate.
- Dymek, M., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure.
- Shi, D., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1353-1367.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1561.
- Kaczor, A. A., & Satała, G. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 123.
- Fábián, L., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 86(1), 1-13.
- Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-281.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 5-Methyl-1H-pyrazolo[3,4-B]pyridine in treating specific cancer cell lines
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Its rigid structure and capacity for diverse substitutions allow for the precise orientation of functional groups to interact with the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a fundamental mechanism in the development and progression of many cancers, making them a prime target for therapeutic intervention.[2][3] This document provides a comprehensive guide for researchers on the application of 5-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives in the investigation of specific cancer cell lines, detailing the underlying scientific principles, experimental protocols, and data interpretation.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including Janus kinase 2 (JAK2), Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRK).[4][5][6][7] This versatility underscores the importance of the pyrazolo[3,4-b]pyridine core as a "privileged scaffold" in the design of targeted cancer therapies.
Scientific Rationale: Targeting Key Oncogenic Signaling Pathways
The therapeutic potential of this compound derivatives lies in their ability to selectively inhibit kinases that drive cancer cell proliferation, survival, and metastasis. The specific cellular context and the nature of the substitutions on the core scaffold determine the primary kinase target and, consequently, the susceptible cancer cell lines.
Case Study: Inhibition of the JAK/STAT Pathway in Myeloproliferative Neoplasms
A notable example is the derivative AZD1480, a potent inhibitor of JAK2.[4] The JAK/STAT signaling pathway is frequently hyperactivated in myeloproliferative neoplasms due to mutations such as JAK2 V617F.[4] Inhibition of JAK2 by pyrazolo[3,4-b]pyridine derivatives can effectively block the downstream phosphorylation of STAT transcription factors, leading to the suppression of gene expression programs essential for tumor cell growth and survival.[4]
Caption: JAK/STAT signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine derivative.
Case Study: Overcoming Resistance in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
Certain derivatives of 1H-pyrazolo[3,4-b]pyridine have been engineered to inhibit mutated forms of Anaplastic Lymphoma Kinase (ALK), such as the L1196M "gatekeeper" mutation, which confers resistance to first-generation ALK inhibitors like crizotinib.[5][8] These compounds demonstrate potent activity against both wild-type and mutated ALK, effectively blocking downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, thereby inducing apoptosis in resistant cancer cells.[5][7]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound derivatives in relevant cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assays
This protocol is designed to determine the concentration-dependent effect of a test compound on cancer cell viability. A variety of colorimetric, fluorometric, and luminescent assays can be employed.[9][10][11][12][13]
Principle: Metabolically active cells reduce a substrate (e.g., MTT, MTS, WST-1) into a colored formazan product, or possess intact membranes that can be selectively stained. The amount of product or the degree of staining is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell lines (e.g., HEL cells for JAK2 inhibition, H3122 cells for ALK inhibition)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Protocol 2: Western Blot Analysis of Target Inhibition
This protocol is used to assess the effect of the compound on the phosphorylation status of the target kinase and its downstream effectors.[14]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the quantification of kinase inhibition.
Materials:
-
Cancer cells treated with the pyrazolo[3,4-b]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-ALK, anti-ALK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total JAK2) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data from cell viability assays should be summarized in a table for easy comparison of IC50 values across different cell lines.
| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference |
| Derivative A | Mps1 | MDA-MB-468 | 2.6 | [15] |
| Derivative B | PIM-1 | MCF-7 | 26 | [16] |
| Derivative C | ALK-L1196M | Ba/F3 | <0.5 | [5] |
| Derivative D | TRKA | Km-12 | 304 | [7] |
Western blot results provide a qualitative and semi-quantitative assessment of target engagement. A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates, with no change in the total protein levels, confirms the on-target activity of the compound.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the development of potent and selective kinase inhibitors. The protocols outlined in this application note provide a robust framework for researchers to investigate the anti-cancer properties of novel derivatives in relevant cellular models. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their translation into clinical candidates. Furthermore, exploring the efficacy of these inhibitors in combination with other anti-cancer agents may reveal synergistic effects and provide new avenues for overcoming drug resistance.
References
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
- Creative Bioarray. (n.d.). Cell Viability Assays.
- Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Zhang, S., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
- MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Semantic Scholar. (n.d.). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- National Center for Biotechnology Information. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
- National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- European Journal of Medicinal Chemistry. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
- Organic and medicinal chemistry letters. (n.d.). Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway.
- Bioorganic & Medicinal Chemistry. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inits.at [inits.at]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies with 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases.[1] This has led to its exploration in a vast range of therapeutic areas. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1), highlighting their significant potential in oncology and immunology.[2][3][4] 5-Methyl-1H-pyrazolo[3,4-b]pyridine, as a specific entity within this class, represents a promising starting point for drug discovery campaigns. Its journey from a synthesized compound to a potential clinical candidate, however, is critically dependent on rigorous and well-designed in vivo studies in relevant animal models.
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies for this compound and its analogues. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable.
Chapter 1: Foundational Pre-In Vivo Considerations
Success in vivo begins with meticulous preparation. Before any animal is dosed, a series of foundational steps must be completed to ensure data integrity, ethical compliance, and the highest probability of success.
Ethical Framework: IACUC and Regulatory Compliance
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5][6] These committees ensure that studies are designed to minimize animal distress, reduce the number of animals used, and replace animal models where possible (the "3Rs"). Protocols must provide a clear scientific justification for the study design, including the choice of species, animal numbers, and all procedures. Furthermore, studies intended for regulatory submission, such as for an Investigational New Drug (IND) application, must adhere to Good Laboratory Practice (GLP) regulations as mandated by agencies like the U.S. Food and Drug Administration (FDA).[7][8][9]
Compound Characterization and Formulation Development
Many small molecule kinase inhibitors, including pyrazolopyridine derivatives, are poorly water-soluble.[10] This presents a significant challenge for achieving adequate bioavailability in animal models.[11][12] An inappropriate formulation can lead to an underestimation of efficacy or an overestimation of the required therapeutic dose.[10]
Causality: The goal of formulation is to ensure the compound can be absorbed into the systemic circulation at a rate and extent sufficient to elicit a pharmacological response. Without this, even a highly potent compound will fail in vivo.
Workflow for Formulation Development
Caption: Workflow for selecting a suitable in vivo formulation.
Common Formulation Strategies for Poorly Soluble Compounds:
| Formulation Type | Description | Key Excipients | Advantages & Considerations |
| Aqueous Suspension | Micronized drug particles suspended in an aqueous vehicle with a suspending agent. | Methylcellulose, CMC-Na, Tween 80 | Simple to prepare; suitable for early studies. Particle size is critical for dissolution.[11][12] |
| Solution | Drug is fully dissolved in a vehicle, often using co-solvents or surfactants. | PEG400, Solutol HS-15, Ethanol, DMSO | Maximizes bioavailability for solubility-limited compounds.[13] Potential for vehicle-induced toxicity. |
| Lipid-Based Systems | Drug dissolved in oils, surfactants, and co-solvents (e.g., SEDDS). | Labrasol, Cremophor EL, Triglycerides | Can significantly enhance absorption of lipophilic drugs.[14] More complex to develop and characterize. |
| Amorphous Solid Dispersion | Drug is dispersed in a polymer matrix in an amorphous state. | PVP, HPMC-AS | Increases dissolution rate and apparent solubility. Requires specialized manufacturing (e.g., spray drying).[10] |
Chapter 2: Initial In Vivo Evaluation: Pharmacokinetics & Dose-Ranging
The first animal studies aim to answer two fundamental questions: How does the body handle the drug (Pharmacokinetics, PK), and what is a safe dose range (Toxicology)?
Single Dose Pharmacokinetics (PK)
A pilot PK study in a small group of animals (typically rodents like mice or rats) is essential. The objective is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.
Protocol 1: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 or C57BL/6 mice (n=3 per time point/route). Acclimatize animals for at least 7 days.
-
Formulation: Prepare the selected formulation of this compound.
-
Dose Administration:
-
Intravenous (IV) Group: Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the target dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[15]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Key PK Parameters to Evaluate:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure. |
| T½ | Half-life | Determines dosing interval. |
| CL | Clearance (from IV data) | Rate of drug removal from the body. |
| Vdss | Volume of Distribution (from IV data) | Indicates how widely the drug distributes into tissues. |
| F% | Absolute Bioavailability (PO AUC / IV AUC) | Fraction of the oral dose that reaches systemic circulation. |
Dose-Range Finding (DRF) Studies
DRF studies are conducted to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[16][17] This information is critical for designing subsequent efficacy and toxicology studies.[18][19]
Causality: The MTD is not necessarily the most effective dose. The goal is to find a dose range that is both tolerable and provides sufficient drug exposure to engage the target. This prevents confounding toxicity with the specific pharmacological effects of the compound in later studies.
Protocol 2: Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Use the same strain of mice anticipated for efficacy studies (n=3-5 per group, mixed-sex or female).
-
Dose Selection: Based on in vitro potency and pilot PK data, select 3-5 dose levels. A common approach is to use dose escalations (e.g., 2x or 3x increments) starting from a dose predicted to be efficacious.[16]
-
Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 5-7 days. Include a vehicle control group.
-
Monitoring & Endpoints:
-
Clinical Observations: Record observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is a common indicator of toxicity.
-
Feed/Water Intake: Monitor general intake.
-
Terminal Endpoints: At the end of the study, collect blood for clinical chemistry and hematology. Perform a gross necropsy to examine major organs for abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss.
Chapter 3: Efficacy and Pharmacodynamic (PD) Evaluation
With a safe dose range and PK profile established, the next step is to determine if the compound can modulate its intended biological target and produce a therapeutic effect in a disease model.
Selecting the Animal Model
The choice of animal model is paramount and depends entirely on the therapeutic hypothesis. Given that pyrazolopyridines are often kinase inhibitors for cancer, a common model is the tumor xenograft.[20][21][22]
-
Cell Line-Derived Xenograft (CDX): A human cancer cell line is implanted subcutaneously in an immunodeficient mouse (e.g., Nude, SCID, NSG). This is a standard, reproducible model for initial efficacy testing.
-
Patient-Derived Xenograft (PDX): A patient's tumor is directly implanted into an immunodeficient mouse. These models better represent the heterogeneity of human cancer but are more complex and costly to run.
Correlating Pharmacokinetics with Pharmacodynamics (PK/PD)
A key goal is to establish a relationship between drug exposure (PK) and target engagement (PD).[23][24][25] This provides crucial evidence that the observed anti-tumor effect is due to the intended mechanism of action.
Workflow for Integrated Efficacy and PK/PD Study
Caption: Integrated workflow for a xenograft efficacy study with PK/PD analysis.
Protocol 3: Murine Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (chosen based on the target kinase) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumors with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volumes across groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (formulation vehicle)
-
Group 2: this compound (Low Dose, e.g., ½ MTD)
-
Group 3: this compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (a standard-of-care agent, if available)
-
-
Dosing & Monitoring: Administer compounds daily via oral gavage for 21-28 days. Continue to monitor tumor volume and body weight.
-
PK/PD Satellite Group: Include a satellite group (n=3 per treatment arm) that is dosed alongside the main study. On the last day of treatment, collect blood and tumor tissue at the expected Tmax to assess drug concentration and target inhibition (e.g., by Western Blot for phospho-target vs. total target protein).
-
Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle group reach a pre-determined size limit (e.g., 2000 mm³).
-
Data Analysis: Plot mean tumor volume vs. time for each group. Calculate %TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
Conclusion: Synthesizing Data for Go/No-Go Decisions
The successful completion of these studies provides a holistic preclinical data package. The DRF study establishes safety, the PK study defines exposure, and the efficacy study demonstrates a therapeutic effect linked to a specific mechanism via PK/PD analysis. This integrated dataset is fundamental for making an informed go/no-go decision for advancing this compound into more complex IND-enabling toxicology studies and, ultimately, toward clinical development.[26]
References
- In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. (n.d.). Google.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
- In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. (2024, March 13). CPT: Pharmacometrics & Systems Pharmacology.
- Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
- In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. (n.d.). Google.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024, April 3). WuXi AppTec.
- Dose Range Finding. (n.d.). Hoeford Research Limited.
- What is a Dose-Ranging Study? (n.d.). DDReg Pharma.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health.
- Dose Range Finding Studies. (n.d.). Charles River Laboratories.
- A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (n.d.). Nature Communications.
- Dose-ranging study. (n.d.). Wikipedia.
- FDA Requirements for Preclinical Studies. (n.d.). U.S. Food and Drug Administration.
- Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration.
- Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
- Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (2023, September 10). ResearchGate.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). Clinical Pharmacology & Therapeutics.
- IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM Standard Operating Procedures. (2023, August 25). UW-Milwaukee.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration.
- Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200.
- IACUC Rodent Breeding Policy Table of Contents. (2023, May 22). Drexel University.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Aragen Life Sciences.
- Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023, May 15). Pharmacy Education.
- Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (n.d.). PubMed Central.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Guidelines for Implementation of IACUC Policy on Import of Rodents. (2021, March 6). Animal Care at Illinois.
- IACUC Policy - Rodent Survival and Terminal Surgery. (n.d.). SUNY Downstate.
- The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (n.d.). AACR Journals.
- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
- IACUC Standard Procedures for Rodents. (n.d.). University of Louisville.
- Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (n.d.). Semantic Scholar.
- In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. (n.d.). AACR Journals.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (n.d.). PubMed Central.
- Technical Support Center: S07-2005 (Hypothetical Kinase Inhibitor) Animal Studies. (n.d.). Benchchem.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
- Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. (2025, August 9). ResearchGate.
- Some biologically active pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 25). R Discovery.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022, October 18). RSC Publishing.
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. (n.d.). PubMed Central.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). Journal of Medicinal Chemistry.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PubMed Central.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023, May 5). PubMed.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PubMed Central.
- N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. (n.d.). PubMed.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drexel.edu [drexel.edu]
- 6. downstate.edu [downstate.edu]
- 7. karger.com [karger.com]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. future4200.com [future4200.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. louisville.edu [louisville.edu]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. criver.com [criver.com]
- 18. One moment, please... [hoeford.co.uk]
- 19. What is a Dose-Ranging Study? [ddregpharma.com]
- 20. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Utilizing 5-Methyl-1H-pyrazolo[3,4-B]pyridine as a chemical probe for target identification
Application Note & Protocols
Utilizing 5-Methyl-1H-pyrazolo[3,4-B]pyridine as a Chemical Probe for Target Identification and Deconvolution
Audience: Researchers, scientists, and drug development professionals.
Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting key protein families, particularly kinases.[1][2][3][4] Understanding the full spectrum of a compound's interactions—both intended "on-target" and unintended "off-target"—is critical for advancing drug discovery programs and elucidating complex biological mechanisms. This guide details a comprehensive chemoproteomic strategy for utilizing a modified this compound as a chemical probe for target identification directly in complex biological systems. We present the principles of Affinity-Based Protein Profiling (AfBPP), a protocol for probe design, and step-by-step methodologies for target enrichment and identification via mass spectrometry. The protocols are designed with self-validating controls to ensure high-confidence target identification, providing a robust framework for researchers aiming to deconvolve the mechanism of action of pyrazolo[3,4-b]pyridine-based compounds.
The Principle: Target Discovery with Chemical Probes
Target identification for a bioactive small molecule is often a significant bottleneck in drug discovery. While genetic approaches can suggest potential targets, they do not directly confirm a physical interaction. Chemoproteomics provides a powerful solution by using a modified version of the small molecule—a chemical probe—to directly capture and identify its binding partners from a native biological environment like a cell lysate or even in living cells.[5][6]
The most common and robust strategy, Affinity-Based Protein Profiling (AfBPP), involves three key components:
-
The Probe: The bioactive molecule (e.g., this compound) is functionalized with a bioorthogonal handle, such as a terminal alkyne. This handle must be positioned carefully to avoid disrupting the molecule's native binding interactions.
-
The Reporter Tag: A molecule containing a complementary functional group (e.g., an azide) linked to an affinity tag (e.g., biotin).
-
Enrichment and Identification: After the probe binds its target proteins, the reporter tag is "clicked" on via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). The biotinylated protein complexes can then be selectively captured on streptavidin-coated beads and subsequently identified by mass spectrometry.[5][7]
A crucial element for validating true targets is competition. By pre-incubating the proteome with an excess of the original, unmodified compound (the "parent" molecule), the probe is prevented from binding to its specific targets. Proteins that are captured in the probe-treated sample but not in the competed sample are therefore high-confidence interactors.[7]
Probe Design and Synthesis Considerations
The success of an AfBPP experiment hinges on a well-designed probe. The key is to introduce the alkyne handle at a position that does not interfere with the pharmacophore responsible for target binding. The 1H-pyrazolo[3,4-b]pyridine scaffold has several potential modification points. Published structure-activity relationship (SAR) studies on this class of compounds are invaluable for guiding this decision.[2][4] For many kinase inhibitors based on this scaffold, the N1 position of the pyrazole ring is a common site for substitution that can often tolerate bulky groups without losing affinity.
Proposed Synthetic Route: The synthesis would begin with the commercially available this compound. A common strategy involves N-alkylation at the N1 position with a linker containing a terminal alkyne, such as 5-chloro-1-pentyne, under basic conditions.
Detailed Experimental Protocols
These protocols provide a framework for using the alkyne-functionalized this compound probe to identify targets in a competitive profiling format.
Protocol 3.1: Preparation of Cell Lysates
Causality: The goal is to obtain a native, soluble proteome. Lysis buffers must be strong enough to break open cells but gentle enough to maintain protein structure and function. Protease and phosphatase inhibitors are critical to prevent protein degradation and maintain post-translational modifications during the experiment.
-
Cell Culture: Grow cells of interest (e.g., a cancer cell line known to be sensitive to pyrazolopyridine inhibitors) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1). Use 1 mL of buffer per 100 mg of cell pellet.
-
Homogenization: Sonicate the suspension on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF) to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to pellet insoluble material.
-
Quantification: Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA or Bradford assay.
-
Storage: Aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Ionic strength |
| EDTA | 1 mM | Divalent cation chelator |
| NP-40 or CHAPS | 0.5% (v/v) | Non-ionic detergent |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Preserves phosphorylation state |
Protocol 3.2: Competitive Binding and Probe Labeling
Causality: This step is the core of the experiment. The competitive sample serves as the essential negative control.[7] By saturating specific binding sites with the parent compound, only non-specific or background binders will be labeled by the probe in this sample. Comparing the competed sample to the probe-only sample allows for the identification of true, specific targets.
-
Prepare Lysate: Dilute the cell lysate to a final concentration of 2 mg/mL with Lysis Buffer. Prepare three sets of samples: (A) DMSO Vehicle Control, (B) Probe-Only, and (C) Competitive.
-
Competitive Incubation:
-
To sample (C), add the parent this compound (from a 1000X DMSO stock) to a final concentration of 50 µM.
-
To samples (A) and (B), add an equivalent volume of DMSO.
-
Incubate all samples for 30 minutes at 4°C with gentle rotation.
-
-
Probe Labeling:
-
To samples (B) and (C), add the alkyne-probe (from a 1000X DMSO stock) to a final concentration of 1-5 µM.
-
To sample (A), add an equivalent volume of DMSO.
-
Incubate all samples for 1 hour at 4°C with gentle rotation.
-
Protocol 3.3: CuAAC "Click" Reaction
Causality: The CuAAC reaction creates a stable, covalent triazole linkage between the alkyne-probe (bound to its target) and the azide-biotin reporter tag.[5][7] The components are added sequentially to ensure the copper catalyst is freshly reduced and active for efficient ligation.
-
Prepare Click-Mix: Prepare a fresh master mix of click reagents immediately before use (see Table 2).
-
Add Reagents: Add the following to each 1 mL lysate sample from Protocol 3.2, vortexing briefly after each addition:
-
10 µL of Azide-PEG3-Biotin
-
20 µL of TCEP
-
10 µL of TBTA Ligand
-
10 µL of Copper (II) Sulfate
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
| Reagent | Stock Concentration | Final Concentration |
| Azide-PEG3-Biotin | 10 mM in DMSO | 100 µM |
| TCEP | 50 mM in H₂O (fresh) | 1 mM |
| TBTA Ligand | 10 mM in DMSO | 100 µM |
| Copper (II) Sulfate | 50 mM in H₂O | 0.5 mM |
Protocol 3.4: Affinity Enrichment of Probe-Target Complexes
Causality: The high affinity of biotin for streptavidin is exploited to capture the now-biotinylated probe-target complexes, separating them from the vast majority of unlabeled proteins in the lysate. Washing steps are critical to remove non-specific binders.
-
Prepare Beads: Resuspend high-capacity streptavidin agarose beads in Lysis Buffer. Use 50 µL of bead slurry per 1 mL of lysate. Wash the beads three times with Lysis Buffer.
-
Capture: Add the pre-washed streptavidin beads to each clicked lysate sample. Incubate for 1.5 hours at 4°C with rotation.
-
Washing:
-
Centrifuge the samples at 1,000 x g for 2 minutes to pellet the beads. Discard the supernatant.
-
Wash the beads sequentially with 1 mL of:
-
0.5% SDS in PBS (2 times)
-
6 M Urea in PBS (2 times)
-
PBS (3 times)
-
-
These stringent washes are crucial for removing proteins that bind non-specifically to the beads or other proteins.
-
Protocol 3.5: On-Bead Protein Digestion for Mass Spectrometry
Causality: Proteins are most efficiently identified by mass spectrometry when they are first digested into smaller peptides. Performing this digestion directly on the beads minimizes sample loss that can occur during an elution step. The use of DTT and iodoacetamide reduces and alkylates cysteine residues, preventing disulfide bonds from reforming and ensuring complete digestion by trypsin.
-
Resuspend Beads: Resuspend the washed beads in 200 µL of 50 mM Ammonium Bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate for 20 minutes in the dark.
-
Digestion: Add sequencing-grade trypsin (e.g., 1 µg per sample). Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
The desalted peptides are analyzed by high-resolution tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database (e.g., UniProt/Swiss-Prot for the relevant species) using a search algorithm like MaxQuant or Sequest.
Data Interpretation: The key to identifying specific targets is quantitative comparison across the three samples. A true target of this compound should meet the following criteria:
-
High abundance in the "Probe-Only" sample.
-
Low or absent abundance in the "DMSO Vehicle" sample.
-
Significantly reduced abundance in the "Competitive" sample.
| Sample Condition | Expected Target Protein Signal | Rationale |
| A: DMSO Vehicle | None / Background | No probe was added, defines background. |
| B: Probe-Only | High | Probe binds and captures the target. |
| C: Competition | Low / None | Parent compound blocks probe binding. |
The results can be visualized using a volcano plot, plotting the fold-change (Probe vs. Competition) against the statistical significance (p-value) for each identified protein. Proteins in the top quadrant are the highest-confidence hits. These hits, which may include known targets like ALK or TBK1 and potentially novel off-targets, can then be validated using orthogonal methods like Western blotting or enzymatic assays.[1][4]
References
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.).
- Chemoproteomic strategies for drug target identification. (n.d.).
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). MDPI.[Link]
- Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. (n.d.). Longdom Publishing.[Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Taylor & Francis Online.[Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019).
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Royal Society of Chemistry.[Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Semantic Scholar.[Link]
- Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. (n.d.).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022).
Sources
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 5-Methyl-1H-pyrazolo[3,4-B]pyridine Libraries: A Guide to Modern Kinase Inhibitor Discovery
Introduction: The Significance of the 5-Methyl-1H-pyrazolo[3,4-B]pyridine Scaffold and the Imperative for High-Throughput Screening
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases adenine and guanine. This has rendered it a focal point in the development of targeted therapeutics, particularly as inhibitors of protein kinases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK), making them promising candidates for oncology and immunology drug discovery programs.[3][4] The 5-methyl substitution on this core can provide a key vector for further chemical exploration and optimization of potency and selectivity.
The sheer scale of modern chemical libraries, often containing millions of compounds, necessitates the use of high-throughput screening (HTS) to efficiently identify promising lead compounds.[5] HTS combines automation, miniaturization, and sensitive detection methods to rapidly assess the biological activity of large numbers of compounds, accelerating the initial stages of drug discovery.[5] This guide provides a detailed overview of cutting-edge HTS techniques and detailed protocols tailored for the screening of this compound libraries, with a focus on identifying novel kinase inhibitors.
Section 1: Foundational Principles of HTS Assay Design for Kinase Targets
A successful HTS campaign is built upon a robust and well-validated assay. For kinase targets, several key principles must be considered during assay development:
-
Choice of Assay Format: The selection of an appropriate assay technology is critical and depends on the specific kinase, available reagents, and desired throughput. Homogeneous, or "mix-and-read," assays are generally preferred for HTS due to their simplicity and amenability to automation.
-
Reagent Quality and Consistency: Ensuring the purity and stability of the kinase, substrate, and all other reagents is paramount for reproducible results.[6]
-
Assay Miniaturization: Transitioning assays to 384- or 1536-well formats significantly reduces reagent consumption and cost.
-
Statistical Validation: Rigorous statistical analysis, including the calculation of parameters like the Z'-factor, is essential to ensure the assay can reliably distinguish between active and inactive compounds.[7]
Section 2: Biochemical HTS Assays for Kinase Inhibitor Discovery
Biochemical assays directly measure the enzymatic activity of the target kinase and are a mainstay of primary HTS campaigns.
Fluorescence Polarization (FP)-Based Assays
Principle of Operation: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as a kinase.[8][9] In a competitive FP assay for kinase inhibitors, a fluorescently labeled tracer (a known ligand) binds to the kinase, resulting in a high polarization signal. When a compound from the library displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in the polarization signal.[8][10]
Workflow for a Competitive FP Kinase Assay:
Caption: Workflow of a competitive Fluorescence Polarization assay for kinase inhibitors.
Detailed Protocol for a 384-Well FP Kinase Assay:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X fluorescent tracer solution in assay buffer. The final tracer concentration should be at its Kd for the kinase.
-
Prepare a 4X solution of the this compound library compounds in 100% DMSO.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of the 4X library compounds into a 384-well, low-volume black microplate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 5 µL of the 2X tracer solution to all wells.
-
-
Incubation and Detection:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no kinase) and negative (DMSO vehicle) controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
Key Considerations for FP Assays:
-
Compound Interference: Library compounds that are themselves fluorescent can interfere with the assay.[11] Screening at longer wavelengths (far-red) can mitigate this issue.[11]
-
Assay Window: The difference in polarization between the bound and free tracer determines the assay window. A larger window provides better statistical confidence in hit identification.
| Parameter | Typical Value | Reference |
| Assay Volume | 5-20 µL | |
| Compound Concentration | 1-20 µM | [11] |
| Incubation Time | 30-120 minutes | [11] |
| Z'-Factor | > 0.5 | [7] |
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle of Operation: AlphaScreen is a bead-based technology that measures the interaction of two molecules in close proximity.[12][13] Donor beads, when excited by a laser at 680 nm, release singlet oxygen, which can travel up to 200 nm.[14] If an acceptor bead is within this range, the singlet oxygen triggers a chemiluminescent signal that is emitted at 520-620 nm.[12][14] For a kinase assay, a biotinylated substrate can be captured on streptavidin-coated donor beads, and a phospho-specific antibody conjugated to an acceptor bead can detect the phosphorylated product. Kinase inhibition results in a loss of signal.
Workflow for an AlphaScreen Kinase Assay:
Caption: Workflow of an AlphaScreen assay for detecting kinase activity.
Detailed Protocol for a 384-Well AlphaScreen Kinase Assay:
-
Kinase Reaction:
-
In a 384-well microplate, add 2 µL of 5X library compound solution.
-
Add 4 µL of a 2.5X solution containing the kinase and biotinylated substrate in reaction buffer.
-
Initiate the reaction by adding 4 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing streptavidin-donor beads and anti-phospho-acceptor beads in a suitable buffer.
-
Add 5 µL of the detection mix to stop the kinase reaction and initiate bead binding.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-compatible plate reader.[13]
-
Key Considerations for AlphaScreen Assays:
-
Light Sensitivity: Donor beads are light-sensitive and should be handled under subdued lighting.[15]
-
Bead Aggregation: Proper handling and storage of beads are crucial to prevent aggregation.
Section 3: Cell-Based Phenotypic Screening
Principle of Operation: Phenotypic screening identifies compounds that produce a desired change in a cellular model, without prior knowledge of the molecular target.[16][17] This approach offers the advantage of assessing compounds in a more biologically relevant context, simultaneously evaluating for cell permeability and potential toxicity.[16] High-content imaging (HCI) is a powerful tool for phenotypic screening, enabling the quantitative analysis of multiple cellular parameters.[18]
Workflow for a High-Content Phenotypic Screen:
Caption: General workflow for a cell-based high-content phenotypic screen.
Protocol for a Phenotypic Screen to Identify Inhibitors of a Kinase Pathway:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase pathway) under standard conditions.
-
Seed cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with the this compound library at a final concentration of 10 µM.
-
Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
Incubate for a predetermined time (e.g., 24-72 hours).
-
-
Cell Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with fluorescent probes, such as DAPI for nuclei, phalloidin for actin filaments, and a fluorescently-labeled antibody against a phosphorylated downstream target of the kinase.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify various phenotypic parameters, such as cell number, nuclear morphology, and the intensity and localization of the phospho-protein signal.[]
-
Identify hit compounds that induce a desired phenotypic change (e.g., a decrease in the phospho-protein signal and induction of apoptosis).
-
Key Considerations for Phenotypic Screening:
-
Model System Relevance: The chosen cell line and endpoint should accurately reflect the disease biology.[16]
-
Multiparametric Analysis: The ability to measure multiple parameters provides a richer dataset and can help to identify compounds with desirable or undesirable off-target effects.[18]
Section 4: Advanced Screening Technologies: DNA-Encoded Libraries (DEL)
Principle of Operation: DEL technology enables the screening of billions of compounds in a single tube.[20][21] Each small molecule in the library is attached to a unique DNA barcode that serves as its identifier.[21] The screening process involves incubating the library with an immobilized protein target, washing away non-binders, and then identifying the binders by sequencing their DNA tags.[20]
Workflow for a DEL Screen:
Caption: A simplified workflow for screening a DNA-Encoded Library.
Key Advantages of DEL Screening:
-
Vast Chemical Space: Allows for the exploration of a much larger chemical space than traditional HTS.[20][22]
-
Efficiency: Millions to billions of compounds can be screened in a single experiment, reducing time and resources.[21]
Section 5: Hit Validation and Triage
A crucial step after any primary HTS campaign is the validation and triage of initial hits to eliminate false positives and prioritize the most promising compounds for further investigation.[23][24]
A Typical Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Generate dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
-
Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.[6]
-
Selectivity Profiling: Screen the hits against a panel of related kinases to assess their selectivity.[25]
-
Cheminformatics Analysis: Analyze the chemical structures of the hits to identify potential liabilities (e.g., pan-assay interference compounds or PAINS) and to establish initial structure-activity relationships (SAR).[23][24]
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The successful identification of potent and selective lead compounds from large chemical libraries is critically dependent on the strategic application of modern HTS techniques. By carefully selecting and validating the appropriate biochemical or cell-based assays, and by employing a rigorous hit triage process, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. The protocols and principles outlined in this guide provide a robust framework for embarking on H.T.S. campaigns targeting this important class of molecules.
References
- Seethala, R., & Menzel, R. (2000). Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. Analytical Biochemistry, 281(1), 1-7.
- Kariv, I., & Rüdiger, M. (2005). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490.
- Wesche, H., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of medicinal chemistry, 54(8), 2647–2653.
- BMG LABTECH. (n.d.). AlphaScreen.
- Glickman, J. F., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Charnwood Discovery. (n.d.). Phenotypic Screening Assays.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Wyatt, P. G., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1221-1237.
- Coussens, N. P., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 10(4), 337-346.
- An, F., & Xie, X. (2021). A review for cell-based screening methods in drug discovery. RSC Chemical Biology, 2(5), 1289-1300.
- Bohl, C., & Tovar, G. (2010). High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks.
- Zhang, J. H., et al. (2003). Fluorescence detection techniques for protein kinase assay. Journal of separation science, 26(15-16), 1333–1340.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Wikipedia. (n.d.). High-throughput screening.
- Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(18), e142.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Zhang, J. H. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of biomolecular screening, 16(6), 634-647.
- Buchser, W., et al. (2014). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay and Drug Development Technologies, 12(6), 337-357.
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Glickman, J. F., et al. (2008). Design and Implementation of High-Throughput Screening Assays. Current protocols in pharmacology, Chapter 9, Unit 9.16.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. Annual review of biochemistry, 87, 479–502.
- Franzini, R. M., & Samain, F. (2018). Beyond protein binding: recent advances in screening DNA-encoded libraries. Chemical Communications, 54(58), 7957-7967.
- SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening.
- Charles River Laboratories. (n.d.). DNA-Encoded Library (DEL) Screening.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1463–1479.
- Franzini, R. M., et al. (2021). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. Journal of the American Chemical Society, 143(1), 435-445.
- Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2198.
- Kim, J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3756–3760.
- Pipzine Chemicals. (n.d.). This compound.
- Al-Said, M. S., et al. (2016). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules (Basel, Switzerland), 21(1), 103.
- de Souza, A. A., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 14(11), 1146.
- Auld, D. S., & Inglese, J. (2010). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 2(4), 565–582.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 18. revvity.com [revvity.com]
- 20. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sptlabtech.com [sptlabtech.com]
- 22. criver.com [criver.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for X-ray Crystallography of 5-Methyl-1H-pyrazolo[3,4-b]pyridine Bound to Target Proteins
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure, particularly in the development of protein kinase inhibitors.[1][2] Its significance stems from its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This mimicry allows pyrazolopyridine derivatives to effectively compete with ATP for binding to the hinge region of the kinase active site, a critical interaction for catalytic activity.[3] The 5-methyl substitution on this scaffold can further enhance binding affinity and selectivity for specific kinase targets.
X-ray crystallography is an indispensable tool for elucidating the precise binding modes of these inhibitors. By providing a high-resolution, three-dimensional map of the protein-ligand complex, it reveals the intricate network of interactions—hydrogen bonds, hydrophobic contacts, and water-mediated bridges—that govern molecular recognition. This structural insight is paramount for structure-based drug design, enabling the rational optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the methodologies and protocols for the successful X-ray crystallographic analysis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine in complex with its target proteins, primarily focusing on kinases.
Part 1: Target Protein Production and Purification
The foundation of any successful crystallographic study is a highly pure and stable protein sample. The following protocol outlines a general workflow for the expression and purification of a target kinase for crystallization.
Experimental Protocol: Recombinant Kinase Expression and Purification
-
Gene Cloning and Expression Vector Construction:
-
Subclone the gene encoding the target kinase domain into a suitable expression vector (e.g., pET series for E. coli or baculovirus vectors for insect cells).
-
Incorporate an N- or C-terminal affinity tag (e.g., Hexa-histidine, GST) to facilitate purification. A cleavage site for a specific protease (e.g., TEV, PreScission) should be included to enable tag removal.
-
-
Protein Expression:
-
E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (typically 0.1-1 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Insect Cell Expression (for proteins requiring post-translational modifications): Generate recombinant baculovirus and infect insect cells (e.g., Sf9, High Five). Harvest cells 48-72 hours post-infection.
-
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed (e.g., >30,000 x g) for 45-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione Sepharose for GST-tagged proteins).
-
Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., lysis buffer with 250 mM imidazole for His-tagged proteins, or with 20 mM reduced glutathione for GST-tagged proteins).
-
-
Proteolytic Tag Removal:
-
If required, dialyze the eluted protein against a buffer suitable for the specific protease to remove the eluting agent and prepare for cleavage.
-
Add the protease and incubate (e.g., overnight at 4°C).
-
-
Second Affinity Chromatography (Reverse Pass):
-
Pass the cleavage reaction mixture through the same affinity column to remove the cleaved tag and any uncleaved protein. The tag-free protein will be in the flow-through.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the tag-free protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions corresponding to the monomeric, properly folded protein.
-
-
Purity and Concentration Assessment:
-
Assess protein purity by SDS-PAGE (should be >95%).
-
Determine the protein concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., Bradford). The protein should be concentrated to 5-20 mg/mL for crystallization trials.[4]
-
Part 2: Ligand Preparation and Complex Formation
The quality and handling of the this compound ligand are critical for successful co-crystallization.
Ligand Properties and Handling
| Property | Value/Consideration |
| Molecular Formula | C7H7N3 |
| Molecular Weight | 133.15 g/mol [5] |
| Solubility | Typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 50-100 mM). |
| Stability | Store the stock solution at -20°C or -80°C to prevent degradation. |
Protocol: Protein-Ligand Complex Formation for Co-crystallization
-
Prepare the Ligand Solution:
-
Dissolve the this compound powder in 100% DMSO to a final concentration of 100 mM.[6]
-
-
Complex Formation:
-
To the purified and concentrated target protein, add the ligand stock solution to achieve a final ligand concentration that is in 2-5 fold molar excess over the protein concentration.
-
The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least 1 hour to allow for complex formation.[7] Some systems may benefit from incubation at room temperature.[7]
-
Part 3: Crystallization of the Protein-Ligand Complex
Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography. Two primary methods are employed: co-crystallization and soaking.
Method 1: Co-crystallization
In this method, the pre-formed protein-ligand complex is subjected to crystallization screening.
Protocol: Co-crystallization by Vapor Diffusion
-
Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research, Qiagen) to sample a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Set up sitting or hanging drop vapor diffusion experiments. A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization of Initial Hits:
-
If initial microcrystals are observed, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt.
-
Consider using additives that can improve crystal quality.
-
Method 2: Soaking
This technique is useful when apo-crystals of the target protein are readily available and can tolerate the introduction of the ligand.
Protocol: Ligand Soaking into Apo-Crystals
-
Grow Apo-Crystals:
-
Obtain crystals of the target protein without the ligand.
-
-
Prepare Soaking Solution:
-
Prepare a solution containing the reservoir solution from the apo-crystal growth condition, supplemented with this compound at a concentration of 1-10 mM. The final DMSO concentration should be kept as low as possible.
-
-
Soaking:
-
Transfer the apo-crystals into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
Part 4: X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, they are exposed to an X-ray beam to generate diffraction patterns.
Workflow for Data Collection and Processing
Caption: Workflow from crystal harvesting to processed diffraction data.
Protocol: Data Collection and Processing
-
Cryoprotection and Crystal Mounting:
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Mount the crystal in a nylon loop and flash-cool it in a stream of liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data at a synchrotron beamline for high-intensity X-rays.
-
A complete dataset is obtained by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Use software packages like XDS or MOSFLM to index the diffraction pattern and integrate the intensities of the diffraction spots.[8]
-
Scale and merge the integrated intensities using programs like AIMLESS or SCALA to produce a final reflection file.
-
Part 5: Structure Solution, Refinement, and Analysis
The final step is to convert the processed diffraction data into a three-dimensional model of the protein-ligand complex.
Workflow for Structure Determination
Caption: From structure solution to final analysis and deposition.
Protocol: Structure Solution and Refinement
-
Structure Solution by Molecular Replacement (MR):
-
If a structure of the apo-protein or a closely related homolog is available, use it as a search model to solve the phase problem by molecular replacement using programs like Phaser or MOLREP.
-
-
Model Building and Refinement:
-
Perform initial rounds of crystallographic refinement using software such as REFMAC5 or Phenix.
-
Manually inspect and correct the protein model in the resulting electron density maps using a graphical program like Coot.
-
Once the protein model is satisfactory, place the this compound ligand into the clear difference electron density that corresponds to it.
-
Alternate between manual model building and automated refinement until the R-work and R-free values converge and the model is chemically and structurally sound.
-
-
Structure Validation:
-
Thoroughly validate the final model using tools like MolProbity to check for geometric correctness and clashes.
-
-
Analysis of the Binding Site:
-
Analyze the refined structure to identify all interactions between this compound and the target protein. Pay close attention to hydrogen bonds with the hinge region, hydrophobic interactions, and any water-mediated contacts.
-
Conclusion
The crystallographic analysis of this compound bound to its target proteins provides invaluable information for understanding its mechanism of action and for guiding further drug development efforts. The protocols outlined in this guide provide a robust framework for achieving this goal. While each protein-ligand system presents unique challenges, a systematic and well-informed approach, as described herein, will significantly increase the likelihood of success.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Hansen, B. B., Jepsen, T. H., Larsen, M., Sindet, R., Vifian, T., Burhardt, M. N., ... & Ritzén, A. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry.
- Di Mauro, G., & Sala, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Creative Biostructure. (n.d.). Co-crystallization.
- Luft, J. R., & DeTitta, G. T. (2016). Crystallization of protein–ligand complexes.
- Di Mauro, G., & Sala, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances.
- Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ... (n.d.). ResearchGate.
- TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking.
- Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Comput
- Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. (2026). ACS Omega.
- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019).
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. (2014). ACS Medicinal Chemistry Letters.
- Fragment-based lead discovery. (n.d.). Wikipedia.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- PDB-101. (n.d.). 5F1Z.
- 1H-Pyrazolo[3,4-b]pyridine active against mitogen-activated protein kinase 4 (MKK4). (n.d.). ScienceDirect.
- Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone. (2015).
- RCSB PDB. (n.d.). 5JA Ligand Summary Page.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Bioorganic & Medicinal Chemistry.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Blow, D. (2002). X-ray crystallography. British Medical Journal.
- 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2014). MDPI.
- Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. (2015).
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Molecules.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry.
- This compound. (n.d.). ChemBK.
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). APL Bioengineering.
- Guidelines for the successful generation of protein–ligand complex crystals. (2014). Acta Crystallographica Section D: Biological Crystallography.
- Protein-Protein Interactions: Structures and Druggability. (n.d.). Biosig Lab.
- Crystallization of Macromolecules. (2013). Current Protocols in Molecular Biology.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. (2017).
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. sptlabtech.cn [sptlabtech.cn]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Best Practices for Formulating 5-Methyl-1H-pyrazolo[3,4-B]pyridine for In Vivo Administration
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for formulating 5-Methyl-1H-pyrazolo[3,4-B]pyridine, a representative poorly soluble heterocyclic compound, for in vivo administration. Recognizing the critical role of formulation in achieving desired pharmacokinetic profiles and therapeutic efficacy, this guide moves beyond a simple recitation of protocols. Instead, it offers a logical, evidence-based framework for formulation development, from initial physicochemical characterization to the preparation of various dosage forms suitable for preclinical studies. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to equip researchers with the necessary expertise to develop robust and effective formulations for their in vivo research.
Introduction: The Formulation Challenge of Poorly Soluble Pyrazolopyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with potential applications in oncology, infectious diseases, and neurology.[1][2][3] this compound, as a representative of this class, is anticipated to exhibit poor aqueous solubility, a common characteristic of many heterocyclic drug candidates.[4][5] This low solubility presents a significant hurdle for in vivo administration, as it can lead to low and erratic absorption, poor bioavailability, and consequently, a misinterpretation of the compound's intrinsic pharmacological activity.[4][6][7]
Effective formulation development is therefore not merely a preparatory step but a critical component of the research process. The choice of formulation strategy can profoundly impact a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide will provide a systematic approach to formulating this compound, focusing on strategies to enhance its solubility and dissolution rate for reliable in vivo evaluation.
Pre-formulation Assessment: Characterizing the Physicochemical Landscape
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This pre-formulation assessment provides the foundational data for selecting the most appropriate formulation strategy.
Key Physicochemical Parameters
The following table summarizes the critical parameters to be determined for this compound.
| Parameter | Experimental Method(s) | Importance in Formulation Development |
| Aqueous Solubility | Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and the potential for pH-dependent solubility enhancement. |
| pKa | Potentiometric titration, UV-spectrophotometry | Identifies ionizable groups and predicts solubility changes with pH. The pyridine moiety suggests a basic pKa.[8][9] |
| LogP/LogD | Shake-flask method (octanol/water), HPLC-based methods | Predicts the lipophilicity of the compound, which influences its absorption and distribution.[10] |
| Melting Point | Differential Scanning Calorimetry (DSC), Capillary melting point apparatus | Provides an indication of the compound's crystal lattice energy and can influence the choice of formulation (e.g., solid dispersions). |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM) | Identifies the crystalline form and detects the presence of polymorphism, which can affect solubility and stability. |
| Chemical Stability | HPLC analysis of the compound in various solutions (pH, light, temperature) | Assesses the degradation profile and helps in selecting appropriate storage conditions and compatible excipients. |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, and immediately filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Formulation Strategies for Enhanced Bioavailability
Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections detail several common approaches for enhancing the oral bioavailability of poorly soluble compounds like this compound.
Decision Tree for Formulation Selection
The choice of formulation is a multifactorial decision. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a suitable formulation strategy.
Protocol 1: Co-solvent-Based Aqueous Solution
This approach is suitable if the compound exhibits moderate solubility in a mixture of water and a water-miscible organic solvent.
Rationale: Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[5]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Deionized water
Protocol:
-
Solubility Screening: Determine the solubility of the compound in individual and various combinations of co-solvents (e.g., 20% PEG 400 in water, 10% ethanol/30% PG/60% water).
-
Vehicle Preparation: Based on the solubility screening, prepare the chosen co-solvent vehicle. For example, to prepare a 10% PEG 400 in water vehicle, add 10 mL of PEG 400 to a 100 mL volumetric flask and bring to volume with deionized water.
-
Compound Dissolution: Weigh the required amount of this compound and add it to the prepared vehicle.
-
Sonication/Vortexing: Gently sonicate or vortex the mixture until the compound is completely dissolved.
-
Final Checks: Visually inspect the solution for any undissolved particles. Confirm the final concentration using a validated analytical method.
Protocol 2: Aqueous Suspension
When the required dose cannot be dissolved in an acceptable volume for administration, a suspension is a viable alternative.
Rationale: A suspension consists of the solid drug dispersed in an aqueous vehicle. The addition of wetting and suspending agents ensures homogeneity and accurate dosing.[4]
Materials:
-
This compound (micronized, if possible, to increase dissolution rate[4][5])
-
Wetting agent: 0.5% (w/v) Tween 80
-
Suspending agent: 0.5% (w/v) Carboxymethyl cellulose (CMC) or Hydroxypropyl methylcellulose (HPMC)
-
Deionized water
Protocol:
-
Prepare the Vehicle: In a suitable container, dissolve the suspending agent (e.g., 0.5 g of CMC) in approximately 80 mL of deionized water. Stir until fully hydrated. Then, add the wetting agent (e.g., 0.5 g of Tween 80) and mix thoroughly. Bring the final volume to 100 mL with deionized water.
-
Prepare the Drug Slurry: Weigh the required amount of micronized this compound. In a separate mortar, add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step ensures adequate wetting of the drug particles.
-
Combine and Homogenize: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the mixture to a graduated cylinder and bring to the final volume with the vehicle. Homogenize using a suitable method (e.g., overhead stirrer, homogenizer) to ensure a uniform dispersion.
-
Storage and Re-suspension: Store the suspension in a well-closed container. Before each administration, vigorously shake the suspension to ensure homogeneity.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)
For highly lipophilic compounds, a lipid-based formulation like SEDDS can significantly enhance oral absorption.[6][11]
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11] This spontaneous emulsification provides a large surface area for drug absorption.
Materials:
-
This compound
-
Oil: Labrafil® M 1944 CS or similar
-
Surfactant: Kolliphor® EL (Cremophor® EL) or Kolliphor® RH 40
-
Co-surfactant: Transcutol® HP
Protocol:
-
Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each formulation with water and observe the formation of an emulsion. Plot the results on a ternary phase diagram.
-
Formulation Preparation: Select an optimal formulation from the self-emulsifying region. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Heat the mixture to 40-50°C to facilitate mixing.
-
Drug Incorporation: Add the required amount of this compound to the excipient mixture and stir until completely dissolved.
-
Characterization: Characterize the resulting SEDDS for self-emulsification time, droplet size, and drug precipitation upon dilution.
Quality Control of the Final Formulation
Ensuring the quality and consistency of the prepared formulation is paramount for obtaining reliable in vivo data.
| QC Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear solution (for solutions) or uniform, re-suspendable dispersion (for suspensions). |
| Concentration | HPLC-UV or LC-MS/MS | 90-110% of the target concentration. |
| Homogeneity (for suspensions) | Withdraw samples from the top, middle, and bottom of the container and analyze for drug content. | Relative Standard Deviation (RSD) of concentrations should be ≤ 5%. |
| pH | pH meter | Within a physiologically acceptable range (typically 6.0-8.0 for oral administration). |
| Stability | Analyze the formulation for concentration and appearance after storage under specified conditions. | No significant change in concentration or appearance over the study period. |
In Vivo Administration and Experimental Workflow
The route of administration and dosing volume are critical considerations for the in vivo study. Oral gavage is the most common route for preclinical studies.
Dosing Considerations
-
Dosing Volume: The dosing volume should be appropriate for the animal species and size. For mice, a typical oral gavage volume is 5-10 mL/kg.
-
Vehicle Safety: The chosen excipients and their concentrations should be well-tolerated by the animals. It is advisable to dose a control group with the vehicle alone to assess any potential effects.
-
Frequency of Administration: The stability of the formulation will dictate how far in advance it can be prepared. For suspensions, it is often best to prepare them fresh daily.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo study using a formulated compound.
Analytical Method for Quantification in Biological Matrices
A robust analytical method is required to quantify this compound in plasma or tissue samples. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.
Protocol Outline: LC-MS/MS Quantification in Plasma
-
Sample Preparation:
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.[12]
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation that can provide a cleaner sample.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely suitable for a nitrogen-containing heterocyclic compound.
-
Detection: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]⁺, and fragment ions will be determined by infusion of a standard solution.
-
-
Calibration and Quality Control:
Conclusion
The successful in vivo evaluation of this compound, and indeed any poorly soluble drug candidate, is critically dependent on a well-designed and characterized formulation. A systematic approach, beginning with a thorough pre-formulation assessment, allows for the rational selection of a formulation strategy. The detailed protocols provided herein for solutions, suspensions, and advanced delivery systems offer a practical starting point for researchers. By adhering to these best practices and maintaining rigorous quality control, scientists can ensure the generation of reliable and reproducible in vivo data, thereby enabling a more accurate assessment of the therapeutic potential of novel pyrazolopyridine-based compounds.
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar.
- Baragaña, B., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. PubMed.
- Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs.
- Loftsson, T., et al. (2018).
- ChemicalBook. 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3.
- Pipzine Chemicals. This compound.
- MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Abdel-Gawad, H., et al. (2025).
- NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- Sigma-Aldrich. Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Google Patents. EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- MDPI. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies.
- MySkinRecipes. Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
- Cenmed Enterprises. 5 Methyl 1H Pyrazolo[3 4 C]Pyridine.
- Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central.
- BLDpharm. 76006-06-9|5-Methyl-1H-pyrazolo[3,4-c]pyridine.
- MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- NIH National Library of Medicine. (2020).
- TCI Chemicals. 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | 1186608-73-0.
- Pakistan Journal of Medical & Health Sciences. (2018). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Retrieved from Pakistan Journal of Medical & Health Sciences.
- NIH National Library of Medicine. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Indian Journal of Pharmaceutical Sciences. (2017). High-Performance Liquid Chromatography Determination of Praziquantel in Rat Plasma; Application to Pharmacokinetic Studies. Retrieved from Indian Journal of Pharmaceutical Sciences.
- NIH National Library of Medicine. (2020).
- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Beccaria, M., & Cabooter, D. (2020). Liquid chromatography–mass spectrometry in pharmaceutical analysis. Analyst.
- Advanced ChemBlocks. methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
- Suzhou Aubo Pharmaceutical Co., Ltd. 5-methyl-1H-pyrazolo[3,4-c]pyridine. Retrieved from Suzhou Aubo Pharmaceutical Co., Ltd.
- PubChem. 1H-pyrazolo(3,4-b)pyridine.
Sources
- 1. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar [semanticscholar.org]
- 2. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pjmhsonline.com [pjmhsonline.com]
Application Note & Protocols for the Accurate Quantification of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-Methyl-1H-pyrazolo[3,4-b]pyridine, a critical heterocyclic moiety in contemporary drug discovery and development. Recognizing the necessity for robust and reliable analytical data, this document outlines two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, all grounded in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices.
Introduction: The Significance of this compound
The this compound scaffold is a privileged heterocyclic structure frequently incorporated into a diverse range of biologically active molecules. Its presence in numerous pharmaceutical candidates, targeting a wide array of diseases, underscores the critical need for precise and accurate analytical methods to determine its concentration in bulk drug substances, formulated products, and biological fluids. The development of robust analytical protocols is paramount for ensuring product quality, understanding pharmacokinetic and pharmacodynamic relationships, and meeting stringent regulatory requirements.
This application note provides a foundational framework for establishing reliable analytical procedures, emphasizing not just the "how" but also the "why" behind each step. By adhering to the principles of scientific integrity and leveraging established validation guidelines, the methods described herein are designed to be both accurate and defensible.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | ChemBK |
| Molar Mass | 133.15 g/mol | ChemBK |
| Predicted pKa | 11.31 ± 0.40 | ChemBK |
| Appearance | Solid (typical) | General Knowledge |
Note: These properties are essential for selecting appropriate chromatographic conditions and sample preparation techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations where concentration levels are relatively high.
Rationale for Method Selection
Reverse-phase HPLC is a widely accessible and robust technique for the analysis of moderately polar compounds like this compound. The use of a C18 column provides excellent retention and separation from potential impurities. UV detection is appropriate given the aromatic nature of the pyrazolopyridine ring system, which should exhibit significant UV absorbance.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).[6]
3.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for basic compounds by minimizing silanol interactions with the stationary phase. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9.1-12 min: 10% B | A gradient elution allows for the separation of compounds with a range of polarities and ensures the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm or λmax) | The optimal wavelength for detection should be determined by performing a UV scan of the analyte to find its absorbance maximum (λmax). |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh a suitable amount of the substance, dissolve it in methanol, and dilute to the desired concentration with the initial mobile phase.
-
Formulated Product: The sample preparation will depend on the formulation. It may involve extraction, dissolution, and filtration to remove excipients. The final dilution should be made with the initial mobile phase.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]
Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3][4][5]
A summary of the validation parameters and their typical acceptance criteria is provided below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks (e.g., impurities, excipients). Peak purity analysis should be performed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the linearity, accuracy, and precision data. |
| Accuracy | The closeness of test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain reliable when small changes are made to parameters such as mobile phase composition, pH, flow rate, and column temperature. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and specificity are required.
Rationale for Method Selection
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. The use of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces matrix interference and provides a high degree of confidence in the identification and quantification of the analyte.[7][8]
Experimental Protocol
4.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Materials for sample preparation (e.g., protein precipitation plates, solid-phase extraction cartridges).
4.2.2. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Efficiently elutes the analyte from the reverse-phase column. |
| Gradient Elution | Optimized for rapid elution and separation from matrix components. | A fast gradient is often used in bioanalysis to reduce run times. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrazolopyridine structure is expected to readily form positive ions. |
| MS/MS Transitions | To be determined by infusion of the analyte and IS. | The most intense and specific precursor-to-product ion transitions should be selected for Multiple Reaction Monitoring (MRM). |
4.2.3. Sample Preparation from Biological Matrices
The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte.[9][10][11]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.
-
Load the plasma sample (pre-treated with an acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with a stronger organic solvent, often containing a basic modifier.
-
Evaporate the eluate and reconstitute as in the PPT method.
-
Method Validation (Bioanalytical)
Bioanalytical method validation follows similar principles to the ICH guidelines but with a greater emphasis on matrix effects, recovery, and stability in biological matrices.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Recovery should be consistent, precise, and reproducible. |
| Calibration Curve | A series of standards prepared in the biological matrix covering the expected concentration range. | At least 75% of the non-zero standards should be within ±15% of their nominal values (±20% at the LLOQ). r² ≥ 0.99. |
| Accuracy and Precision | Determined at a minimum of four concentration levels (LLOQ, low, medium, and high QC samples). | The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Adherence to the principles of method validation outlined herein, grounded in the authoritative ICH guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data, which is indispensable in the fields of pharmaceutical research and development.
References
- ICH. Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- AMSbiopharma.
- ICH. Q2(R2)
- YouTube. Understanding ICH Q2(R2)
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
- Organomation.
- Polymer Chemistry Characterization Lab.
- Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
- PMC. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
- PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]
- MDPI. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. organomation.com [organomation.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve 5-Methyl-1H-pyrazolo[3,4-b]pyridine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine. Our goal is to help you navigate the complexities of this synthesis, improve your yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors. The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone.[1][2] A systematic approach to troubleshooting is essential for identifying the root cause.
Here is a logical workflow to diagnose and resolve low-yield issues:
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Recommendations:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 3-amino-5-methyl-1H-pyrazole or carbonyl source can halt the reaction or lead to intractable byproduct mixtures.[3]
-
Action: Ensure your starting materials are of high purity. If necessary, recrystallize the aminopyrazole and distill the ketone or aldehyde before use.[4] Use freshly prepared reagents whenever possible.
-
-
Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and time is paramount.
-
Catalyst Selection: The reaction is typically acid-catalyzed to activate the carbonyl group. However, the optimal catalyst is substrate-dependent.[5] Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, ZrCl₄) are effective.[2][4] In some cases, a base like piperidine may be used.[6]
-
Action: If using acetic acid as the solvent isn't effective, try catalytic amounts of a stronger acid like p-TSA in a non-acidic solvent (e.g., toluene). A screening of different Lewis acids can also be highly beneficial.[7]
-
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[3] Acetic acid often serves as both solvent and catalyst.[1] However, other solvents like ethanol, DMF, or even solvent-free conditions have been reported to be successful.[8][9]
-
Action: If solubility is an issue, consider a more polar solvent like DMF. For reactions requiring water removal, toluene with a Dean-Stark trap is a classic choice.
-
-
Temperature and Time: Elevated temperatures are often required to drive the cyclization and dehydration steps.[4] However, excessive heat can cause degradation.
-
Action: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product decomposition from prolonged heating.[3] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[7]
-
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of isomers, making purification difficult and lowering the yield of the desired 5-Methyl isomer. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly when using an unsymmetrical 1,3-dicarbonyl compound.[10] For the synthesis of this compound, if you react a 3-aminopyrazole with an unsymmetrical diketone like acetylacetone, cyclization can occur at either carbonyl group, leading to two different products.
The key to controlling regioselectivity lies in the differential reactivity of the electrophilic centers.
Strategies for Regiocontrol:
-
Use of α,β-Unsaturated Ketones: A more selective approach is to use an α,β-unsaturated carbonyl compound instead of a 1,3-dicarbonyl. To obtain the 5-methyl derivative specifically, reacting a 3-aminopyrazole with (E)-but-3-en-2-one is a logical choice. The reaction proceeds via a Michael addition followed by cyclization and aromatization, which locks in the position of the methyl group.
-
Electronically Differentiated Diketones: If using a diketone is necessary, choose one where the two carbonyl groups have significantly different electronic properties. For example, using a β-ketoester allows the more electrophilic ketone to react preferentially with the amino group of the pyrazole.[10]
-
Reaction Conditions: While less impactful than substrate choice, the catalyst and solvent can sometimes influence the isomeric ratio. It is advisable to consult the literature for systems similar to your own.[3]
Separation of Isomers: If a mixture is unavoidable, flash column chromatography is the most common method for separation. A carefully chosen eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good resolution.[3]
Issue 3: Difficult Product Purification
Question: The crude product from my reaction is a complex mixture, and I'm struggling to isolate the pure this compound. What are the best practices for work-up and purification?
Answer: Purification can be challenging due to the polarity of the pyrazolopyridine core and the potential for closely eluting byproducts.[3]
Recommendations:
-
Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts, acid catalysts, and highly polar impurities.
-
Step 1: After cooling, quench the reaction mixture carefully (e.g., with a saturated sodium bicarbonate solution to neutralize acid).
-
Step 2: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Step 3: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: A systematic approach is best. Start with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to find the optimal solvent system that gives good separation between your product and impurities (aim for a product Rf of ~0.3).
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective final purification step after chromatography. Screen various solvents (e.g., ethanol, ethyl acetate/hexane, isopropanol) to find one that dissolves the compound when hot but gives good crystal formation upon cooling.
Frequently Asked Questions (FAQs)
Question 1: What is the most common and reliable synthetic route to this compound?
Answer: The most widely employed and versatile method for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold is the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.[1] For your specific target, this compound, the two primary variations are:
-
Reaction with an α,β-Unsaturated Ketone: Condensing a 3-aminopyrazole with (E)-but-3-en-2-one. This route offers excellent regiocontrol, as the positions of the methyl and carbonyl groups on the enone dictate the final substitution pattern on the pyridine ring.[2]
-
Reaction with a 1,3-Dicarbonyl Compound: Reacting a 3-amino-5-methyl-1H-pyrazole with a simple 1,3-dicarbonyl like malondialdehyde or its synthetic equivalent. In this case, the methyl group is already present on the pyrazole starting material.
The choice between these routes often depends on the availability and stability of the starting materials.
Question 2: Can you illustrate the reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine ring?
Answer: Certainly. The mechanism for the reaction of a 3-aminopyrazole with an α,β-unsaturated ketone, such as (E)-but-3-en-2-one, is a well-established pathway. It involves a sequence of nucleophilic addition, intramolecular cyclization, and aromatization.
Caption: Key steps in the synthesis of the pyrazolo[3,4-b]pyridine core.
The process unfolds as follows:
-
Michael Addition: The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone. This is often catalyzed by an acid.[10]
-
Intramolecular Cyclization: After tautomerization, the endocyclic nitrogen of the pyrazole ring attacks the carbonyl carbon, forming a new six-membered heterocyclic ring.
-
Dehydration & Aromatization: The resulting intermediate readily eliminates a molecule of water. This is followed by a spontaneous oxidation (or dehydrogenation) step to form the stable, aromatic pyrazolo[3,t4-b]pyridine ring system.
Question 3: What are the key reaction parameters to consider for scaling up this synthesis?
Answer: Scaling up a reaction from the benchtop to a larger scale introduces new challenges. For this synthesis, the primary considerations are:
-
Heat Management: The condensation and cyclization steps are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
-
Reagent Addition Rate: Control the rate of addition of one reagent to another to manage the reaction exotherm. Slow, subsurface addition is often preferable.
-
Mixing Efficiency: Ensure homogenous mixing throughout the reaction. Inadequate stirring can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.
-
Work-up and Isolation: Handling large volumes during extraction and filtration requires appropriate equipment. Ensure your work-up procedure is robust and scalable. For large-scale production, continuous flow reactors are sometimes employed to optimize yield and purity.[11]
Table 1: Comparison of Selected Synthesis Conditions for Pyrazolo[3,4-b]pyridines
| Starting Materials | Catalyst / Solvent | Temperature / Time | Yield (%) | Reference |
| 5-Aminopyrazole, Trifluoromethyl-β-diketones | Acetic Acid (reflux) | Reflux | - | [1] |
| 5-Amino-1-phenylpyrazole, (E)-4-aryl-but-3-en-2-ones | ZrCl₄ / 1,2-dichloroethane | Reflux | Low | [2] |
| Isatins, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | Wet Cyanuric Chloride | 120 °C / 1-2 h (Solvent-free) | - | [8] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile, Enaminones | Acetic Acid | Reflux | - | [12] |
| 6-Amino-pyrano[2,3-c]pyrazole, Aniline | AC-SO₃H / Ethanol | Room Temp / 30 min | 80% | [13] |
References
- BenchChem Technical Support. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_qoO_ItUtGloZGPGm5O4XGGQeTUhhtqnC2g8fhl3i2rHDWLjfFuqkJD7siPxhQOTfuSWsZsVUcDxBxIE42X541Nr13jaqrr06NNs92BIISgv1GOeKKrZbP2TwT0WMXeCVSItZG3f5GNNkD9JY-gKex9tKwTMPt1L-gwWd7eil5BeLqGhKyT-ziDS_NBY4bMtPd1t6diWq4Pkeg==]
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzpc_UqhCc5_9e9fP7SwRxLJw4EwC4pDdtB0Sl7rkKqR1gHbYnZqSf6_DlG_doyqLojvynhEvnbHcuYNAI3tIueTPtsaXuDOrfqlNxBvPW6u5RpboV2rC5_l-5HTNO0uRh0-rUPJhc-1D6KYxkA0yeELxlvfRM37vCAYGfZr4_5SUw-DWdp0fUQjA3tCb_YNozDvhHAYs1w==]
- Karimi-Jaberi, Z., & Biazar, E. (2013). A simple and efficient synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3′-indoline] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3′-indoline] derivatives. Journal of Chemical Sciences, 125(3), 601–606. [URL: https://www.ias.ac.in/article/fulltext/jcsc/125/03/0601-0606]
- Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4994. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370617/]
- Fadda, A. A., et al. (2009). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 56(3), 590-598. [URL: https://www.researchgate.net/publication/228416823_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-bPyridines_Based_on_5-Amino-3-Methyl-1-Phenylpyrazole]
- Gouda, M. A., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1264-1273. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2014.985066]
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. [URL: https://en.ktu.edu/projects/fischer-indole-synthesis-optimization-and-application-towards-preparation-of-1h-indol-3-ylacetic-acid-analogues/]
- Pipzine Chemicals. (n.d.). This compound. Retrieved January 7, 2026. [URL: https://www.pipzine.com/product/5-methyl-1h-pyrazolo-3-4-b-pyridine]
- BenchChem Technical Support. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs9I1KlNuTjKfcc9DllN3G06eL_bSkNIIqlCg2fejytWo8_utKB0oDIhI0kEQs7Ktst75ABPPesMpYgATAhXpNQSyRDendzE6ZBabnbwEQcEzfWvfSrYdqmVZSSpD07HP16xPItQQcLdcoNKjsO66YaCSKamx_E4k2ddsEWolDUw5SWegNjkswmIBl3BvBaKNtWLV-DNkiT6HKS8HN]
- Smolecule. (n.d.). 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Retrieved January 7, 2026. [URL: https://www.smolecule.com/cas-1909308-46-8-1-3-6-trimethyl-1h-pyrazolo-3-4-b-pyridin-5-amine.html]
- Zakharyan, R. A., et al. (2017). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 22(1), 119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155498/]
- Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10456-10476. [URL: https://www.mdpi.com/1420-3049/16/12/10456]
- Abdelrazek, F. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 47. [URL: https://journalofchemicalresearch.com/articles/10.1186/s13065-017-0275-9]
- Al-Ostoot, F. H., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [URL: https://pubmed.ncbi.nlm.nih.gov/39238472/]
- Do, T. H., et al. (2021). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 11(5), 2933-2940. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693740/]
- Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [URL: https://www.mdpi.com/1420-3049/27/9/2775]
- El-Sayed, N. N. E., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [URL: https://www.researchgate.net/publication/360214815_Recent_advances_in_pyrazolo34-bpyridine_chemistry_synthesis_techniques_and_biological_activity]
- Singh, P. P., et al. (2015). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Request PDF. [URL: https://www.researchgate.net/publication/281602737_Advances_in_the_Synthesis_of_Pyrazolo34-bPyridines]
- Ganjeinejad, S., & Zahmatkesh, S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Journal of the Serbian Chemical Society, 75(4), 441-446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852781/]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 7, 2026. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- Sharma, S., & Sharma, A. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 2764–2809. [URL: https://www.beilstein-journals.org/bjoc/articles/12/262]
- Paraskevopoulos, G., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [URL: https://www.mdpi.com/1422-8599/2022/1/M1343]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Labyrinth of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center dedicated to addressing the solubility challenges of 5-Methyl-1H-pyrazolo[3,4-b]pyridine in biological buffers. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving and maintaining the desired concentrations of this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-proven insights to empower you to overcome these hurdles and ensure the integrity of your results.
Introduction: The Solubility Hurdle with Pyrazolopyridines
This compound belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its diverse biological activities, including its role as a kinase inhibitor.[1][2] However, like many small molecules with aromatic ring systems, it exhibits poor aqueous solubility, a characteristic that can significantly impede in vitro and in vivo studies.[3] Precipitation of the compound in your assay can lead to inaccurate and irreproducible data, making it crucial to address solubility issues systematically.
This guide will walk you through a logical progression of troubleshooting steps, from understanding the fundamental physicochemical properties of this compound to implementing advanced formulation strategies.
Part 1: Understanding the Physicochemical Landscape
A successful solubilization strategy begins with a thorough understanding of the compound's intrinsic properties.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Based on available data, here are the critical properties to consider:
| Property | Value/Observation | Implication for Solubility |
| Molecular Weight | 133.15 g/mol [4] | Relatively small, which is generally favorable for solubility. |
| Structure | A fused heterocyclic ring system.[5] | Aromatic and planar structures often lead to strong crystal lattice energy, hindering dissolution. |
| Aqueous Solubility | Poorly soluble in water.[3] | Direct dissolution in aqueous buffers is unlikely to achieve high concentrations. |
| Organic Solvent Solubility | Soluble in DMSO and DMF. | These are suitable solvents for preparing high-concentration stock solutions. |
| Predicted pKa | 11.31 ± 0.40 (for the most basic nitrogen) | The compound is predicted to be a weak base. This is a critical piece of information for pH-modification strategies. It's important to note this is a predicted value and experimental determination is recommended.[6] |
The key takeaway is that while this compound is soluble in organic solvents, its poor aqueous solubility necessitates a carefully planned strategy for its use in biological buffers. The predicted basic nature of the compound suggests that its solubility will be pH-dependent.
Part 2: Foundational Solubilization Strategies & Troubleshooting
This section provides a question-and-answer formatted guide to common solubility problems and their solutions.
Frequently Asked Questions (FAQs)
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my phosphate-buffered saline (PBS). What's happening and how can I fix it?
A2: This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity. Your compound is soluble in the non-polar environment of DMSO but becomes insoluble when introduced to the highly polar aqueous environment of PBS.
Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for immediate precipitation.
Q3: You mentioned pH modification. How can I use pH to improve the solubility of this compound?
A3: Since this compound is a weak base, its solubility can be significantly increased in acidic conditions. At a pH below its pKa, the molecule will become protonated and thus more polar and water-soluble.
Here's the principle:
-
At pH < pKa: The compound will be predominantly in its ionized (protonated) form, which is more soluble in aqueous solutions.
-
At pH > pKa: The compound will be in its neutral (un-ionized) form, which is less soluble.
Practical Steps:
-
Experimentally Determine the pKa: While a predicted pKa is available, it is highly recommended to experimentally determine the pKa for accurate pH manipulation. Potentiometric titration or UV-spectrophotometric methods can be used for this purpose.[7]
-
Prepare a pH-Solubility Profile: This involves measuring the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 10). This will give you a clear picture of the pH range where your compound is most soluble. A detailed protocol for this is provided in Part 3.
-
Select an Appropriate Buffer: Choose a buffer system that can maintain the desired acidic pH.[8] Be mindful that the buffer components themselves can sometimes affect solubility.[9]
Q4: What are co-solvents and how can I use them to improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[10]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Generally well-tolerated by many cell lines at low concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5-10% (v/v) | Can be a good option for in vivo studies as well. |
| Propylene Glycol | 1-5% (v/v) | Another commonly used co-solvent with a good safety profile. |
Important Considerations:
-
Toxicity: Always perform a vehicle control experiment to ensure that the concentration of the co-solvent you are using is not toxic to your cells.
-
Assay Interference: Co-solvents can sometimes interfere with assay readouts. It is crucial to validate your assay with the chosen co-solvent system.
Q5: My compound appears to be soluble initially, but I see precipitation after incubating it for several hours at 37°C. What could be the cause?
A5: This phenomenon is known as time-dependent precipitation and can be due to several factors:
-
Thermodynamic vs. Kinetic Solubility: You may have initially achieved a supersaturated solution (kinetic solubility), which is thermodynamically unstable and will eventually precipitate to reach its equilibrium solubility.
-
Temperature Effects: The solubility of some compounds can decrease at higher temperatures.
-
Compound Instability: The compound may be degrading over time at 37°C, and the degradation products could be less soluble.
-
Interaction with Media Components: Over time, the compound may interact with components in the cell culture media (e.g., proteins in serum) leading to precipitation.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: Conduct a shake-flask solubility experiment with a longer incubation time (e.g., 24-48 hours) to determine the true equilibrium solubility.[11]
-
Assess Compound Stability: Use techniques like HPLC to assess the stability of your compound in the assay buffer at 37°C over the time course of your experiment.
-
Consider Formulation Strategies: If time-dependent precipitation is an issue, advanced formulation strategies like the use of cyclodextrins or solid dispersions may be necessary.[12][13]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to characterize and improve the solubility of this compound.
Protocol 1: Determination of pH-Solubility Profile
This protocol will allow you to experimentally determine the solubility of this compound at different pH values.[14]
Materials:
-
This compound powder
-
A series of buffers covering a pH range from 2 to 10 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 9-10)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values.
-
Add Excess Compound: To a known volume of each buffer, add an excess amount of this compound powder. The goal is to have undissolved solid remaining at the end of the experiment.
-
Equilibrate: Tightly seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Solution: After incubation, separate the undissolved solid by either centrifuging the samples at high speed or filtering the solution through a 0.22 µm filter.
-
Quantify Concentration: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Plot the Data: Plot the measured solubility (in mg/mL or µM) as a function of pH.
Caption: Workflow for determining the pH-solubility profile.
Protocol 2: A Stepwise Approach to Preparing a Soluble Working Solution
This protocol provides a practical workflow for preparing a working solution of this compound for a cell-based assay.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen biological buffer or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Perform an Intermediate Dilution: Pre-warm your biological buffer or cell culture medium to 37°C. To minimize "solvent shock", first create an intermediate dilution of your stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first make a 1:10 dilution of the stock in medium to get a 1 mM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the intermediate dilution to your final volume of pre-warmed medium. It is crucial to add the compound solution to the medium, not the other way around. Add it dropwise while gently vortexing or swirling the medium.
-
Visual Inspection: After preparing the final solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely too high.
Part 4: Advanced Strategies for Persistent Solubility Issues
If the foundational strategies do not yield the desired results, more advanced formulation techniques may be necessary.
Q6: I've tried pH adjustment and co-solvents, but I still can't achieve the concentration I need without precipitation. What are my other options?
A6: For particularly challenging compounds, you can explore the following advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in a highly soluble carrier matrix at the molecular level.[12] This can significantly improve the dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range can increase the surface area available for dissolution, thereby enhancing the dissolution rate and solubility.
These advanced techniques often require specialized expertise and equipment but can be highly effective for overcoming significant solubility challenges.
Conclusion
Addressing the solubility of this compound is a critical step in ensuring the reliability and reproducibility of your experimental data. By systematically understanding the compound's physicochemical properties, applying foundational solubilization techniques, and employing detailed experimental protocols for characterization, you can navigate these challenges effectively. Remember that a logical, stepwise approach to troubleshooting is key. Should you continue to face difficulties, do not hesitate to consult with a formulation scientist.
References
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]
- ChemBK. This compound - Physico-chemical Properties. [Link]
- Mauger, J., et al. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
- Levis, K. A., & Lane, P. A. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. International journal of pharmaceutics, 253(1-2), 49–59.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
- Jorabchi, K., et al. (2022).
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 15(6), 1452–1470.
- G-protein coupled receptor kinase interacting protein 2. (2024). In Wikipedia. [Link]
- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]
- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
- Pipzine Chemicals. This compound. [Link]
- FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]
- PubMed Central (PMC).
- Pipzine Chemicals. This compound. [Link]
- PubMed Central (PMC). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]
- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
- PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]
- MDPI.
- SOP for pH-Solubility Profiling of Drug Candid
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PubMed Central. [Link]
- PubMed.
- PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]
- MDPI.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. This compound: Properties, Synthesis, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]
- 4. 3-methyl-1H-pyrazolo[3,4-b]pyridine | C7H7N3 | CID 10582825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Optimizing In Vivo Dosing for 5-Methyl-1H-pyrazolo[3,4-b]pyridine and Analogs
Welcome to the technical support center for researchers working with 5-Methyl-1H-pyrazolo[3,4-b]pyridine and other novel pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide practical, field-proven insights into developing an effective in vivo dosing regimen. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your experiments for robust and reproducible results.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore, with derivatives showing activity against a range of biological targets, including kinases and CNS receptors.[1][2][3][4][5] Optimizing the in vivo efficacy of a new analog, such as this compound, requires a systematic approach that bridges in vitro potency with in vivo pharmacology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Pre-Dosing & Formulation
Question 1: I have in vitro IC50/EC50 data for this compound. How do I determine a starting dose for my first in vivo efficacy study?
Answer: Translating an in vitro concentration to an in vivo dose is a multi-step estimation process, not a direct calculation. A robust approach involves gathering preliminary data to establish a safe and potentially effective starting dose range.
Causality: The concentration of a compound at its target tissue in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. A simple conversion from IC50 ignores these complex physiological factors. Therefore, we must establish a safe therapeutic window first.
Recommended Workflow:
-
Literature Review: Investigate published in vivo studies on structurally similar pyrazolo[3,4-b]pyridine derivatives. This can provide a ballpark dose range. For example, some kinase inhibitors based on this scaffold have shown efficacy in xenograft models, while mGluR5 modulators have been tested in behavioral models.[3][4]
-
Physicochemical Properties: Characterize the solubility of your specific compound. A supplier of this compound notes that it is poorly soluble in water but soluble in organic solvents like DMSO and DMF.[6] This is a critical first piece of information for developing a suitable vehicle for administration.
-
Maximum Tolerated Dose (MTD) Study: This is the most critical initial in vivo experiment. It determines the highest dose that can be administered without unacceptable toxicity. The MTD provides the upper limit for your efficacy studies and prevents animal welfare issues.
Question 2: What is the best way to formulate this compound for oral or intraperitoneal administration, given its poor water solubility?
Answer: Formulation is key to achieving adequate bioavailability. For compounds like this compound that are poorly soluble in water, a multi-component vehicle system is typically required.
Causality: If the compound precipitates in the dosing vehicle or upon administration into the physiological environment, its absorption will be severely limited, leading to low and variable drug exposure. The goal is to create a stable solution or a fine, uniform suspension.
Recommended Vehicle Systems:
A common strategy for preclinical compounds is to use a mixture of solvents and/or suspending agents. Always include a "vehicle-only" control group in your experiments to ensure the vehicle itself does not have a biological effect.
| Vehicle Component | Role | Concentration (Typical) | Considerations |
| DMSO | Primary Solubilizer | 5-10% (max) | Can have intrinsic biological activity and cause irritation at high concentrations. |
| PEG 400 | Co-solvent | 20-40% | A viscous polymer that helps maintain solubility upon dilution. |
| Tween® 80 / Kolliphor® EL | Surfactant/Emulsifier | 1-5% | Improves wettability and prevents precipitation, enhancing absorption. |
| Saline or PBS | Diluent | q.s. to 100% | Used to bring the formulation to the final volume for injection. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-1% in water | For creating uniform suspensions if a solution cannot be achieved. |
Protocol 1: Preparation of a Dosing Solution (Example)
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be necessary.
-
In a separate tube, mix the required volumes of PEG 400 and Tween® 80.
-
Slowly add the DMSO/compound solution to the PEG 400/Tween® 80 mixture while vortexing.
-
Add the saline or PBS dropwise while continuously vortexing to reach the final desired concentration.
-
Inspect the final formulation for any precipitation. It should be a clear solution. Prepare fresh daily unless stability has been confirmed.
Part 2: Initial In Vivo Studies & Optimization
Question 3: I'm ready to start my first animal study. What is the most logical experimental workflow?
Answer: A systematic, tiered approach is essential to efficiently optimize the dosing regimen while adhering to ethical principles of animal research (the 3Rs: Replacement, Reduction, Refinement).
Causality: Jumping directly into a large-scale efficacy study without understanding the compound's safety and pharmacokinetic profile is inefficient and can lead to failed experiments and unnecessary animal use. Each step in the workflow provides critical data to inform the design of the next.
Troubleshooting Steps:
-
Increase the Dose: The most straightforward reason for a lack of efficacy is an insufficient dose. Conduct a dose-response study using a range of doses, up to the MTD.
-
Check Drug Exposure: If higher doses are still ineffective, you must determine if the compound is being absorbed and reaching the systemic circulation. A basic pharmacokinetic (PK) study is essential.
-
Protocol: Administer a single dose of the compound to a cohort of animals. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS.
-
Key Parameters: This will reveal the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure. A very low AUC indicates a bioavailability problem that may require reformulation.
-
-
Confirm Target Engagement: If exposure is adequate but efficacy is still absent, confirm that the drug is hitting its intended target in the animal. This requires a pharmacodynamic (PD) biomarker. For a kinase inhibitor, this could be measuring the phosphorylation of a downstream substrate in tumor tissue or surrogate tissue.
-
Re-evaluate the Model: If exposure and target engagement are confirmed, the issue may lie with the animal model or the underlying hypothesis. Is the target relevant to the disease model being used?
Part 3: Advanced Concepts & Data Interpretation
Question 5: What is PK/PD modeling, and how can it help me refine my dosing schedule?
Answer: Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a powerful tool that mathematically links drug exposure (PK) to the biological effect (PD). [1] Causality: Efficacy is not just about the dose administered, but the concentration profile of the drug over time. PK/PD modeling helps to understand this relationship and predict the dosing regimen (e.g., once daily vs. twice daily) needed to maintain the required target modulation for a therapeutic effect.
Example Scenario: A PK study of a hypothetical pyrazolo[3,4-b]pyridine derivative reveals the following parameters after a 30 mg/kg oral dose.
| Parameter | Value | Implication |
| Cmax | 1500 ng/mL | The peak concentration achieved. |
| Tmax | 2 hours | Time to reach peak concentration. |
| AUC (0-24h) | 9000 ng*h/mL | Total drug exposure over 24 hours. |
| Half-life (t½) | 4 hours | The time it takes for the plasma concentration to decrease by half. |
In vitro data showed that a concentration of 200 ng/mL is required to achieve 90% inhibition of the target kinase.
Interpretation: With a half-life of 4 hours, the plasma concentration will likely fall below the effective threshold of 200 ng/mL well before 24 hours have passed. A single daily dose may not be sufficient to maintain target inhibition. PK/PD modeling could simulate a twice-daily (BID) dosing regimen to see if it maintains the concentration above the target threshold for a longer duration, potentially leading to improved efficacy.
By integrating data from these systematic studies, researchers can move from a trial-and-error approach to a rational, data-driven optimization of the dosing regimen for this compound, ultimately increasing the probability of a successful in vivo efficacy study.
References
- Gao, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1581-1601.
- Kovács, J.P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6299.
- Gouda, M.A., et al. (2021). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Taibah University for Science, 15(1), 705-713.
- Lee, K., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2855.
- Noell, S., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(10), 913-918.
- Cerezo-Gálvez, S., & Figueras-Hurtado, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7578.
- Szlachcic, P., & Kwiecień, H. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4983.
- Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32).
- El-Gamal, M.I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618.
- Gao, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1581-1601.
- Noell, S., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.
- Abdel-Aziz, M., et al. Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. ResearchGate.
- Saini, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
- De Heuvel, D., et al. (2023). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry, 66(15), 10580-10595.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Properties, Synthesis, Uses, Safety Data & Reliable Supplier in China [pipzine-chem.com]
Troubleshooting common issues in the crystallization of 5-Methyl-1H-pyrazolo[3,4-B]pyridine
Welcome to the technical support guide for the crystallization of 5-Methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying principles governing crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is crystallization of this compound often challenging?
A1: The crystallization behavior of this compound, like many nitrogen-containing heterocyclic compounds, is sensitive to a variety of factors.[1] Its molecular structure features both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine and pyrazole nitrogens), leading to strong intermolecular interactions that can complicate orderly crystal lattice formation.[2][3] Furthermore, issues like polymorphism—the ability to form multiple crystal structures—are common in heterocyclic compounds, adding another layer of complexity.[4][5][6]
Q2: What is the most critical factor for successful crystallization?
A2: Solvent selection is paramount. An ideal solvent system is one where this compound exhibits high solubility at elevated temperatures but low solubility at cooler temperatures.[7][8][9] This differential solubility is the driving force for crystallization upon cooling. The solvent's polarity and its ability to interact with the solute molecules directly influence crystal morphology, size, and even the polymorphic form obtained.[10][11]
Q3: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent. It can also be caused by a very rapid cooling rate or the presence of impurities that depress the melting point. The primary fix is to slow down the crystallization process and ensure the saturation point is reached at a lower temperature. This can be achieved by using a larger volume of solvent, adding a co-solvent to increase solubility, or implementing a slower, more controlled cooling ramp.[12]
Q4: Can polymorphism affect the outcome of my research or product?
A4: Absolutely. Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4] In a pharmaceutical context, controlling polymorphism is critical, as an unintended and less stable form could compromise the efficacy and safety of a drug product. Therefore, it is essential to characterize the obtained crystalline form and develop a crystallization process that consistently produces the desired polymorph.
Troubleshooting Guide: Common Crystallization Issues
This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.
Issue 1: No Crystals Form After Cooling
The complete failure of crystals to appear is a common frustration, typically pointing to a lack of sufficient supersaturation.
Causality Analysis: Supersaturation is the essential thermodynamic driving force for crystallization. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[13] If the solution is not supersaturated, or only marginally so (within the "metastable zone"), nucleation may not occur spontaneously.
Troubleshooting Workflow:
Caption: Troubleshooting logic for no crystal formation.
Detailed Solutions:
-
Scratching[14]: Gently scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface. These act as nucleation sites, providing an energy-favorable location for the first molecules to assemble into a crystal lattice.
-
Seeding[12][14]: Introducing a tiny, pure crystal of this compound (a "seed crystal") bypasses the initial, energy-intensive nucleation step and directly promotes crystal growth.
-
Solvent Evaporation: If the compound is too dilute, slowly evaporating a portion of the solvent will increase the concentration, pushing it into the supersaturated region where crystallization can occur.[12]
-
Anti-Solvent Addition: If the compound remains highly soluble even at low temperatures, the addition of a miscible "anti-solvent" in which the compound is insoluble can drastically reduce its solubility and induce crystallization.[15][16]
Issue 2: Formation of Small, Needle-Like, or Poor-Quality Crystals
The formation of very fine powders or needles often indicates that crystallization occurred too rapidly. While the material is crystalline, this morphology can be difficult to filter and may trap impurities.
Causality Analysis: Crystal growth is a kinetic process. When supersaturation is generated too quickly (e.g., by crash cooling), the rate of nucleation far exceeds the rate of crystal growth. This results in the formation of a large number of small crystals rather than a smaller number of large, well-defined ones.[15]
Troubleshooting Workflow:
Caption: Logic for improving crystal quality.
Detailed Solutions:
-
Reduce Supersaturation Level: Start with a slightly more dilute solution by adding 10-20% more solvent than the minimum required for dissolution at high temperature.[12] This lowers the overall driving force for crystallization, favoring slower, more controlled growth.
-
Solvent System Modification: The interaction between the solvent and the crystal faces can dictate the final shape (habit) of the crystal.[11][18] Experimenting with different solvents can change these interactions and lead to a more desirable block-like or prismatic morphology.
Key Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip) with stirring until the solid completely dissolves.[7] If some solid remains, add small portions of hot solvent until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.[13]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when a suitable single solvent for cooling crystallization cannot be found.[15][16][20]
-
Initial Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: If necessary, gently warm the turbid solution until it becomes clear again, then allow it to cool slowly. This process, similar to standard cooling, allows for better crystal growth.
-
Isolation and Drying: Isolate, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in Protocol 1.
Data for Practical Application
Table 1: Suggested Solvent Systems for Pyrazolo[3,4-b]pyridine Derivatives
Note: Optimal solvent selection requires experimental screening, as solubility is specific to the compound.
| Solvent Class | Good Solvents (for initial dissolution) | Anti-Solvents (for precipitation) | Key Considerations |
| Alcohols | Methanol, Ethanol | Water, Hexanes, Heptane | Good for hydrogen-bonding compounds. Ethanol/water is a classic combination. |
| Esters | Ethyl Acetate | Hexanes, Heptane | Medium polarity, good for a range of compounds. |
| Ketones | Acetone | Hexanes, Heptane, Water | Acetone is highly polar and a strong solvent. |
| Ethers | Tetrahydrofuran (THF) | Hexanes, Heptane | Can form peroxides; use with caution. |
| Halogenated | Dichloromethane (DCM) | Hexanes, Heptane | Effective but have higher toxicity and environmental impact. |
| Aprotic Polar | Dimethylformamide (DMF), DMSO | Water, Ethyl Acetate | Very strong solvents, often used when others fail. Difficult to remove completely. |
References
- Elguero, J. (2011). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. Crystal Growth & Design, 11, 4731-4738. [Link]
- RM@Schools. (n.d.).
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- ResearchGate. (2021).
- American Chemical Society. (2022).
- PubMed. (2014).
- University of Colorado Boulder. (n.d.).
- Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
- ResearchGate. (n.d.). Understanding the role of solvents and additives on the crystal morphology of 2,6-bis(picrylamino)-3,5-dinitropyridine. [Link]
- DIGITAL.CSIC. (2011). Polymorphism and desmotropy in heterocyclic crystal structures. [Link]
- ChemBK. (n.d.). This compound. [Link]
- National Institutes of Health. (2021).
- Science.gov. (n.d.).
- Mirai Intex. (2024).
- Nearing, J. (n.d.).
- MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- How It Comes Together. (n.d.).
- National Institutes of Health. (n.d.). Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone. [Link]
- University of Rochester. (n.d.).
- National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. [Link]
- National Institutes of Health. (n.d.). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]
- Pipzine Chemicals. (n.d.). This compound. [Link]
- MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
- CUNY Baruch College. (n.d.).
- ResearchGate. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. [Link]
- Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]
- Wikipedia. (n.d.). Crystal polymorphism. [Link]
- MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][16]imidazo[1,2-a]pyridine. [Link]
- National Institutes of Health. (n.d.). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. [Link]
- PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]
- National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Britannica. (n.d.). Heterocyclic compound. [Link]
- International Journal of Novel Research and Development. (2024).
- PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester. [Link]
Sources
- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism and desmotropy in heterocyclic crystal structures | DIGITAL.CSIC [digital.csic.es]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 18. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study | MDPI [mdpi.com]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Purification Challenges of Novel 5-Methyl-1H-pyrazolo[3,4-B]pyridine Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrazolo[3,4-b]pyridine analogs. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting kinases and other key enzymes in disease pathways.[1][2][3][4][5] However, the unique physicochemical properties of this N-heterocyclic system frequently introduce significant purification challenges.
This guide provides in-depth, experience-driven troubleshooting advice and validated protocols in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions to resolve your specific purification hurdles.
Troubleshooting Guide: Specific Purification Issues
Q1: My primary challenge is poor separation between my target analog and a closely related impurity on silica gel chromatography. The spots are almost on top of each other on the TLC plate. What should I do?
A1: This is a classic co-elution problem, common with heterocyclic compounds due to the complex interplay of polarity and functional group interactions.
Probable Causes & Solutions:
-
Inappropriate Solvent System Polarity: The initial solvent system may not have the required selectivity to differentiate between your product and the impurity. The key is to exploit subtle differences in their structure.
-
Expert Insight: The pyrazolo[3,4-b]pyridine core possesses both hydrogen bond donors (pyrazole N-H) and acceptors (pyridine and pyrazole nitrogens). Impurities often include regioisomers or precursors where these features are slightly different.[6][7] Your mobile phase must be tuned to interact with these sites selectively.
-
Solution: Systematically screen solvent systems. Instead of just increasing the percentage of the polar solvent (e.g., methanol or ethyl acetate), try introducing a third solvent with a different character. For instance, adding a small amount of acetic acid can protonate the basic nitrogen atoms, drastically altering retention for compounds with accessible nitrogens. Conversely, adding triethylamine can deprotonate acidic protons or block acidic sites on the silica, which can also improve separation.[8]
-
-
Lack of Selectivity with Standard Solvents: Solvents like ethyl acetate and hexane are excellent for general-purpose chromatography but may lack the specific interactions needed for challenging separations.
-
Solution: Introduce solvents that offer different types of interactions.
-
Dichloromethane (DCM): Can offer better selectivity than ethyl acetate for some N-heterocycles.
-
Acetone: A stronger hydrogen bond acceptor than ethyl acetate, which can be beneficial.
-
Acetonitrile: Offers unique dipole-dipole interactions.
-
A comprehensive screening is the most robust approach. Please refer to Protocol 1 for a detailed methodology.
-
-
Data Presentation: Solvent System Screening Guide
| Solvent System Base (e.g., 9:1 Hexane/EtOAc) | Modifier (Add 0.5-1%) | Rationale & Expected Effect |
| Hexane/Ethyl Acetate | Acetic Acid (AcOH) | Protonates basic nitrogens, increasing polarity and interaction with silica. Can improve separation of isomers with different pKa values. |
| Hexane/Ethyl Acetate | Triethylamine (TEA) | Masks acidic sites on silica gel, reducing tailing of basic compounds. Can improve peak shape and resolution. |
| Dichloromethane/Methanol | Ammonia (in MeOH) | Similar to TEA, but the use of methanol as the polar modifier is better for more polar analogs. |
| Toluene/Acetone | None | Utilizes pi-pi stacking interactions with the aromatic toluene, which can help separate compounds with different aromatic substituents. |
Workflow: Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for resolving poor chromatographic separation.
Q2: I'm struggling with the separation of N1-H and N2-H tautomers or other regioisomers. How can I resolve them?
A2: Regioisomer separation is a significant challenge in pyrazolo[3,4-b]pyridine synthesis.[6][7] The 1H-tautomer is generally more stable, but synthetic conditions can lead to mixtures.[6] Their similar polarities make chromatographic separation difficult.
Probable Causes & Solutions:
-
Near-Identical Polarity: The isomers often have very similar polarity and molecular weight.
-
Expert Insight: While their overall polarity is similar, the accessibility of the lone pairs on the nitrogen atoms and the dipole moment can differ slightly. This is the key to separation.
-
Solution 1: Preparative HPLC: High-Performance Liquid Chromatography (HPLC), especially reverse-phase, offers much higher resolving power than standard column chromatography.[1][8] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is often successful.
-
Solution 2: Derivatization: If separation is impossible, consider a "separate-then-cleave" strategy. React the isomeric mixture with a protecting group that attaches preferentially to one isomer, drastically changing its polarity. For example, a bulky protecting group might react more readily with a sterically accessible nitrogen. After separation of the derivatized products, the protecting group is removed.
-
Solution 3: Chiral Separation: If the analogs are chiral, specialized chiral chromatography may be required. This has been successfully applied to pyrazolo[3,4-b]pyridine analogues.[9][10]
-
Q3: My compound "oils out" during recrystallization attempts. How can I induce proper crystal formation?
A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is often due to residual impurities or too-rapid cooling.
Probable Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: The kinetics of cooling are critical for crystallization.
-
Solution: Add a small amount of hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.[11]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" to start the process.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites.[11]
-
Solution 2: Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, supersaturated solution to induce crystallization.[11]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[12][13]
-
Solution: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. Common systems include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane.[13]
-
Please refer to Protocol 2 for a detailed recrystallization workflow.
Frequently Asked Questions (FAQs)
FAQ 1: How do I select the initial purification strategy for a novel analog?
A1: The selection process should be a logical workflow based on the compound's properties and the reaction outcome.
Workflow: Initial Purification Strategy Selection
Caption: Workflow for selecting an initial purification method.
-
Analyze the Crude Reaction: Run a Thin Layer Chromatography (TLC) of your crude material. This gives you a quick snapshot of the number of components and their relative polarities.[14]
-
Assess Physical State: If the product is a solid and the TLC shows one major spot with minor impurities, recrystallization is often the most efficient first step.[15]
-
Default to Chromatography: If the product is an oil, or if the TLC shows multiple spots of similar polarity, column chromatography is the necessary starting point.[11]
FAQ 2: When should I consider using reverse-phase chromatography instead of normal-phase?
A2: Reverse-phase chromatography is an invaluable tool, particularly for polar or ionizable compounds that behave poorly on silica gel.
Use Reverse-Phase When:
-
Your Compound is Highly Polar: If your analog requires a high percentage of methanol (>15-20%) to elute from a silica column, it is considered very polar. Such compounds often separate more effectively on a non-polar stationary phase (like C18) using a polar mobile phase (water/acetonitrile or water/methanol).[8]
-
You Have Water-Soluble Impurities: Reverse-phase is excellent for removing salts and other highly polar, water-soluble byproducts, which will pass through in the void volume.
-
Normal-Phase Fails: When extensive screening of normal-phase conditions fails to provide adequate separation, switching to a different separation mechanism (hydrophobic interactions in reverse-phase vs. polar interactions in normal-phase) is a logical next step.[16]
Key Experimental Protocols
Protocol 1: Systematic Solvent System Screening for Column Chromatography using TLC
This protocol enables the rapid and efficient identification of an optimal solvent system for separating your target this compound analog.
Methodology:
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a concentrated stock solution.
-
Spot TLC Plates: Using a capillary spotter, spot the stock solution onto at least 4-5 separate TLC plates. Make the spots as small as possible.
-
Prepare Eluent Chambers: In separate TLC chambers or beakers covered with a watch glass, prepare a range of solvent systems. Start with systems of varying polarity and type.
-
Chamber 1: 80:20 Hexane/Ethyl Acetate
-
Chamber 2: 50:50 Hexane/Ethyl Acetate
-
Chamber 3: 95:5 Dichloromethane/Methanol
-
Chamber 4: 80:20 Toluene/Acetone
-
-
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under UV light.
-
Select the Best System: The ideal solvent system for column chromatography will show the target compound with a Retention Factor (Rf) of 0.25-0.35 and provide the greatest separation (ΔRf) between the target spot and its nearest impurities.[11]
-
Optimize with Modifiers (if needed): If separation is still poor or spots are tailing, repeat the process using the best system from Step 6, but add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid.
Protocol 2: Step-by-Step Guide to Recrystallization for Pyrazolo[3,4-b]pyridine Analogs
This protocol provides a robust method for purifying solid analogs.
Methodology:
-
Solvent Selection: Place ~10-20 mg of your crude solid into a test tube. Add a few drops of a potential solvent at room temperature. A good solvent will not dissolve the compound at room temperature.[11] Heat the test tube. A good solvent will dissolve the compound when hot. Allow it to cool; the best solvent will result in the formation of a large amount of crystals.
-
Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask (not a beaker, to prevent solvent loss). Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Work on a steam bath or hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Induce Crystallization (if "oiling out" occurs):
-
Gently scratch the inner wall of the flask with a glass rod.
-
Add a single seed crystal of the pure compound.
-
Re-heat to dissolve the oil, then add a slightly larger volume of hot solvent and cool very slowly.
-
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102.
- Zhang, X., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers.
- ResearchGate. (2021). Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-at-Metal Rh(III) Complexes.
- Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
- BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1650.
- Lynch, B. M., & Sharma, S. C. (1971). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 49(7), 1199-1209.
- Belema, M., et al. (2014). N-vs O-Alkylation of 3-Cyano-2(1H)-pyridones: An Unforeseen Regioselectivity. Molecules, 19(10), 16584-16599.
- Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Jiménez-Cruz, D., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 12(4), 2028-2035.
- Duplantier, A. J., et al. (1998). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 2(6), 394-399.
- Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Sławiński, J., & Brzozowski, Z. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(21), 5006.
- van Nuijs, A. L. N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4847-4857.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds.
- El-Sayed, N. N. E., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1619.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- ResearchGate. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs
Introduction: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide range of protein kinases.[1] Derivatives of this core are being investigated as potent inhibitors for targets like FGFR, ALK, TRK, and TBK1.[2][3][4][5] While this versatility is a significant advantage, it also presents a critical challenge: the potential for off-target effects. Because many kinases share structural homology in the ATP-binding site, an inhibitor designed for one target may inadvertently interact with dozens of others, leading to ambiguous experimental data, unexpected phenotypes, or cellular toxicity.[6][7]
This guide serves as a technical support center for researchers utilizing 5-Methyl-1H-pyrazolo[3,4-b]pyridine or its derivatives. It provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you proactively design experiments, validate on-target activity, and interpret complex results with confidence.
Section 1: Foundational Knowledge & Proactive Strategy
This section addresses the fundamental questions and initial steps that should be considered before and during early-stage experiments to build a solid foundation for your research.
FAQ 1: I'm starting work with a novel this compound derivative. How do I preemptively identify potential off-target kinases?
Answer: Before initiating extensive cell-based experiments, leveraging computational methods can provide a valuable, cost-effective preview of your compound's likely interaction landscape. These in silico approaches can flag potential off-target kinases that you should prioritize for experimental validation.
The "Why": Most kinase inhibitors target the ATP-binding site. The high degree of conservation in this pocket across the human kinome is the primary reason for off-target binding.[7] Computational tools analyze your compound's structure and compare it against vast databases of known kinase inhibitors and their targets, using various algorithms to predict binding affinities.[8][9] This predictive analysis helps you move from a "black box" to an informed, hypothesis-driven approach.
Recommended Approaches:
-
Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare your molecule to a large database of compounds with known bioactivities.[10] If your compound is structurally similar to molecules known to inhibit a particular set of kinases, those become high-priority candidates for off-target investigation.
-
Structure-Based Docking: If the crystal structures of high-interest potential off-targets are available, molecular docking simulations can predict the binding pose and estimate the binding energy of your compound in their ATP pockets.
These computational predictions are not definitive but are instrumental in designing more efficient and informative experimental validation studies, such as targeted kinase screening panels.[12]
FAQ 2: What is the most critical first experiment to minimize off-target effects in cell culture?
Answer: The most critical initial experiment is a carefully executed dose-response curve to determine both the on-target potency (e.g., inhibition of substrate phosphorylation) and the effect on cell viability/proliferation. The goal is to identify the lowest effective concentration that achieves maximal on-target modulation.
The "Why": Off-target effects are fundamentally concentration-dependent. A compound may be highly selective for its primary target at a low concentration but become increasingly promiscuous as the concentration rises, beginning to inhibit secondary targets with lower affinity.[6] Operating within a validated therapeutic window is the single most effective strategy to reduce the likelihood that your observed phenotype is an artifact of off-target activity.
Section 2: Troubleshooting Guide & Experimental Validation
This section provides solutions for common issues and a logical framework for validating that the effects you observe are truly linked to the intended target.
FAQ 3: My inhibitor is highly potent in a biochemical (enzymatic) assay, but I need much higher concentrations to see an effect in cells. Why is there a discrepancy?
Answer: This is a common and multifaceted issue. The discrepancy between biochemical potency (e.g., IC50 from a purified enzyme assay) and cellular efficacy (e.g., EC50 from a cell-based assay) can be attributed to several factors within the complex cellular environment.
The "Why" & Troubleshooting Steps:
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Km of the enzyme to achieve high sensitivity. However, intracellular ATP levels are typically much higher (1-10 mM).[13] This high concentration of the natural substrate (ATP) creates a competitive environment that your inhibitor must overcome, leading to a rightward shift in the dose-response curve (lower apparent potency) in cells.
-
Cell Permeability & Efflux: The compound must cross the cell membrane to reach its target. Poor membrane permeability or active removal by efflux pumps (like P-glycoprotein) can drastically lower the intracellular concentration of the inhibitor compared to the concentration added to the media.
-
Compound Stability and Metabolism: The compound may be unstable in culture media or rapidly metabolized by cellular enzymes into inactive forms.
-
Plasma Protein Binding: If you are using serum-containing media, your compound may bind to proteins like albumin, reducing the free concentration available to enter cells and engage the target.
Workflow for Diagnosing Potency Discrepancies:
Caption: A logical framework for validating on-target effects.
Section 3: Advanced Protocols
For definitive confirmation of target engagement and selectivity, more advanced techniques are required. Below are outlined protocols for key experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess whether your compound is binding to its intended target in intact cells or tissue lysates. The principle is that a protein becomes more resistant to thermal denaturation when bound by a ligand.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your this compound derivative at the desired concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO). Incubate for the desired time (e.g., 1-2 hours).
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis and Clarification: Lyse the cells (if not already lysed) via freeze-thaw cycles or sonication. Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Protocol 2: Workflow for Kinome Selectivity Profiling
Broad kinase profiling is essential for understanding the selectivity of your inhibitor. T[14][15]his is typically performed as a fee-for-service by specialized vendors.
Workflow for Submission and Analysis:
Caption: Workflow for conducting and analyzing a kinome selectivity screen.
References
- Card, A., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry.
- Paolini, G. V., et al. (2006). Global mapping of pharmacological space. Nature Biotechnology.
- Muthukumarasamy, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Bamborough, P., et al. (2012). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Methods in Molecular Biology.
- Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Tutone, M., & Almerico, A. M. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- Sharma, G., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Harrison, J., et al. (2020). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
- Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology.
- Friedlander, A., & Agarwal, S. (2026). Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. Frontiers in Immunology.
- Lee, K., et al. (2014). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
- de la Torre, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Lindsley, C. W., et al. (2015). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Chemical Neuroscience.
- de Oliveira, R. B., et al. (2020). Rational approach to the design of new 1H-pyrazolo[3,4-b] pyridine phosphoramidates. Journal of the Brazilian Chemical Society.
- Pipzine Chemicals. (n.d.). This compound.
- Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
- El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
- Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Bioorganic & Medicinal Chemistry Letters.
- Tabolin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
- Thirusha, A., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Xiong, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.
- Ragab, F. A., et al. (2012). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Archiv der Pharmazie.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Potency of 5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, evaluation, and optimization of 5-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives. As a privileged scaffold in medicinal chemistry, these compounds present immense therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] However, realizing this potential requires navigating a series of experimental challenges. This technical support center provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and enhance the therapeutic potency of your compounds.
Section 1: Synthesis and Purification – Troubleshooting Guide
The synthesis of the pyrazolo[3,4-b]pyridine core, often achieved through multi-component reactions, is elegant in principle but can be fraught with practical difficulties.[3][4] This section addresses the most common hurdles.
Frequently Asked Questions (FAQs) - Synthesis
Question: I am experiencing very low or no yield in my three-component synthesis of a this compound derivative. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in these reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of the initial reactants, especially the aminopyrazole, is paramount. Contaminants can act as inhibitors or lead to unwanted side reactions.
-
Recommendation: Always use high-purity starting materials. If in doubt, recrystallize or purify the reactants before use.[5]
-
-
Catalyst and Solvent Optimization: The choice of catalyst and solvent system is critical for reaction efficiency.
-
Recommendation: The literature suggests that microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] For conventional heating, ensure optimal temperature, as some reactions require heat while others proceed at room temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.
-
-
Reaction Monitoring: It is crucial to monitor the reaction to avoid premature termination or product degradation from prolonged reaction times.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. For N-heterocycles, UV light (254 nm) is an effective visualization technique.[5]
-
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[5]
-
Controlling Regioselectivity:
-
Starting Material Selection: The electronic and steric properties of your substituents will heavily influence the reaction's regioselectivity. For instance, with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[6]
-
Reaction Conditions: In some instances, the choice of catalyst and solvent can steer the reaction towards a preferred regioisomer. A thorough literature search for analogous reactions is advisable.[5]
-
-
Separation of Regioisomers:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers. A gradient elution with a hexane/ethyl acetate mobile phase is a good starting point.[5]
-
Recrystallization: If the regioisomers exhibit different solubilities in a specific solvent, fractional recrystallization can be a highly effective purification method. Ethanol is a common solvent for recrystallizing pyrazolopyridine derivatives.[5]
-
Detailed Protocol: Multi-component Synthesis of a this compound Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
-
To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol) in acetic acid, add the appropriate aromatic aldehyde (1 mmol) and β-ketonitrile (1 mmol).
-
The reaction mixture can be heated conventionally or under microwave irradiation.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5][7]
Section 2: Biological Evaluation – Navigating the Complexities
The ultimate goal is to develop compounds with high therapeutic potency and minimal off-target effects. This requires rigorous and well-controlled biological evaluation.
Frequently Asked Questions (FAQs) - Biological Assays
Question: My this compound derivative shows poor solubility in aqueous buffers for my biological assays. What are some strategies to overcome this?
Answer: Poor aqueous solubility is a common issue for many small molecule inhibitors and can significantly impact the accuracy of biological data.[8][9]
-
Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.[10]
-
Working Solutions: When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration, ideally keeping it below 0.5%.[10] A serial dilution strategy starting from an intermediate dilution in the assay medium can help maintain a low and consistent DMSO concentration across all tested concentrations.[10]
-
Solubility Assessment: Before extensive biological testing, it is advisable to determine the kinetic solubility of your compound in the assay buffer to avoid testing at concentrations where the compound may precipitate.[10]
Question: I am concerned about the off-target effects of my kinase inhibitor. How can I assess its selectivity?
Answer: Assessing kinase selectivity is crucial to understanding the therapeutic window and potential side effects of your compound.[11][12]
-
Kinase Profiling: Screen your compound against a broad panel of kinases representing the human kinome.[6] This will help identify any unintended targets.
-
Selectivity Index: Calculate the selectivity index by comparing the inhibitory potency (e.g., IC50) of your compound against the primary target versus other kinases.[6]
-
Cellular Target Engagement: After biochemical assays, confirm that your compound engages the intended target within a cellular context using techniques like Western blotting to assess the phosphorylation status of downstream substrates.[6]
Question: My cell viability assay (e.g., MTT) results are inconsistent or do not correlate with visual inspection of the cells. What could be the problem?
Answer: Cell viability assays like MTT can be prone to artifacts, leading to an over- or underestimation of cell viability.[13]
-
Direct Compound Interference: Some compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal of increased viability.[14][15]
-
Troubleshooting: Run a "no-cell" control with your compound and the MTT reagent to check for direct reduction.[14]
-
-
Alternative Assays: If you suspect interference, validate your findings with an alternative assay that measures a different cellular parameter, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).[16]
Detailed Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay and should be adapted for the specific kinase and substrate.
-
Prepare a reaction buffer containing the kinase, substrate, and ATP.
-
Add serial dilutions of the this compound inhibitor to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[17]
Section 3: Enhancing Therapeutic Potency – From Bench to Preclinical
Improving the therapeutic potency of a lead compound involves a multi-faceted approach, including medicinal chemistry efforts to optimize structure-activity relationships (SAR) and formulation strategies to enhance bioavailability.
Frequently Asked Questions (FAQs) - Potency Enhancement
Question: How can I systematically approach the optimization of my lead compound based on Structure-Activity Relationship (SAR) data?
Answer: A systematic approach to SAR is key to rational drug design.
-
Data Organization: Organize your data in a table that includes the chemical structure of each analog, its potency against the primary target (e.g., IC50), and any available data on selectivity and other properties (e.g., solubility, metabolic stability).
-
Identify Key Interactions: Use molecular modeling and docking studies to visualize how your compounds bind to the target protein. This can help rationalize the observed SAR and guide the design of new analogs with improved interactions.[18][19]
-
Systematic Modifications: Make systematic modifications to different parts of the scaffold and evaluate the impact on activity. For example, explore different substituents on the phenyl ring and at the N-1 position of the pyrazole.
Example SAR Table for Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Compound ID | R1-substituent | R2-substituent | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| Lead-01 | H | Phenyl | 150 | 5.2 |
| Analog-1a | 4-F-Phenyl | Phenyl | 75 | 2.1 |
| Analog-1b | 4-Cl-Phenyl | Phenyl | 50 | 1.5 |
| Analog-2a | H | 4-MeO-Phenyl | 200 | 8.0 |
| Analog-3a | 4-Cl-Phenyl | Cyclohexyl | 25 | 0.8 |
This is an illustrative table; actual data will vary.
Question: My most potent compound has poor oral bioavailability. What formulation strategies can I explore?
Answer: Poor bioavailability due to low aqueous solubility is a major hurdle in drug development.[20] Amorphous solid dispersions (ASDs) are a powerful formulation strategy to address this.[20][21]
-
Principle of ASDs: In an ASD, the crystalline drug is converted to its higher-energy amorphous form and dispersed within a polymer matrix.[21] This enhances solubility and dissolution rate.
-
Manufacturing ASDs: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[20]
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[20]
Visualizing Concepts and Workflows
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic for Low Synthetic Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of pyrazolopyridine derivatives.
Simplified Kinase Inhibition Signaling Pathway
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. contractpharma.com [contractpharma.com]
- 21. seppic.com [seppic.com]
Technical Support Center: 5-Methyl-1H-pyrazolo[3,4-b]pyridine Bioavailability Enhancement
A Guide for Drug Development Professionals
Welcome to the technical support center for 5-Methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. While specific bioavailability data for this compound is not widely published, its heterocyclic structure is characteristic of many new chemical entities that exhibit poor aqueous solubility, a primary cause of low oral bioavailability.[1]
This document provides a structured approach to systematically identify and overcome the barriers to absorption for this and similar research compounds. We will explore the underlying causes of poor bioavailability and offer detailed troubleshooting guides, validated experimental protocols, and a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter? Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged.[2] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low or variable bioavailability can lead to suboptimal efficacy or potential toxicity, making it a significant hurdle in drug development.[3]
Q2: What are the most likely causes of poor oral bioavailability for a pyrazolopyridine compound? For heterocyclic compounds like this compound, the common causes of poor oral bioavailability are:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4] This is often the rate-limiting step for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1][3]
-
Low Intestinal Permeability: The molecule may be unable to efficiently pass through the intestinal epithelial cells into the bloodstream.[4]
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the gut wall or liver before it can reach systemic circulation, reducing the amount of active drug available.[3][4]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, limiting net absorption.[4]
Q3: What is a systematic workflow for investigating and improving the bioavailability of my compound? A systematic approach is essential to efficiently identify and address the specific absorption barriers. The general workflow involves characterizing the compound's fundamental properties to diagnose the problem, followed by the targeted application of enhancement strategies. This process often involves establishing an in vitro-in vivo correlation (IVIVC) to ensure that laboratory tests are predictive of performance in living systems.[5][6][7]
Below is a decision-making workflow to guide your investigation.
Caption: A systematic workflow for troubleshooting poor oral bioavailability.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Poor Aqueous Solubility
Poor solubility is the most common barrier for BCS Class II/IV compounds.[1] The goal is to increase the dissolution rate and/or the concentration of the drug in solution at the site of absorption.
Step 1: Initial Assessment - Equilibrium Solubility Protocol
Before attempting enhancement, you must quantify the problem.
-
Objective: To determine the thermodynamic solubility of this compound in biorelevant media.
-
Methodology (Shake-Flask Method):
-
Prepare buffers simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8).
-
Add an excess amount of the compound to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Interpretation: If solubility is below 100 µg/mL, it is likely a contributing factor to poor bioavailability and requires intervention.
Step 2: Strategy Selection & Implementation
The table below summarizes key strategies. Choose the most appropriate based on the compound's properties and your development timeline.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | When to Use |
| Salt Formation | Increases solubility and dissolution rate by ionizing the drug molecule.[3][8] | Simple to synthesize, cost-effective, and a well-established regulatory path.[3] | Only applicable to ionizable (weakly acidic/basic) drugs; risk of conversion back to free base in GI tract.[3][9] | Early-stage development for weakly basic compounds like pyrazolopyridines. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[10][11] | Broadly applicable, uses established technologies (milling, homogenization).[10] | Can lead to particle aggregation; may not be sufficient for very low solubility compounds.[11] | When dissolution rate is the primary barrier. |
| Amorphous Solid Dispersions (ASD) | Disperses the drug in a polymer matrix in a high-energy amorphous state, preventing crystallization and increasing apparent solubility.[10][12] | Can achieve significant increases in solubility and create supersaturated solutions.[13] | Physically unstable over time (risk of recrystallization); requires careful polymer selection. | For highly crystalline, "brick dust" compounds with very poor solubility. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, bypassing the dissolution step.[10][14] | Enhances solubility and can improve absorption via lymphatic pathways, potentially avoiding first-pass metabolism.[15][16] | Requires careful formulation development; potential for GI side effects with high surfactant load. | For highly lipophilic (high logP) compounds. |
Issue 2: Low Intestinal Permeability
If your compound dissolves well but still shows poor absorption, the barrier is likely its inability to cross the intestinal wall.
Step 1: Initial Assessment - Caco-2 Permeability Assay
-
Objective: To estimate the intestinal permeability of a compound in vitro.
-
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. The rate at which the compound crosses this monolayer is measured.
-
Interpretation: An apparent permeability coefficient (Papp) of < 1 x 10⁻⁶ cm/s suggests low permeability is a likely cause of poor absorption.
Step 2: Strategy Selection - The Prodrug Approach
-
Causality: If a molecule is too polar or does not interact favorably with membrane transporters, its permeability will be low. A prodrug is a chemically modified, inactive version of the drug that is designed to have better permeability.[17] After absorption, it is converted back to the active parent drug by enzymes in the body.[17][18]
-
How it Works: For a compound like this compound, which has nitrogen atoms that can be sites for hydrogen bonding, a common strategy is to mask these polar groups with a lipophilic promoiety (e.g., an ester or a carbamate).[17] This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.[18]
-
Key Considerations:
-
Linker Stability: The bond connecting the promoiety must be stable in the GI tract but readily cleaved by enzymes (e.g., esterases) in the intestinal cells or blood.[19]
-
Safety of Promoieties: The cleaved promoiety must be non-toxic.[19]
-
Solubility Trade-off: Increasing lipophilicity to boost permeability can sometimes decrease aqueous solubility. A careful balance must be struck.
-
Caption: Mechanism of a permeability-enhancing prodrug strategy.
Experimental Protocol Example: Amorphous Solid Dispersion (ASD)
This protocol describes the preparation of an ASD using the solvent evaporation method, a common technique for screening polymer/drug combinations at the lab scale.[4]
Objective: To prepare a 1:5 (w/w) drug-to-polymer ASD of this compound with PVP K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or other suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh and dissolve 100 mg of this compound and 500 mg of PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization (Self-Validation):
-
Visual Inspection: The resulting powder should be a homogenous solid.
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting point peak for the drug, which indicates it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): The diffractogram should show a "halo" pattern characteristic of amorphous material, with no sharp peaks corresponding to the crystalline drug.
-
-
Performance Testing: Conduct dissolution studies comparing the ASD to the neat crystalline drug to quantify the improvement in dissolution rate and extent.
This rigorous characterization ensures that a true amorphous dispersion was created, validating the protocol.
References
- Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed. (2014-12-12).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH.
- Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025-08-06).
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs - Slideshare.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis Online.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series.
- Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan - SciSpace.
- Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - OUCI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15).
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH. (2020-10-29).
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931 - Benchchem.
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media.
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025-02-24).
- In vitro - in vivo correlation: from theory to applications. - SciSpace.
- (PDF) Significance of In-Vitro and In-Vivo Correlation in Drug Delivery System. (2018-12-29).
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Physical Stability of Salts of Weak Bases in the Solid-State | Request PDF - ResearchGate. (2025-08-07).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
- Salt formation to improve drug solubility. - Semantic Scholar.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines..
- Excipients for Solubility and Bioavailability Enhancement. (2020-06-15).
- 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3 - ChemicalBook.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
- Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16).
- Enhancing solubility with novel excipients - Manufacturing Chemist. (2025-12-03).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central. (2024-12-06).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
- Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int.
- Full article: Prioritizing oral bioavailability in drug development strategies. (2024-12-26).
- This compound - Pipzine Chemicals.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (2023-01-11).
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (2025-11-20).
- 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - ResearchGate.
- 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed. (2022-03-30).
- Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC - NIH.
Sources
- 1. pharm-int.com [pharm-int.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. premier-research.com [premier-research.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. wjarr.com [wjarr.com]
- 8. rjpdft.com [rjpdft.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors Against Established Targeted Therapies
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic core, demonstrating significant promise in the inhibition of a variety of protein kinases implicated in oncogenesis.[1][2][3] This guide provides a comparative analysis of a representative pyrazolo[3,4-b]pyridine derivative against established kinase inhibitors, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will dissect the chemical features, inhibitory profiles, and experimental validation of these compounds, providing a framework for their rational application in preclinical research.
Introduction to the Contenders: A Tale of Three Scaffolds
Our analysis centers on a promising pyrazolo[3,4-b]pyridine derivative, herein designated as PzP-C03 , a compound reported to exhibit potent inhibition of Tropomyosin Receptor Kinase A (TRKA) with an IC50 of 56 nM.[4][5] The pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, enabling it to mimic ATP and interact with the hinge region of the kinase domain.[1] The N(1)-H of the pyrazole ring is often crucial for forming a key hydrogen bond with the kinase hinge region, an interaction essential for inhibitory activity.[6]
For a robust comparison, we have selected three well-characterized kinase inhibitors with distinct chemical scaffolds and target profiles:
-
Erdafitinib: A potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, approved for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.
-
Larotrectinib: A first-in-class, highly selective TRK inhibitor, granted tumor-agnostic approval for the treatment of solid tumors with NTRK gene fusions.
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor that has been extensively studied in clinical trials for various hematological malignancies and solid tumors.[7][8]
This comparative guide will explore the nuances of these inhibitors, from their molecular interactions to their cellular effects, providing a comprehensive overview for the discerning researcher.
At the Bench: Comparative In Vitro Kinase Inhibition
To objectively assess the potency and selectivity of our pyrazolo[3,4-b]pyridine derivative, a head-to-head comparison against our selected panel of inhibitors is essential. The following data, presented in a standardized format, is derived from literature sources and synthesized for a comparative overview. It is important to note that direct comparisons of IC50 values across different studies can be influenced by assay conditions.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | PzP-C03 (Hypothetical) | Erdafitinib | Larotrectinib | Tozasertib |
| FGFR1 | 150 | 1 | >10,000 | 500 |
| FGFR2 | 250 | 2 | >10,000 | 650 |
| TRKA | 56 | >10,000 | 5 | 800 |
| TRKB | 80 | >10,000 | 11 | 950 |
| TRKC | 65 | >10,000 | 3 | 890 |
| Aurora A | 800 | >10,000 | >10,000 | 0.6 |
| Aurora B | 950 | >10,000 | >10,000 | 18 |
| VEGFR2 | >5,000 | 24 | >10,000 | >5,000 |
Data for Erdafitinib, Larotrectinib, and Tozasertib are based on published literature. Data for PzP-C03 against FGFR and Aurora kinases are hypothetical, based on the known cross-reactivity of similar scaffolds, to illustrate a potential selectivity profile.
This comparative table highlights the distinct selectivity profiles of each inhibitor. Erdafitinib demonstrates high potency and selectivity for the FGFR family. Larotrectinib exhibits exquisite selectivity for TRK kinases. Tozasertib is a potent inhibitor of Aurora kinases. Our representative pyrazolo[3,4-b]pyridine, PzP-C03, while potent against TRKA, is hypothesized to have a broader selectivity profile, a common characteristic of some kinase inhibitor scaffolds.
Cellular Showdown: Assessing On-Target Efficacy
Biochemical assays, while crucial for determining direct enzymatic inhibition, do not fully recapitulate the complex cellular environment. Therefore, evaluating the on-target efficacy of these inhibitors in a cellular context is paramount. A cellular proliferation assay using a cancer cell line with a known dependency on one of our target kinases provides a functional readout of inhibitor potency.
Table 2: Comparative Cellular Antiproliferative Activity (GI50, nM)
| Cell Line | Genetic Driver | PzP-C03 (Hypothetical) | Erdafitinib | Larotrectinib | Tozasertib |
| SNU-16 | FGFR2 Amplification | 800 | 15 | >10,000 | >5,000 |
| KM12 | TPM3-NTRK1 Fusion | 304 | >10,000 | 12 | >5,000 |
| HCT116 | KRAS Mutant (Aurora Kinase Dependent) | >5,000 | >10,000 | >10,000 | 50 |
Data for Erdafitinib, Larotrectinib, and Tozasertib are based on published literature. Data for PzP-C03 is based on its reported activity in the KM12 cell line.[4] Hypothetical data is included for illustrative purposes.
The cellular data corroborates the biochemical findings, demonstrating that the inhibitors effectively suppress the proliferation of cancer cells driven by their respective target kinases. The GI50 values, representing the concentration required to inhibit cell growth by 50%, provide a more physiologically relevant measure of a compound's potential therapeutic efficacy.
Experimental Corner: Protocols for Comparative Analysis
To ensure the reproducibility and validity of comparative inhibitor studies, standardized and well-documented experimental protocols are essential. Here, we provide a detailed methodology for an in vitro kinase inhibition assay and a cellular proliferation assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[9][10][11]
Experimental Workflow:
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of each inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Initiate Reaction: Add the serially diluted inhibitors to the wells. The final DMSO concentration should be kept below 1%.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., SNU-16, KM12, or HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Add the CellTiter-Glo® Reagent directly to the cell culture wells. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration to calculate the GI50 value.
Navigating the Signaling Maze: A Focus on the TRK Pathway
The Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements leading to NTRK gene fusions, become potent oncogenic drivers. Understanding the downstream signaling cascade is crucial for appreciating the mechanism of action of TRK inhibitors like Larotrectinib and our pyrazolo[3,4-b]pyridine derivative, PzP-C03.
Caption: Simplified TRK signaling pathway and the point of inhibition.
Upon dimerization and autophosphorylation, the TRK fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ-PKC pathway.[12][13][14][15] These pathways collectively promote cell proliferation, survival, and differentiation. TRK inhibitors, by binding to the ATP-binding pocket of the TRK kinase domain, block its catalytic activity and abrogate these downstream signals, leading to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.
Concluding Remarks and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Our comparative analysis highlights that a representative derivative, PzP-C03, demonstrates potent inhibition of TRKA, positioning it as a potential lead compound for the development of TRK-targeted therapies. However, the hypothetical broader kinase profile underscores the importance of comprehensive selectivity screening in early-stage drug discovery to anticipate potential off-target effects and to guide medicinal chemistry efforts toward enhancing selectivity.
In contrast, established inhibitors like Erdafitinib and Larotrectinib exemplify the power of high selectivity in achieving significant clinical benefit with favorable safety profiles. Tozasertib, a pan-Aurora inhibitor, showcases a different therapeutic strategy of targeting a key regulator of mitosis.
Future research on pyrazolo[3,4-b]pyridine derivatives should focus on:
-
Structure-Activity Relationship (SAR) studies: To systematically explore substitutions on the scaffold to enhance potency and selectivity for desired kinase targets.
-
Kinome-wide profiling: To fully characterize the selectivity profile of lead compounds against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the anti-tumor activity and pharmacokinetic properties of optimized derivatives in relevant animal models.
By leveraging the insights gained from this comparative analysis, researchers can more effectively design and develop the next generation of kinase inhibitors, ultimately contributing to the advancement of precision oncology.
References
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. [Link]
- Amatu, A., et al. (2019). TRK signalling pathway.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. [Link]
- Ortega-Molina, A., & Serrano, M. (2013).
- Thiele, C. J., & Dubois, L. A. (2015). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. PubMed Central. [Link]
- Huang, E. J., & Reichardt, L. F. (2001). Schematic diagram of Trk receptor-mediated signal transduction pathways.
- Andrews, P. D. (2005). Aurora kinases: shining lights on the therapeutic horizon? Oncogene. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Reaction Biology. (2022).
- Wang, X., et al. (2021). Diagram of FGFR signaling pathways.
- Promega Corporation. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Duan, Y., et al. (2022).
- Kollareddy, M., et al. (2012). Schematic diagram representing the Aurora A, B, & C kinases domains.
- DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
- Schwaid, A. G., et al. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
- Kandasamy, K., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. PubMed Central. [Link]
- Kollareddy, M., et al. (2012).
- Katsha, A., et al. (2022). Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace. [Link]
- Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed Central. [Link]
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
- Lin, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
- Bavetsias, V., et al. (2010).
- Ali, M. A., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central. [Link]
- Jin, Q., et al. (2016). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. PubMed Central. [Link]
- Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Bavetsias, V., et al. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
- Whittington, D. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 10. ADP-Glo™ Kinase Assay [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
In-depth structure-activity relationship (SAR) studies of 5-Methyl-1H-pyrazolo[3,4-B]pyridine analogs
An In-Depth Guide to the Structure-Activity Relationships of 5-Methyl-1H-pyrazolo[3,4-b]pyridine Analogs
Introduction: The Privileged Scaffold of this compound
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its structure, reminiscent of purine bases like adenine and guanine, makes it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] This bioisosteric relationship to endogenous molecules allows it to serve as a "privileged scaffold" in drug discovery.[2][3] The addition of a methyl group at the C5 position creates the this compound framework, a starting point for numerous potent and selective inhibitors and activators of key cellular proteins, particularly protein kinases.[4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for various series of this compound analogs. We will explore how modifications at different positions of this core structure influence biological activity against several important drug targets, supported by experimental data from peer-reviewed studies. The causality behind experimental choices and the mechanistic implications of structural changes will be discussed to provide a comprehensive understanding for researchers in drug development.
The Core Scaffold: Key Positions for Molecular Exploration
The this compound scaffold offers several positions for chemical modification, allowing for the fine-tuning of pharmacological properties. The pyrazole portion can act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in a protein's active site.[6]
Caption: Key positions for substitution on the core scaffold.
Comparative SAR Analysis Across Different Biological Targets
The versatility of the this compound scaffold is evident from its application in developing modulators for diverse biological targets. Below, we compare the SAR for different analog series.
Kinase Inhibitors: A Dominant Application
The pyrazolopyridine scaffold is a common and effective framework for the synthesis of kinase inhibitors.[6]
TRKs are receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[6] A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA.[6]
Key SAR Insights:
-
Scaffold Hopping: The design strategy involved replacing the core of known TRK inhibitors like Larotrectinib with the pyrazolo[3,4-b]pyridine scaffold. This was based on the rationale that the pyrazole could act as a hydrogen bond center and the pyridine could form π-π stacking interactions with Phe589 in the TRK active site.[6]
-
C3 Position: Modifications at this position were crucial. An initial compound with a simple phenyl group showed weak activity (IC50 = 293 nM). Introducing various substituents on this phenyl ring led to significant improvements.
-
C4 and C6 Positions: These positions were generally kept unsubstituted or with small groups to maintain a favorable binding conformation.
Data Summary: TRKA Inhibitors
| Compound ID | C3-Substituent | TRKA IC50 (nM) | Km-12 Cell Proliferation IC50 (µM) |
| A01 | Phenyl | 293 | >10 |
| C03 | 3-(morpholinomethyl)phenyl | 56 | 0.304 |
| C09 | 3-(4-methylpiperazin-1-yl)phenyl | 57 | 0.351 |
| C10 | 3-(piperazin-1-yl)phenyl | 26 | 0.450 |
Data sourced from Liu et al., 2022.[6]
The data clearly indicates that introducing a morpholine or piperazine moiety at the meta-position of the C3-phenyl ring dramatically enhances both enzymatic and cellular activity. Compound C03, for instance, demonstrated good plasma stability and selectivity, making it a promising candidate for further development.[6][7]
Caption: SAR flowchart for TRK inhibitors.
TBK1 is a noncanonical IKK family kinase that plays a crucial role in innate immunity and oncogenesis.[8] Rational drug design led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[8]
Key SAR Insights:
-
N1 Position: Substitution at the N1 position with groups like isopropyl was explored.
-
C3 Position: A key interaction was identified between an indole moiety at C3 and the amino acid Asp157 in the TBK1 active site.[8]
-
C6 Position: Attaching various aryl groups via a Suzuki coupling reaction was a primary strategy. The nature of this group significantly modulated potency. For example, compound 15y , with a specific substituted phenyl ring at C6, emerged as an exceptionally potent inhibitor.
Data Summary: TBK1 Inhibitors
| Compound ID | C6-Substituent | TBK1 IC50 (nM) |
| 15y | 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl | 0.2 |
| BX795 (Ref) | - | 7.1 |
| MRT67307(Ref) | - | 28.7 |
Data sourced from Li et al., 2022.[8]
The optimization campaign culminated in compound 15y , which displayed an outstanding IC50 value of 0.2 nM, significantly more potent than reference inhibitors.[8] This highlights the dramatic effect that optimizing the C6 substituent can have on inhibitory activity.
Antiviral Agents: Inhibitors of Enterovirus Replication
Beyond kinases, pyrazolopyridine derivatives have been developed as potent inhibitors of enterovirus replication.[9][10] A systematic study explored variations at four positions of the scaffold to understand the SAR against poliovirus, EV-A71, and CV-B3.[9]
Key SAR Insights:
-
N1 Position: An isopropyl group at the N1 position consistently yielded inhibitors with high selectivity indices.[9][10]
-
C6 Position: A thiophenyl-2-yl unit at the C6 position was found to be highly favorable for activity.[9][10]
-
C4 Position: This position offered the greatest potential for improvement. A wide range of N-aryl groups were tolerated and often led to enhanced antiviral activity compared to the lead compound. For example, a 2-pyridyl group (in compound JX040) was most potent against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety (in JX025) showed the best activity against polioviruses.[9][10]
Data Summary: Antiviral Activity
| Compound ID | N1-Substituent | C6-Substituent | C4-Substituent | Primary Activity Target |
| JX025 | Isopropyl | Thiophenyl-2-yl | 3-Sulfamoylphenyl | Poliovirus |
| JX040 | Isopropyl | Thiophenyl-2-yl | 2-Pyridyl | Non-polio enteroviruses |
Data sourced from J. Med. Chem. 2018, 61(4), 1688-1703.[9]
This study demonstrates how multi-positional optimization can be used to tune not only the potency but also the selectivity of viral inhibition.
Experimental Protocols
To ensure the practical applicability of this guide, we provide standardized methodologies for the synthesis and evaluation of these analogs.
Protocol 1: General Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogs
A common and effective route to synthesize the pyrazolopyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][11]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of the appropriately substituted 5-aminopyrazole in glacial acetic acid.
-
Addition: To this solution, add 1.1 equivalents of the desired 1,3-dicarbonyl compound (e.g., acetylacetone to install methyl groups at C4 and C6).
-
Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Caption: A typical workflow for synthesizing the pyrazolopyridine core.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: TRKA)
This protocol outlines a standard method for determining the IC50 value of a test compound against a target kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., C03) in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, recombinant human TRKA enzyme, and the test compound at various concentrations.
-
Incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiation: Initiate the kinase reaction by adding the substrate (e.g., a specific peptide) and ATP.
-
Reaction and Termination: Allow the reaction to proceed for 60 minutes at 30°C. Terminate the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR studies summarized here demonstrate that targeted modifications at the N1, C3, C4, and C6 positions can dramatically influence potency and selectivity. For kinase inhibition, substitutions at the C3 and C6 positions with aryl groups bearing solubilizing moieties are a highly effective strategy.[6][8] For antiviral applications, the combination of specific alkyl groups at N1 and aryl groups at C4 and C6 is critical for success.[9]
Future research should focus on leveraging these established SAR principles while exploring novel chemical space through advanced strategies like bioisosteric replacement of the core scaffold itself.[12] Integrating computational methods, such as molecular docking and QSAR studies, will continue to streamline the design and optimization of next-generation pyrazolopyridine-based therapeutics.[2]
References
- Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]
- Synthesis and Structure-Activity Relationship (SAR)
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Synthesis and biological activity of pyrazo-[3,4-b]-pyridine deriv
- 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Semantic Scholar. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central - NIH. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][10][13]triazino[2,3-c]quinazolines. PubMed Central - NIH. [Link]
- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Bioisosteric Replacements. Chemspace. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dau.url.edu [dau.url.edu]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity and Selectivity Profiling of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Imperative of Selectivity
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine bases and serving as the foundation for numerous inhibitors targeting key cellular enzymes, particularly protein kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK), making them highly valuable for oncology research and drug development.[2][3][4][5]
However, the therapeutic success of any kinase inhibitor is fundamentally tied to its selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[6] Consequently, off-target inhibition is a significant challenge, potentially leading to toxicity or confounding experimental results.[7] This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a foundational scaffold member, 5-Methyl-1H-pyrazolo[3,4-b]pyridine.
As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the causal logic behind the experimental strategy. We will proceed with a tiered approach, beginning with broad, high-throughput screening to identify potential targets and off-targets, followed by rigorous quantitative validation and cellular assays to confirm on-target engagement and functional consequences. This self-validating workflow ensures the generation of a robust and reliable selectivity profile, essential for advancing a compound through the drug discovery pipeline.
Part 1: Initial Kinome-Wide Profiling – Casting a Wide Net
The first principle in selectivity profiling is to assume nothing. We must begin by screening this compound against the broadest possible panel of kinases to empirically identify its interaction landscape.[7] This initial screen is typically performed at a single, high concentration (e.g., 1-10 µM) to maximize the chances of detecting even weak interactions.
Causality Behind the Choice of Assay
We will employ a radiometric biochemical assay, such as the HotSpot™ platform.[8] This format is a gold standard for its direct and robust readout. It measures the transfer of a radiolabeled phosphate ([³³P]-ATP) to a specific substrate, providing an unambiguous measure of kinase activity.[8][9] This method is preferred for initial screening over binding assays because it directly assesses functional inhibition of the kinase's catalytic activity.
Experimental Workflow: Kinome-Wide Radiometric Profiling
The workflow for this initial screen is designed for high-throughput efficiency and data reliability.
Caption: High-throughput kinome screening workflow.
Part 2: Quantitative Validation and Selectivity Metrics
Hits identified in the primary screen require immediate validation. A single-point inhibition value is insufficient; we must determine the potency of interaction through dose-response curves to generate IC₅₀ values (the concentration required to inhibit 50% of kinase activity).[7][10]
Causality Behind the Choice of Assay
For this stage, we continue with the radiometric assay for consistency, but now across a 10-point dose-response curve for each "hit" kinase. It is critical to perform these assays with the ATP concentration at or near the Michaelis constant (Kₘ) for each specific kinase.[9] This ensures that the resulting IC₅₀ values are a more accurate reflection of the compound's intrinsic affinity, allowing for more meaningful comparisons across different kinases.[9]
Data Presentation: Summarizing Potency and Selectivity
The generated IC₅₀ data should be tabulated to allow for clear comparison. For this guide, let us assume a hypothetical outcome where this compound shows primary activity against FGFR1 and TRKA, with some off-target activity on VEGFR2. We will compare this hypothetical profile to two well-known inhibitors, Dovitinib (a multi-kinase inhibitor known to target FGFR) and Entrectinib (a potent TRK inhibitor).[3]
Table 1: Hypothetical IC₅₀ Profile of this compound and Comparators
| Kinase Target | This compound (IC₅₀, nM) | Dovitinib (IC₅₀, nM) | Entrectinib (IC₅₀, nM) |
| FGFR1 | 5 | 8 | >10,000 |
| TRKA | 15 | 150 | 1 |
| ALK | 250 | 300 | 12 |
| VEGFR2 | 150 | 13 | >10,000 |
| c-Met | >5,000 | 110 | >10,000 |
| JAK2 | 800 | 1,500 | >5,000 |
Data is hypothetical and for illustrative purposes only.
This quantitative data allows us to calculate selectivity scores. A simple selectivity ratio (IC₅₀ off-target / IC₅₀ on-target) provides a straightforward comparison. For example, the selectivity of our compound for FGFR1 over VEGFR2 would be 150 nM / 5 nM = 30-fold. This is a critical metric for predicting potential therapeutic windows and off-target liabilities.
Part 3: Cellular Target Engagement and Functional Impact
Biochemical assays, while precise, are conducted in a simplified, artificial environment. It is paramount to validate that the compound can engage its intended target within the complex milieu of a living cell.[6] Cellular target engagement assays confirm that the compound can cross the cell membrane, reach its target, and exert a functional effect on a downstream signaling pathway.
Causality Behind the Choice of Assay
We will utilize a Western Blot-based phospho-protein assay. This method directly measures the phosphorylation status of a kinase's downstream substrate, providing a functional readout of target inhibition. For our hypothetical primary targets, FGFR1 and TRKA, we can monitor the phosphorylation of key downstream effectors like ERK1/2 (MAPK) and AKT.
Experimental Protocol: Cellular Phospho-Protein Western Blot
-
Cell Line Selection: Choose a cell line with known constitutive activity of the target kinase (e.g., a cancer cell line with an FGFR1 or TRK fusion gene).
-
Compound Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0-10 µM) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-ERK1/2) and the total form of the substrate (e.g., anti-total-ERK1/2) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the reduction in substrate phosphorylation as a function of compound concentration.
Visualizing the Targeted Signaling Pathway
Understanding the pathway context is crucial for interpreting cellular data. The following diagram illustrates the canonical signaling cascade downstream of a receptor tyrosine kinase (RTK) like FGFR or TRK.
Caption: RTK signaling and point of inhibition.
Conclusion and Forward Look
This comprehensive, three-tiered approach provides a robust and self-validating framework for profiling the selectivity and cross-reactivity of this compound. By starting with a broad kinome screen, proceeding to quantitative IC₅₀ determination against identified hits, and culminating in cellular validation of on-target activity, researchers can build a high-confidence profile of this promising scaffold.
The hypothetical data presented herein illustrates how this compound could be positioned relative to existing inhibitors like Dovitinib and Entrectinib. Such a profile, showing potent dual FGFR1/TRKA activity with reasonable selectivity over VEGFR2 and high selectivity against a broader panel, would warrant further investigation for specific cancer contexts where these kinases are co-activated or where dual inhibition may provide a synergistic therapeutic benefit. This systematic approach is the cornerstone of modern kinase drug discovery, ensuring that only the most selective and well-characterized compounds advance toward clinical evaluation.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Zhang, Y., Li, D., Li, Y., Wang, Y., Wu, Z., Zhang, J., ... & Zhang, J. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 771-776. [Link]
- Duan, Y., Li, Z., Wang, Y., Liu, H., Li, S., Wang, Y., ... & Zhang, H. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- Al-Tel, T. H. (2022).
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- ACS Publications. (2013). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 52(34), 5713–5722. [Link]
- Lee, K., Kim, S., Kim, J., Lee, J. S., Lee, J. Y., & Kim, J. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1426–1438. [Link]
- Lee, K., Kim, S., Kim, J., Lee, J. S., Lee, J. Y., & Kim, J. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1426–1438. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparing the in vivo efficacy of 5-Methyl-1H-pyrazolo[3,4-B]pyridine to standard-of-care treatments
An In-Depth Guide to the Preclinical Efficacy of a Novel Mps1 Kinase Inhibitor for Triple-Negative Breast Cancer
Introduction: Addressing the Unmet Need in Triple-Negative Breast Cancer
Triple-Negative Breast Cancer (TNBC) represents 15-20% of all breast cancers and is defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving conventional cytotoxic chemotherapy as the primary systemic treatment option.[1][2] While often initially chemosensitive due to their high proliferation rates, TNBCs are associated with a high risk of early recurrence and metastasis, leading to a poorer prognosis compared to other breast cancer subtypes.[1][3]
The standard-of-care for TNBC typically involves a combination of surgery, radiation, and chemotherapy, with regimens commonly based on anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[2][4] However, challenges such as intrinsic or acquired drug resistance and significant systemic toxicity necessitate the development of novel therapeutic strategies that exploit the unique biological characteristics of TNBC.
One promising avenue of research is the targeting of cellular processes that are dysregulated in cancer, such as the mitotic spindle assembly checkpoint (SAC). Monopolar spindle kinase 1 (Mps1), a key regulator of the SAC, is frequently overexpressed in aggressive tumors, including TNBC, and its high expression levels correlate with poor patient prognosis.[5][6] This makes Mps1 an attractive therapeutic target. This guide focuses on a novel Mps1 inhibitor built on a 5-Methyl-1H-pyrazolo[3,4-B]pyridine scaffold, herein referred to as Compound 31, and compares its preclinical in vivo efficacy against standard-of-care chemotherapies in a relevant TNBC model.
Mechanism of Action: Inducing Mitotic Catastrophe via Mps1 Inhibition
Expertise & Experience: The rationale for targeting Mps1 stems from its critical role as a dual-specificity kinase that governs the accurate segregation of chromosomes during mitosis. In normal cells, the Spindle Assembly Checkpoint (SAC) prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a master regulator of this process. In many cancer cells, which are often characterized by chromosomal instability (CIN), there is a heightened reliance on the SAC to prevent lethal errors in cell division. Therefore, inhibiting Mps1 in these cancer cells can selectively push them past a point of no return.
When Mps1 is inhibited, the SAC is weakened or abrogated.[6] This leads to a premature entry into anaphase, even in the presence of misaligned chromosomes. The resulting cells suffer from severe chromosome mis-segregation, leading to gross aneuploidy and, ultimately, cell death through a process known as mitotic catastrophe.[6] This mechanism provides a therapeutic window, as highly proliferative cancer cells with underlying chromosomal instability are more sensitive to Mps1 inhibition than healthy, non-dividing cells.
Caption: Standardized workflow for an in vivo TNBC xenograft efficacy study.
Discussion and Future Outlook
The preclinical in vivo data for the this compound-based Mps1 inhibitor, Compound 31, is promising, suggesting its efficacy is on par with established chemotherapeutic agents in a TNBC model. [7]The key advantage of this novel agent lies in its targeted mechanism of action. By specifically inhibiting Mps1, Compound 31 exploits the reliance of cancer cells on the spindle assembly checkpoint, offering a potentially wider therapeutic window and a lower toxicity profile compared to broadly cytotoxic drugs like doxorubicin and paclitaxel.
Future preclinical development should focus on several key areas:
-
Head-to-Head Comparison: Conducting a direct comparative efficacy study of Compound 31 against paclitaxel and/or doxorubicin in the MDA-MB-468 model to confirm its relative potency.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between drug exposure and target engagement (Mps1 inhibition in the tumor) and antitumor response.
-
Combination Therapies: Investigating the potential synergy of Compound 31 with standard-of-care agents. Low doses of Mps1 inhibitors have been shown to synergize with taxanes, potentially allowing for lower, less toxic doses of chemotherapy. [6]4. Orthotopic Models: Validating the efficacy in an orthotopic xenograft model, where MDA-MB-468 cells are implanted in the mammary fat pad, to better recapitulate the tumor microenvironment and metastatic potential. [8] In conclusion, Mps1 inhibitors based on the this compound scaffold represent a compelling and mechanistically distinct therapeutic strategy for triple-negative breast cancer. The strong preclinical efficacy data warrants further investigation to translate this promising approach into the clinic.
References
- Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer Source: PubMed Central, NIH URL:[Link]
- Title: Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) Source: MDPI URL:[Link]
- Title: Triple-Negative Breast Cancer Treatment Source: National Breast Cancer Found
- Title: Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook Source: PubMed Central, NIH URL:[Link]
- Title: Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells Source: Breast Cancer Research URL:[Link]
- Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility Source: PubMed Central, NIH URL:[Link]
- Title: Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer Source: PubMed Central, NIH URL:[Link]
- Title: MDA-MB-468 Xenograft Model Source: Altogen Labs URL:[Link]
- Title: Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells Source: Journal of the Korean Surgical Society URL:[Link]
- Title: Characterization of novel MPS1 inhibitors with preclinical anticancer activity Source: Cell De
- Title: N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)
- Title: Characterization of apoptotic tumor after treatment by paclitaxel in MDA-MB-468 subcutaneously xenograft model.
- Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: PubMed Central, NIH URL:[Link]
- Title: Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety Source: PubMed URL:[Link]
- Title: How long does it take to make a tumor xenograft using MDA-MB-468?
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Preclinical Comparison of 5-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The 5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors with significant therapeutic potential in oncology. This guide provides a comprehensive head-to-head comparison of several key derivatives that have demonstrated promising preclinical activity against various kinase targets. By synthesizing data from multiple studies, we aim to offer an objective analysis of their performance, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Introduction to the this compound Scaffold
The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic structure that mimics the purine scaffold, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases. The addition of a methyl group at the 5-position has been shown to be a key modification in many derivatives, contributing to enhanced potency and selectivity. This core structure has been extensively explored, leading to the discovery of inhibitors targeting key oncogenic drivers, including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Monopolar spindle 1 (Mps1). This guide will delve into the preclinical profiles of representative compounds targeting these kinases, offering a comparative analysis of their in vitro potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.
Comparative Analysis of this compound Derivatives
For this comparative analysis, we will focus on several exemplary derivatives that have been characterized in preclinical models:
-
C03 : A TRK inhibitor.
-
7n : An FGFR inhibitor.
-
10g : An ALK inhibitor.[1]
In Vitro Kinase Inhibitory Potency
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The following table summarizes the in vitro kinase inhibitory activities of the selected this compound derivatives.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| C03 | TRKA | 56 | [6] |
| TRKB | - | ||
| TRKC | - | ||
| 7n | FGFR1 | - | [7] |
| FGFR2 | - | ||
| FGFR3 | - | ||
| 10g | ALK (wild-type) | <0.5 | [1] |
| ALK (L1196M) | <0.5 | [1] | |
| 15y | TBK1 | 0.2 | [2][3] |
| Compound 31 | Mps1 | 2.596 | [4] |
Note: Specific IC50 values for 7n against individual FGFR isoforms were not explicitly provided in the primary source, but the compound was characterized as a potent inhibitor.
Expertise & Experience: The choice of kinase targets for these derivatives is driven by their known involvement in cancer pathogenesis. TRK, FGFR, and ALK are receptor tyrosine kinases whose aberrant activation through gene fusions or mutations drives tumor growth in various cancers. TBK1 and Mps1 are non-receptor kinases implicated in cancer cell survival and proliferation, making them attractive therapeutic targets. The low nanomolar to picomolar IC50 values observed for these compounds highlight the remarkable potency that can be achieved with the this compound scaffold.
Cellular Activity
Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit its target within a cellular context and to exert anti-proliferative effects on cancer cell lines.
| Compound | Cell Line | Target Inhibition in Cells | Anti-proliferative IC50/GI50 (µM) | Reference(s) |
| C03 | Km-12 | - | 0.304 | [6] |
| 7n | H1581 (FGFR1-driven) | Suppressed FGFR signaling | - | [7] |
| 10g | H2228 (EML4-ALK) | ALK signaling blockade | - | [1] |
| 15y | A172, U87MG, A375, A2058, Panc0504 | - | Micromolar range | [2] |
| Compound 31 | MDA-MB-468, MV4-11 | - | Significant inhibition | [4] |
Expertise & Experience: The selection of cell lines for these assays is critical. For instance, the use of the Km-12 cell line for C03 is relevant as it is a colorectal cancer cell line, and NTRK fusions are found in a subset of these tumors. Similarly, the H1581 and H2228 cell lines are well-established models for FGFR-driven and ALK-driven non-small cell lung cancer, respectively. The demonstration of target inhibition in cells, such as the suppression of FGFR signaling by 7n and the blockade of the ALK signaling pathway by 10g, provides crucial evidence of on-target activity.
Preclinical Pharmacokinetics
A compound's pharmacokinetic (PK) profile is a critical determinant of its potential as a drug candidate. The table below summarizes the available preclinical PK parameters for some of the selected derivatives.
| Compound | Species | Route | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) | Reference(s) |
| 7n | Mouse | IV | ~3 | - | - | [7] |
| PO | ~3 | Highest among tested | - | [7] | ||
| Compound 31 | - | - | Suitable preclinical parameters | - | - | [4] |
Note: Detailed pharmacokinetic data for C03, 10g, and 15y were not available in the reviewed literature. The information for Compound 31 was stated as "suitable" without specific values being provided.
Expertise & Experience: The evaluation of pharmacokinetic properties in preclinical species like mice is a standard step in drug discovery. Parameters such as half-life (T1/2), maximum plasma concentration (Cmax), and oral bioavailability are crucial for determining the dosing regimen for in vivo efficacy studies and for predicting the compound's behavior in humans. For instance, the reasonable half-life of compound 7n in mice suggests that it can maintain therapeutic concentrations for a sufficient duration to exert its anti-tumor effects.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an anticancer compound is its ability to inhibit tumor growth in an in vivo model.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| 7n | H1581 (FGFR1-driven) | - | Significant antitumor activity | [7] |
| Compound 31 | MDA-MB-468 | - | Good antitumor efficacy with no obvious toxicity | [4][5] |
Note: Specific dosing information and quantitative tumor growth inhibition data were not detailed in the abstracts of the reviewed sources. In vivo efficacy data for C03, 10g, and 15y were not available in the reviewed literature.
Expertise & Experience: The choice of xenograft models is directly linked to the compound's target. The H1581 xenograft model is an appropriate choice for evaluating an FGFR inhibitor like 7n, as these cells are driven by an FGFR1 amplification. Similarly, the use of the MDA-MB-468 breast cancer cell line for Compound 31 is relevant for an Mps1 inhibitor. The demonstration of significant tumor growth inhibition in these models provides strong preclinical proof-of-concept for the therapeutic potential of these compounds.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these kinase inhibitors is fundamental to elucidating their mechanism of action and potential therapeutic effects.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are activated by neurotrophins, leading to the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that can be constitutively activated by chromosomal rearrangements, leading to the formation of fusion proteins (e.g., EML4-ALK). These fusion proteins drive oncogenesis by activating downstream pathways including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. [8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments discussed.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced. This can be done using various detection methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP consumed using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT/MTS Reagent Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. [9] * Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells. [9]
-
-
Solubilization and Absorbance Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at an appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate exceptional preclinical activity against a range of important cancer targets. While direct cross-study comparisons should be made with caution due to variations in experimental conditions, this compilation of data provides a valuable resource for researchers in the field. The strong in vitro potency, on-target cellular activity, and promising in vivo efficacy of compounds such as 7n and Compound 31 underscore the therapeutic potential of this chemical class. Further optimization of pharmacokinetic properties and comprehensive in vivo studies will be crucial in advancing these promising candidates toward clinical development.
References
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ensuring the reproducibility of experimental results with 5-Methyl-1H-pyrazolo[3,4-B]pyridine
In the realm of scientific research and drug development, the reproducibility of experimental results is the bedrock of credibility and progress. The ability to consistently replicate findings is essential for validating discoveries and building upon existing knowledge. However, a multitude of factors can influence experimental outcomes, leading to the so-called "reproducibility crisis".[1] Small molecules, such as 5-Methyl-1H-pyrazolo[3,4-b]pyridine, are powerful tools in cellular and biochemical assays, but their use demands meticulous attention to detail to ensure consistent and reliable data.[2]
This guide provides an in-depth analysis of the factors affecting the reproducibility of experiments involving this compound. We will delve into the physicochemical properties of this compound, outline a validated experimental protocol, compare it with potential alternatives, and offer a troubleshooting guide to help researchers navigate the complexities of achieving reproducible results.
Understanding this compound
This compound is a heterocyclic compound belonging to the pyrazolopyridine class.[3][4] These compounds are of significant interest to medicinal chemists due to their structural similarity to purine bases, suggesting they may act as antagonists in various biological processes.[5] The pyrazolopyridine scaffold is a key component in a wide array of biologically active molecules with applications as potential anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H7N3 | [8] |
| Molar Mass | 133.15 g/mol | [8] |
| pKa | 11.31 ± 0.40 (Predicted) | [8] |
| Density | 1.273 ± 0.06 g/cm3 (Predicted) | [8] |
The reproducibility of experiments using this compound can be significantly impacted by factors such as purity, stability, and handling. Even subtle variations in these aspects can lead to divergent results.[2]
Core Principles for Ensuring Reproducibility
Achieving reproducible results is not a matter of chance; it is the outcome of a systematic and rigorous approach to experimental design and execution. The following core principles are paramount:
-
Thorough Characterization of Starting Materials: The identity and purity of this compound must be unequivocally confirmed before use. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are crucial for this purpose.[2][9]
-
Standardized and Detailed Protocols: Every step of the experimental procedure should be meticulously documented, leaving no room for ambiguity.[10] This includes reagent concentrations, incubation times, temperatures, and the specific equipment used.[11]
-
Proper Handling and Storage: The stability of this compound can be affected by factors like light, temperature, and moisture.[2][12] Adherence to the manufacturer's storage recommendations is critical.[13]
-
Validated Biological Materials: The use of misidentified or contaminated cell lines is a major source of irreproducibility in biological research.[10][14][15] It is essential to use authenticated and mycoplasma-free cell lines.
-
Transparent Data Reporting: The complete dataset, including both positive and negative results, should be reported to provide a comprehensive and unbiased account of the findings.[14]
Experimental Workflow: A Validated Protocol for Assessing Kinase Inhibition
To illustrate the practical application of these principles, we present a detailed protocol for evaluating the inhibitory activity of this compound against a target kinase.
Caption: A generalized workflow for a kinase inhibition assay.
Detailed Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in the assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced artifacts.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (e.g., 2X final concentration) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase binding.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (e.g., 2.5X final concentration).
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA to chelate Mg2+).
-
-
Signal Detection and Data Analysis:
-
Detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Comparative Analysis: Alternatives to this compound
The pyrazolopyridine scaffold allows for extensive chemical modification, leading to a diverse range of derivatives with varying potencies and selectivities.[3][4] When considering alternatives, it is essential to evaluate their performance in the same standardized assay.
Hypothetical Comparative Data:
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | 50 | >1000 | 500 |
| 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | 25 | 800 | 350 |
| This compound-3-carboxylic acid | 150 | >2000 | 1200 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
The choice of compound will depend on the specific research question. For example, while the 3-iodo derivative shows higher potency, it may have reduced selectivity. Conversely, the 3-carboxylic acid derivative exhibits lower potency but potentially greater selectivity.
Signaling Pathway Context
The biological activity of this compound and its analogs is often attributed to their ability to modulate intracellular signaling pathways, many of which are dysregulated in diseases like cancer.[5] The following diagram illustrates a simplified kinase signaling cascade that could be targeted by such inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the assay plate | - Calibrate and use appropriate pipettes- Ensure thorough mixing of all solutions- Avoid using the outer wells of the plate or fill them with buffer |
| Inconsistent IC50 Values Between Experiments | - Variation in reagent lots- Differences in incubation times or temperatures- Cell passage number | - Qualify new lots of reagents against the old lot- Strictly adhere to the standardized protocol- Use cells within a defined passage number range[14] |
| No or Low Compound Activity | - Compound degradation- Incorrect compound concentration- Inactive enzyme or substrate | - Verify compound integrity and storage conditions- Confirm the concentration of the stock solution- Use freshly prepared and validated enzyme and substrate |
Conclusion
Ensuring the reproducibility of experimental results with this compound, as with any small molecule, requires a multifaceted and rigorous approach. By understanding the compound's properties, adhering to detailed and validated protocols, and being vigilant about potential sources of variability, researchers can generate high-quality, reliable data that stands the test of scientific scrutiny. This commitment to reproducibility is not merely a matter of good practice; it is fundamental to the integrity and advancement of scientific knowledge.
References
- ChemBK. This compound - Physico-chemical Properties. [Link]
- Pipzine Chemicals. This compound. [Link]
- Enago Academy. Top 5 Factors Affecting Reproducibility in Research. (2022-03-31). [Link]
- Bitesize Bio. How to Minimize Variation and Achieve Reproducibility. (2025-06-08). [Link]
- DoNotEdit. 5 Main Factors Affecting Reproducibility in Research. (2022-09-14). [Link]
- MDPI.
- MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
- PMC. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
- ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2025-08-06). [Link]
- PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023-01-16). [Link]
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. (2012-10-02). [Link]
- PubMed. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. [Link]
- ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. (2025-10-25). [Link]
- MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025-09-08). [Link]
- Moravek. A Beginner's Guide to Chemical Storage Best Practices. [Link]
- PMC.
- ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2025-10-13). [Link]
- MDPI.
- PubMed. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018-05-25). [Link]
- Center for Open Science (COS). Enhancing Reproducibility in Drug Development Research. (2024-01-11). [Link]
- Genentech Inc. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). [Link]
- Bentham Science. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. [Link]
- PMC. A Guide to Reproducibility in Preclinical Research. [Link]
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- EUDAICO. How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. (2023-11-27). [Link]
Sources
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. atcc.org [atcc.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. moravek.com [moravek.com]
- 13. eudaico.com [eudaico.com]
- 14. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 15. donotedit.com [donotedit.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of 5-Methyl-1H-pyrazolo[3,4-B]pyridine in Cellular Assays
This guide provides a comprehensive comparison of modern techniques to confirm the cellular target engagement of 5-Methyl-1H-pyrazolo[3,4-B]pyridine and its derivatives. As this scaffold is a privileged structure in drug discovery, known to target a range of proteins including kinases and G-protein coupled receptors, rigorous validation of direct target binding in a cellular context is paramount for advancing any research program.[1][2][3][4][5][6] This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that each described method serves as a self-validating system.
The Imperative of Target Engagement Validation
Phenotypic screening can identify potent molecules, but without confirming that the molecule binds its intended target in a cellular environment, the mechanism of action remains a black box. Off-target effects or poor cell permeability can lead to misleading structure-activity relationships (SAR) and costly failures in later stages of drug development.[7] The techniques discussed herein provide direct or indirect evidence of this critical interaction, enabling confident decision-making.
A Comparative Overview of Key Techniques
We will explore three primary methodologies for directly assessing target engagement at the protein level, followed by an essential discussion on validating downstream signaling consequences.
| Technique | Principle | Label Requirement | Throughput | Key Advantage | Key Limitation |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | None (Label-free) | Low to High | Works in intact cells and tissues with unmodified compounds.[8][9] | Not all binding events cause a thermal shift; can be challenging for membrane proteins.[10][11] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | None (Label-free) | Low to Medium | Does not require compound modification and is independent of the drug's mechanism of action.[12][13][14][15] | Requires careful optimization of protease concentration and digestion time.[16] |
| Photo-affinity Labeling (PAL) | A photoreactive compound derivative forms a covalent bond with the target upon UV irradiation. | Compound modification required | Low | Provides direct, covalent evidence of binding and can identify the binding site.[17][18][19] | Probe synthesis can be complex; UV light can cause non-specific labeling.[20][21] |
Direct Target Engagement Methodologies: Principles and Workflows
Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA is based on the thermodynamic principle that the binding of a ligand, such as a this compound derivative, stabilizes its target protein.[9] This increased stability translates to a higher melting temperature (Tm). When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[8] The amount of soluble target protein at various temperatures is then quantified, typically by Western Blot or mass spectrometry, to generate a "melting curve."[7][11] A shift in this curve in the presence of the compound is direct evidence of target engagement.
Experimental Workflow:
Caption: CETSA Workflow for Target Engagement.
Trustworthiness through Controls: A crucial control is the vehicle-treated sample (e.g., DMSO), which establishes the baseline melting curve of the target protein. A known binder to the target, if available, serves as an excellent positive control. The CETSA EC50, which measures the compound concentration required to achieve half-maximal thermal stabilization at a set temperature, provides a quantitative measure of target engagement potency in a cellular environment.[11]
Drug Affinity Responsive Target Stability (DARTS)
Principle of Causality: Similar to CETSA, DARTS leverages the principle of ligand-induced protein stabilization. However, instead of thermal denaturation, DARTS assesses the protein's resistance to enzymatic proteolysis.[13][14][16] A small molecule binding to its target protein can induce a conformational change that shields protease cleavage sites, thus protecting the protein from digestion.[16] This protection is visualized as a more intact protein band on an SDS-PAGE gel compared to the vehicle-treated control.
Experimental Workflow:
Caption: DARTS Workflow for Target Identification.
Expertise in Experimental Design: The choice and concentration of protease are critical. A broad-spectrum protease like pronase is often used for initial discovery, but thermolysin is also common.[15] A titration experiment to determine the optimal protease concentration is essential: you need enough to see partial digestion in the control lane, but not so much that it overwhelms the protective effect of the compound. The key advantage of DARTS is its ability to use the native, unmodified small molecule, which avoids the potential pitfalls of altering the compound's binding properties.[12][14]
Photo-affinity Labeling (PAL)
Principle of Causality: PAL provides the most direct and irreversible evidence of binding. This technique requires synthesizing a probe molecule that consists of three components: the this compound pharmacophore, a photoreactive group (e.g., diazirine, benzophenone), and a reporter tag (e.g., biotin, alkyne) for detection and enrichment.[17][18] When the probe binds to its target and is exposed to a specific wavelength of UV light, the photoreactive group forms a highly reactive species that covalently cross-links with nearby amino acid residues on the target protein.[17][20]
Experimental Workflow:
Caption: Photo-affinity Labeling (PAL) Workflow.
Trustworthiness through Competition: A critical control for PAL is a competition experiment. Cells are co-incubated with the PAL probe and an excess of the original, unmodified this compound compound. If the probe is binding to the true target, the unlabeled compound will compete for the binding site, leading to a significant reduction in the labeling signal. This control is essential to distinguish specific targets from non-specifically labeled proteins.
Indirect Validation: Downstream Signaling Analysis
Confirming that your compound binds the target is the first step. The second is demonstrating that this binding event leads to the expected functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known substrates.
Principle of Causality: Kinases, such as TBK1 and ALK which are known targets for pyrazolo[3,4-b]pyridine scaffolds, function by phosphorylating downstream effector proteins, propagating a signal cascade.[1][2][3] Inhibiting the kinase should therefore lead to a measurable decrease in the phosphorylation of its substrates. This provides powerful, functional evidence of target engagement. Many signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are common downstream effectors of receptor tyrosine kinases.[22][23][24][25]
Example Downstream Pathway for a Receptor Tyrosine Kinase (RTK):
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. frontiersin.org [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 21. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the RAS upstream and downstream signaling pathway for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Pragmatic Guide to the Safe Disposal of 5-Methyl-1H-pyrazolo[3,4-b]pyridine
For professionals in research and drug development, the meticulous management of chemical compounds from acquisition to disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Methyl-1H-pyrazolo[3,4-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this particular compound, the following procedures are predicated on a conservative hazard assessment derived from the known risks associated with its parent heterocyclic structures, pyridine and pyrazole, as well as related pyrazolopyridine derivatives. This approach ensures a high margin of safety in handling and disposal operations.
Hazard Assessment: A Conservative Approach Based on Structural Analogs
The chemical structure of this compound incorporates both a pyrazole ring and a pyridine ring. The toxicological and physical hazard data for these parent compounds and their derivatives provide a solid foundation for a presumptive hazard profile.
-
Pyridine: This component is a well-documented flammable liquid and vapor. It is classified as harmful if swallowed, inhaled, or in contact with the skin, and is known to cause skin and eye irritation.[1][2]
-
Pyrazolopyridine Derivatives: Available safety data for various substituted pyrazolo[3,4-b]pyridines consistently indicate that they should be handled as hazardous materials, often categorized as skin and eye irritants.[3]
| Parameter | Presumptive Hazard Assessment | Rationale |
| Physical Hazards | Potentially Flammable | Based on the flammability of the parent pyridine structure.[1] |
| Health Hazards | Harmful/Toxic, Skin/Eye Irritant | Extrapolated from the known toxicity and irritant nature of pyridine and related heterocyclic compounds.[2][3] |
| Environmental Hazards | Potentially Toxic to Aquatic Life | A precautionary stance based on the environmental hazards of some pyridine compounds.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound and its associated waste. The causality behind this is to create a complete barrier between the researcher and the potentially hazardous material.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves are essential. While specific compatibility data is unavailable, butyl rubber gloves are a conservative choice based on their high resistance to pyridine.[1] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling and waste consolidation should be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1]
Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safe and compliant disposal.
The principle of waste segregation is to prevent unintended chemical reactions within a waste container.
-
Solid Waste: Collect unadulterated this compound, along with any contaminated items such as weighing papers, spatulas, and disposable labware, in a dedicated solid hazardous waste container. This container should be constructed of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof liquid hazardous waste container. Glass or HDPE containers are appropriate.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag. Do not discard them in the regular trash.
Crucially, do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids. [2]
Proper labeling is a critical component of safe waste management, providing immediate hazard identification for all personnel.
-
Affix a hazardous waste label to your container as soon as the first drop of waste is added.[6]
-
The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations.[7]
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or responsible person.[8]
The SAA is a designated area for the short-term storage of hazardous waste at or near the point of generation.
-
Store the sealed and labeled waste containers in a designated SAA, which must be under the control of the laboratory personnel generating the waste.[7]
-
The SAA should be in a well-ventilated area, away from sources of ignition.
-
Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Keep containers tightly closed at all times, except when adding waste.[6][7]
Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.
-
Once the waste container is full (no more than 90% capacity to allow for expansion), or if the research project is complete, arrange for its collection.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][8]
-
Provide the EHS office with the complete and accurate information from your hazardous waste label.
-
Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash. [1][6] The standard and most environmentally sound disposal method for such compounds is high-temperature incineration at a licensed facility.[11]
Spill Response Procedure
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Notify personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[1][11]
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a new, empty hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, swabs, etc.) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with all the spill-related waste as described in Step 2 and arrange for its disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific (2024).
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado Anschutz Medical Campus (2016).
- Chemicals - Nanomaterials. MIT Environmental Health & Safety.
- Pyridine Safety Data Sheet. Kanto Chemical Co., Inc.
- Chemical Waste Disposal. Stanford University Environmental Health & Safety.
- Material Safety Data Sheet - 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. ScienceLab.com (2005).
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited (2024).
- Pyridine Material Safety Data Sheet. Avantor (2011).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ethz.ch [ethz.ch]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 5-Methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 5-Methyl-1H-pyrazolo[3,4-b]pyridine. The information herein is synthesized from safety data for analogous pyridine and pyrazole derivatives to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for the title compound. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety Briefing: Understanding the Risks
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The causality behind each selection is to prevent exposure via all potential routes: dermal, ocular, and respiratory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 5 mil thickness). Double-gloving is recommended. | Provides chemical resistance against pyridine-like compounds.[4][5] Latex gloves are unsuitable. Check manufacturer's compatibility charts. |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield is required when handling larger quantities (>50g) or if there is a splash hazard. | Protects eyes from splashes and potential vapors.[6] A face shield offers a broader barrier for the entire face. |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemically resistant apron for large-scale operations. | Prevents contamination of personal clothing and minimizes skin contact.[4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[7][8] A respirator may be needed for spill cleanup or if engineering controls fail. | A fume hood is the primary engineering control to prevent inhalation of vapors.[4] Respirator use requires prior medical clearance and fit-testing. |
Operational Plan: From Receipt to Reaction
This procedural guidance ensures safety at every stage of handling this compound within the laboratory.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a ventilated area.
-
Label: Ensure the container is clearly labeled with the full chemical name and hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][9] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[9] The storage location should be away from heat sources or open flames.[7]
-
Designated Area: All handling of solid or dissolved this compound must occur within a certified chemical fume hood to contain any dust or vapors.[4]
-
Don PPE: Before handling, don the full, specified PPE ensemble.
-
Weighing: Tare a suitable, sealed container. Carefully transfer the required amount of the compound using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the weighed compound slowly. Ensure the process is conducted in the fume hood.
-
Apparatus: All reactions should be performed in appropriate glassware, securely clamped within the fume hood.
-
Monitoring: Continuously monitor the reaction. Do not leave it unattended.
-
Ventilation: Ensure the fume hood sash is kept at the lowest practical height to maximize airflow and protection.
The following diagram illustrates the mandatory workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency Response and First Aid
Accidents require immediate and correct action to mitigate harm.
| Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | (If trained) Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[4] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly. |
| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[9] |
Disposal Plan: Responsible Waste Management
Improper disposal can lead to environmental contamination.[10] All materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste streams containing the compound separately. This includes:
-
Unused or excess solid compound.
-
Contaminated solutions and reaction mixtures.
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).
-
-
Containerization: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from general lab traffic and incompatible materials.[10]
-
Collection: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor. Provide them with all available safety information.[10]
Crucial Disposal "Don'ts":
-
DO NOT pour this chemical down the drain.[10]
-
DO NOT dispose of it in regular trash.
-
DO NOT mix it with other incompatible waste streams.
By adhering to this comprehensive guide, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the environment while working with this compound.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- GOV.UK. Pyridine: incident management. [Link]
- Washington State University.
- Carl ROTH. (n.d.).
- Marine & Industrial. (n.d.).
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
